Ethyl azetidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAZVXJXZJXWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551929 | |
| Record name | Ethyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766483-76-5 | |
| Record name | Ethyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Azetidine Ring - A Motif of Strategic Importance
An In-depth Technical Guide to the Chemical Properties of Ethyl Azetidine-2-carboxylate
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with precisely controlled three-dimensional structure is paramount. Small, strained heterocyclic systems have emerged as powerful tools for introducing conformational rigidity and unique pharmacological profiles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, holds a privileged position. This compound, as a readily accessible and versatile derivative, serves as a critical gateway to this chemical space. It is more than a mere building block; it is a proline analogue that can induce significant biological effects and a conformationally constrained scaffold for drug design. This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive technical resource.
Molecular Structure and Physicochemical Characteristics
This compound is the ethyl ester of azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid. The defining feature is the saturated four-membered ring, which imparts significant ring strain (~26 kcal/mol), influencing its geometry and reactivity. Unlike the five-membered ring of its analogue, proline, the azetidine ring is more planar and rigid. This conformational constraint is a key attribute leveraged in drug design.
Caption: 2D structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Ethyl (2R)-azetidine-2-carboxylate | [1] |
| CAS Number | 162698-21-7 (for hydrochloride salt) | [2] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [3] |
| Appearance | Typically a colorless oil or low-melting solid | Inferred |
| Solubility | Soluble in water (as hydrochloride salt), methanol, ethanol, dichloromethane, ethyl acetate | [4], Inferred |
Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. The expected spectral data are summarized below.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Absorption |
| ¹H NMR | CH (α-carbon) | ~4.5 - 4.9 ppm (t) |
| O-CH₂ (ethyl) | ~4.2 - 4.4 ppm (q) | |
| Ring CH₂ (adjacent to N) | ~3.5 - 3.8 ppm (m) | |
| Ring CH₂ (adjacent to CH) | ~2.3 - 2.8 ppm (m) | |
| NH | ~2.0 - 5.0 ppm (br s, concentration dependent) | |
| CH₃ (ethyl) | ~1.2 - 1.4 ppm (t) | |
| ¹³C NMR | C=O (ester) | ~170 - 175 ppm |
| O-CH₂ (ethyl) | ~60 - 63 ppm | |
| CH (α-carbon) | ~58 - 62 ppm | |
| Ring CH₂ (adjacent to N) | ~44 - 48 ppm | |
| Ring CH₂ (adjacent to CH) | ~23 - 27 ppm | |
| CH₃ (ethyl) | ~13 - 15 ppm | |
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (broad) |
| C-H Stretch | 2850 - 3000 cm⁻¹ | |
| C=O Stretch (ester) | ~1735 - 1750 cm⁻¹ (strong) | |
| C-N Stretch | 1000 - 1250 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 129 |
| Acylium Ion ([M-OEt]⁺) | m/z = 84 | |
| Ring Fragmentation | Characteristic patterns |
Note: Data are estimations based on typical values for similar structures and general spectroscopic principles.[5][6] Actual values may vary depending on solvent and experimental conditions.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the esterification of its parent amino acid, L-azetidine-2-carboxylic acid. However, the true synthetic challenge lies in the efficient, and often enantioselective, construction of the strained azetidine ring itself.
Synthetic Strategy Overview
A prevalent and cost-effective strategy begins with readily available chiral precursors like L-aspartic acid or L-homoserine.[7] The key step involves an intramolecular cyclization to form the four-membered ring. This is typically achieved by converting a hydroxyl group at the γ-position of a homoserine derivative into a good leaving group (e.g., tosylate or iodide), which is then displaced by the nitrogen atom.[7]
Caption: General synthetic workflow from L-aspartic acid.
Experimental Protocol: Synthesis of L-Azetidine-2-carboxylic Acid from L-Aspartic Acid (Adapted)
This protocol outlines the key steps for forming the parent acid. The final esterification is a standard procedure.
Causality: The choice of L-aspartic acid is driven by its low cost and the presence of the required four-carbon backbone with the correct stereochemistry.[7] The Boc protecting group is used for the amine as it is stable to the reduction and activation steps but easily removed under acidic conditions.
-
Protection and Esterification: L-aspartic acid is first protected on the nitrogen (e.g., with (Boc)₂O) and the α-carboxyl group is selectively esterified (e.g., as a tert-butyl ester).[7]
-
Selective Reduction: The unprotected β-carboxyl group is selectively reduced to a primary alcohol. This is a critical step, often achieved via a mixed anhydride intermediate followed by reduction with a mild reducing agent like NaBH₄ to avoid reduction of the ester.[7] This forms an N-Boc-L-homoserine ester derivative.
-
Hydroxyl Activation: The γ-hydroxyl group of the homoserine derivative is converted into a good leaving group. A common method is reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.
-
Intramolecular Cyclization: The N-Boc-γ-tosyl-L-homoserine ester is treated with a base (e.g., sodium hydride) to deprotonate the Boc-protected amine. The resulting anion acts as a nucleophile, displacing the tosylate group in an intramolecular Sₙ2 reaction to form the N-Boc-azetidine-2-carboxylate ring.
-
Deprotection: The Boc and tert-butyl ester protecting groups are removed simultaneously by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane.[7]
-
Purification: The resulting L-azetidine-2-carboxylic acid is typically purified by ion-exchange chromatography or recrystallization.
-
Final Esterification: L-azetidine-2-carboxylic acid is refluxed in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄ or via thionyl chloride) to yield this compound. The product is then isolated by extraction and purified by distillation or silica gel chromatography.
Chemical Reactivity and Stability
The reactivity of this compound is governed by three main features: the secondary amine, the ester functional group, and the inherent strain of the azetidine ring.
-
N-Functionalization: The secondary amine is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-arylation. This is the most common site for modification when using the molecule as a scaffold in drug synthesis.
-
Ester Group Reactions: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reaction with amines.
-
Ring Stability: The azetidine ring is thermally stable but can be susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under catalytic hydrogenation, which can cleave the C-N bonds.
Stability and Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][8] It is incompatible with strong oxidizing agents and strong acids.[4][8] Under normal conditions, it is considered stable.[4]
Applications in Medicinal Chemistry and Drug Development
The unique structural and chemical properties of the azetidine moiety make it a highly valuable component in modern drug discovery.
Proline Mimicry and Biological Consequences
Azetidine-2-carboxylic acid is a structural analogue of the proteinogenic amino acid proline.[9] This similarity allows it to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains during protein synthesis.[9][10]
Caption: Misincorporation of Aze as a proline mimic.
This "Trojan horse" strategy has profound biological consequences. The smaller, more rigid azetidine ring disrupts the secondary and tertiary structures of proteins that rely on the specific conformational kink provided by proline. This can lead to protein misfolding, aggregation, and loss of function.[11][12] This property is responsible for the natural toxicity and teratogenic effects of Aze found in plants like lily-of-the-valley.[9][11][13] Researchers exploit this effect to study protein folding and to design novel antimicrobial or anticancer agents.
Conformationally Constrained Scaffold
In rational drug design, this compound serves as a conformationally restricted building block. Replacing a more flexible fragment of a drug molecule with the rigid azetidine scaffold can:
-
Lock in a Bioactive Conformation: By reducing the number of rotatable bonds, the molecule is pre-organized into a shape that fits the target receptor more effectively, potentially increasing potency and selectivity.
-
Improve Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to open-chain analogues.
-
Enhance Physicochemical Properties: The nitrogen atom can serve as a hydrogen bond acceptor or be protonated to improve solubility.
(S)-azetidine-2-carboxylic acid is a known and valuable intermediate in the synthesis of potent thrombin inhibitors, highlighting its practical application in developing clinically relevant pharmaceuticals.[14]
Safety and Handling
While specific toxicity data for the ethyl ester is limited, the parent compound, azetidine-2-carboxylic acid, is known to be toxic and teratogenic.[13][15] Therefore, appropriate precautions must be taken.
Table 3: Safety and Handling Guidelines
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[4][8][16] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or aerosols.[8][17] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[4][16] |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16][17] |
| First Aid: Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[16] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[16] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[16] |
| Spill Cleanup | Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation.[4][17] |
Conclusion
This compound is a molecule of significant strategic value for chemical and biological research. Its properties are defined by the strained, conformationally rigid four-membered ring, which makes it a powerful proline mimic and a versatile scaffold for medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage the unique attributes of this important building block to explore new biological frontiers and design the next generation of therapeutic agents.
References
-
PubChem . Ethyl (2r)-azetidine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
HETEROCYCLES . Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. [Link]
-
Wikipedia . Azetidine-2-carboxylic acid. [Link]
-
PubChem . Ethyl azetidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Nature Communications via PubMed Central . Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
- Google Patents.
- Google Patents. Method for preparing (S)-azetidine-2-carboxylic acid.
-
PubChem . Azetidinecarboxylic Acid. National Center for Biotechnology Information. [Link]
-
ACS Publications . Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]
-
ResearchGate . Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]
-
ElectronicsAndBooks . Direct Access to L-Azetidine-2-carboxylic Acid. [Link]
-
PubChem . 2-Azetidinecarboxylic acid, (S)-. National Center for Biotechnology Information. [Link]
-
ResearchGate . Synthesis of L -Azetidine-2-Carboxylic Acid. [Link]
-
Journal of Medicinal and Chemical Sciences . Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
Chemistry LibreTexts . Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
wuxibiology . Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. . The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. [Link]
Sources
- 1. Ethyl (2r)-azetidine-2-carboxylate | C6H11NO2 | CID 13892422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 162698-21-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Ethyl azetidine-3-carboxylate | C6H11NO2 | CID 21717027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. peptide.com [peptide.com]
- 9. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. L -氮杂环丁烷-2-羧酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. peptide.com [peptide.com]
An In-Depth Technical Guide to the Synthesis of (S)-Ethyl Azetidine-2-carboxylate
Abstract
(S)-Ethyl azetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its role as a conformationally constrained proline analogue. Its incorporation into bioactive molecules can impart unique structural properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing this important molecule, with a focus on methods that ensure high enantiopurity. We will delve into two principal approaches: the use of chiral auxiliaries to direct stereochemistry and the employment of the chiral pool, specifically L-aspartic acid, as a starting material. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, replicable protocols but also the underlying scientific principles and practical considerations for each synthetic route.
Introduction: The Significance of (S)-Ethyl Azetidine-2-carboxylate in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous pharmaceuticals.[1] When incorporated as (S)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid, it serves as a proline mimic.[2] Unlike the five-membered ring of proline, the strained four-membered ring of azetidine-2-carboxylic acid imposes distinct conformational constraints on peptides and small molecules. This structural rigidity can be advantageous in drug design, as it can lock a molecule into a bioactive conformation, thereby enhancing its interaction with a biological target.
The ethyl ester of (S)-azetidine-2-carboxylic acid is a particularly useful derivative as the ester group can be readily hydrolyzed or converted to other functional groups, making it a versatile intermediate for further synthetic transformations. Its applications span a wide range of therapeutic areas, including the development of inhibitors for enzymes such as thrombin.
Strategic Approaches to Enantioselective Synthesis
The primary challenge in the synthesis of (S)-Ethyl azetidine-2-carboxylate lies in the stereocontrolled formation of the chiral center at the C2 position of the azetidine ring. Two robust strategies have emerged as the most effective and widely adopted in the scientific community:
-
The Chiral Auxiliary Approach: This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral precursor. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the desired enantiomerically enriched product.
-
The Chiral Pool Approach: This strategy utilizes readily available and inexpensive enantiomerically pure natural products, such as amino acids, as starting materials. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
The choice between these two approaches often depends on factors such as the desired scale of the synthesis, cost of starting materials, and the availability of specific reagents and equipment.
Synthesis via a Chiral Auxiliary: The Futamura-Sugai Method
A highly efficient route to (S)-azetidine-2-carboxylic acid employing a chiral auxiliary has been reported by Futamura, Sugai, and their colleagues.[3] This method utilizes (S)-(-)-α-methylbenzylamine as the chiral auxiliary to control the stereochemistry during the formation of the azetidine ring.
Overview of the Synthetic Pathway
The synthesis begins with the preparation of a dimethyl aminomalonate derivative bearing the chiral auxiliary. This is followed by a key cyclization step to form the azetidine ring, a Krapcho dealkoxycarbonylation, and finally, removal of the chiral auxiliary to yield the target molecule.
Caption: Synthetic pathway to (S)-azetidine-2-carboxylic acid using a chiral auxiliary.
Experimental Protocol
Step 1: Synthesis of Dimethyl (S)-(1'-methyl)benzylaminomalonate
A solution of dimethyl 2-oxomalonate (1.0 eq) and (S)-(-)-α-methylbenzylamine (1.0 eq) in a suitable solvent such as methanol is stirred at room temperature. A reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated by standard workup procedures.
Step 2: Cyclization to form Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate
To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate (1.0 eq) in dimethylformamide (DMF), cesium carbonate (Cs₂CO₃, 2.0 eq) is added, and the mixture is stirred at room temperature.[3] 1,2-dibromoethane (1.5 eq) is then added, and the reaction is stirred for several hours.[3] The product is isolated by extraction and purified by column chromatography.
Step 3: Krapcho Dealkoxycarbonylation
A mixture of dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate (1.0 eq), lithium chloride (LiCl), and a small amount of water in dimethyl sulfoxide (DMSO) is heated to a high temperature (typically >140 °C).[3] This reaction selectively removes one of the methyl ester groups. The product is isolated by extraction and purified by chromatography.
Step 4: Removal of the Chiral Auxiliary
The chiral auxiliary is removed by catalytic hydrogenation. The product from the previous step is dissolved in an appropriate solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield (S)-azetidine-2-carboxylic acid.
Data Summary
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 2 | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | 99% | - | [3] |
| 3 | Methyl (2S,1'S)-1-(1'-methyl)benzylazetidine-2-carboxylate | 78% (diastereomeric ratio 2.7:1) | - | [3] |
| 4 | (S)-Azetidine-2-carboxylic acid | 91% (from the mixture of diastereomers) | >99.9% | [3] |
Synthesis from the Chiral Pool: L-Aspartic Acid as a Starting Material
An alternative and often more scalable approach utilizes L-aspartic acid, a readily available and inexpensive chiral starting material. This method avoids the need for a separate chiral auxiliary and the associated protection and deprotection steps. A notable example is the multigram-scale, chromatography-free synthesis reported by Izumi et al.
Overview of the Synthetic Pathway
This multi-step synthesis involves the protection of the amino and carboxylic acid groups of L-aspartic acid, reduction of one of the carboxylic acid groups to an alcohol, conversion of the alcohol to a leaving group, and finally, intramolecular cyclization to form the azetidine ring.
Caption: Synthetic pathway to (S)-azetidine-2-carboxylic acid from L-aspartic acid.
Experimental Protocol
Step 1: Protection of L-Aspartic Acid
L-aspartic acid is first protected to prevent unwanted side reactions. The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid groups can be converted to their tert-butyl esters.
Step 2: Selective Reduction
The unprotected carboxylic acid group is selectively reduced to a primary alcohol. This can be achieved using a reducing agent like sodium borohydride (NaBH₄) after activation of the carboxylic acid, for example, as a mixed anhydride.
Step 3: Activation of the Hydroxyl Group
The primary alcohol is converted into a good leaving group to facilitate the subsequent intramolecular cyclization. This is commonly done by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Step 4: Intramolecular Cyclization
The tosylated intermediate is treated with a base, such as sodium hydride (NaH), to deprotonate the nitrogen of the Boc-protected amine. The resulting anion then displaces the tosylate group in an intramolecular Sₙ2 reaction to form the azetidine ring.
Step 5: Deprotection
The Boc and tert-butyl ester protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, (S)-azetidine-2-carboxylic acid.
Data Summary
| Starting Material | Key Steps | Overall Yield | Scale | Reference |
| L-Aspartic acid | Protection, reduction, cyclization, deprotection | 49% (over 13 steps) | Multigram |
Final Step: Esterification to (S)-Ethyl Azetidine-2-carboxylate
The final step in the synthesis is the esterification of (S)-azetidine-2-carboxylic acid to its ethyl ester. This is a standard transformation that can be achieved under various conditions.
Fischer Esterification Protocol
A straightforward and common method is the Fischer esterification.
Procedure:
(S)-azetidine-2-carboxylic acid is dissolved in an excess of anhydrous ethanol. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added. The mixture is then heated at reflux for several hours. The reaction is monitored by TLC. Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent, and the solution is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to give (S)-Ethyl azetidine-2-carboxylate.
Characterization
Thorough characterization of the final product is essential to confirm its identity, purity, and enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess of the final product.
-
Optical Rotation: The specific rotation of the enantiomerically pure product is a key physical constant.
Comparison of Synthetic Strategies
| Feature | Chiral Auxiliary Method | Chiral Pool Method |
| Starting Materials | Achiral precursors, chiral auxiliary | Enantiomerically pure natural products (e.g., L-aspartic acid) |
| Stereocontrol | Directed by the chiral auxiliary | Inherent in the starting material |
| Number of Steps | Generally fewer steps to the core azetidine | Can be a multi-step synthesis |
| Scalability | Can be limited by the cost and availability of the chiral auxiliary | Often more amenable to large-scale synthesis due to inexpensive starting materials |
| Purification | May require separation of diastereomers | Can sometimes be designed to be chromatography-free |
Conclusion
The synthesis of enantiomerically pure (S)-Ethyl azetidine-2-carboxylate is a well-established process with multiple effective strategies. The choice of synthetic route will depend on the specific needs of the researcher, with considerations for scale, cost, and available resources. The chiral auxiliary approach offers a direct and efficient route, while the chiral pool method, particularly from L-aspartic acid, provides a scalable and cost-effective alternative. Both methods, when executed with care, can provide access to this valuable building block for the advancement of medicinal chemistry and drug discovery.
References
- Couty, F., & Evano, G. (2006). Synthesis of enantiopure azetidines. Organic & Biomolecular Chemistry, 4(9), 1689-1703.
- Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
- Singh, G. S., D’hooghe, M., & De Kimpe, N. (2007). Recent progress in the synthesis and chemistry of azetidines and azetidin-2-ones. Chemical Society Reviews, 36(8), 1284-1295.
- Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031.
-
Wikipedia. (2023). Azetidine-2-carboxylic acid. Retrieved from [Link]
- Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to l-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(17), 2729-2732.
- Izumi, M., et al. (2018).
- Neises, B., & Steglich, W. (1978).
- Hanessian, S., Bernstein, N., Yang, R.-Y., & Maguire, R. (1999). Asymmetric synthesis of l-azetidine-2-carboxylic acid and 3-substituted congeners—conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442.
- Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(22), 8533–8537.
- Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825-23835.
- Couty, F., Drouillat, B., & Lemée, F. (2011). Ring Expansion of 2‐(1‐Hydroxyalkyl)azetidines to 4‐(2‐Chloroethyl)oxazolidinones. European Journal of Organic Chemistry, 2011(4), 794-801.
- Patel, D., et al. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study.
- Al-Masoudi, N. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Ghorai, M. K., Das, K., & Kumar, A. (2007). A convenient synthetic route to enantiopure N-tosylazetidines from α-amino acids. Tetrahedron Letters, 48(24), 4237-4240.
-
The chiral pool as a source of enantioselective catalysts and auxiliaries. (n.d.). In Asymmetric Synthesis. University of York. Retrieved from [Link]
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3289.
Sources
The Synthesis of Racemic Ethyl Azetidine-2-carboxylate: A Technical Guide for the Research Scientist
Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its constrained, non-planar geometry imparts unique conformational rigidity to molecules, a desirable trait for optimizing ligand-receptor interactions and improving pharmacokinetic profiles. Among the various substituted azetidines, ethyl azetidine-2-carboxylate serves as a crucial building block for the synthesis of a wide array of biologically active compounds, including enzyme inhibitors and receptor modulators. This guide provides an in-depth exploration of the chemical principles and practical methodologies for the preparation of racemic this compound, tailored for researchers and professionals in the field of drug development.
Strategic Approaches to the Synthesis of the Racemic Azetidine-2-Carboxylic Acid Core
The synthesis of the target ethyl ester first requires the construction of the core racemic azetidine-2-carboxylic acid. Two prominent and well-established routes commencing from readily available starting materials are detailed below. The choice of a particular pathway is often dictated by factors such as starting material cost, scalability, and laboratory-specific capabilities.
Method 1: Synthesis from γ-Butyrolactone
This approach leverages the inexpensive and commercially available γ-butyrolactone, proceeding through a sequence of bromination, amination, and cyclization.[1][2][3]
Conceptual Workflow:
Figure 1: Synthetic pathway from γ-Butyrolactone to Racemic Azetidine-2-carboxylic Acid.
Detailed Experimental Protocol:
Step 1: Bromination of γ-Butyrolactone
-
To a stirred solution of γ-butyrolactone in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by TLC or GC.
-
Cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude α-bromo-γ-butyrolactone.
Step 2: Esterification and Ring Opening
-
Dissolve the crude α-bromo-γ-butyrolactone in absolute ethanol.
-
Bubble dry hydrogen bromide gas through the solution at 0°C until saturation.
-
Allow the mixture to stand at room temperature for 24-48 hours.
-
Remove the excess ethanol and HBr under reduced pressure to yield ethyl α-bromo-γ-hydroxybutyrate.
Step 3: Amination
-
Dissolve the ethyl α-bromo-γ-hydroxybutyrate in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through it until saturation.
-
Seal the reaction vessel and stir at room temperature for 48-72 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain crude ethyl α-bromo-γ-aminobutyrate.
Step 4: Intramolecular Cyclization
-
Treat the crude ethyl α-bromo-γ-aminobutyrate with a base such as sodium bicarbonate or triethylamine in a suitable solvent like ethanol.
-
Heat the mixture under reflux for several hours.
-
After completion of the reaction, filter the mixture and concentrate the filtrate.
-
The resulting crude product is then hydrolyzed using aqueous acid or base to afford racemic azetidine-2-carboxylic acid.
Causality Behind Experimental Choices:
-
Bromination: The use of NBS and a radical initiator allows for the selective bromination at the α-position of the lactone.
-
Esterification: The use of ethanolic HBr facilitates the ring-opening of the lactone and subsequent esterification in a single step.
-
Amination: Anhydrous ammonia serves as the nitrogen source for the nucleophilic substitution of the bromine atom.
-
Cyclization: The addition of a base promotes the intramolecular nucleophilic attack of the amino group on the carbon bearing the bromine, leading to the formation of the azetidine ring.
Method 2: Synthesis from γ-Aminobutyric Acid (GABA)
An alternative route begins with the neurotransmitter γ-aminobutyric acid (GABA), involving an α-bromination followed by intramolecular cyclization.[4]
Conceptual Workflow:
Figure 2: Synthetic pathway from GABA to Racemic Azetidine-2-carboxylic Acid.
Detailed Experimental Protocol:
Step 1: α-Bromination of GABA
-
To a solution of GABA in a suitable acidic medium, add bromine.
-
Heat the reaction mixture, and irradiate with a UV lamp to initiate radical bromination at the α-position.
-
Monitor the reaction progress by an appropriate analytical technique.
-
Upon completion, cool the reaction mixture and isolate the crude α-bromo-γ-aminobutyric acid.
Step 2: Intramolecular Cyclization
-
Dissolve the crude α-bromo-γ-aminobutyric acid in an aqueous solution of a base, such as barium hydroxide.[4]
-
Heat the mixture to promote the intramolecular SN2 reaction, leading to the formation of the azetidine ring.[4]
-
After the reaction is complete, neutralize the solution and isolate the racemic azetidine-2-carboxylic acid, often through crystallization.
Causality Behind Experimental Choices:
-
α-Bromination: The use of bromine under acidic conditions and UV irradiation favors the formation of the α-bromo derivative.
-
Intramolecular Cyclization: The use of a base deprotonates the amino group, increasing its nucleophilicity and facilitating the ring-closing reaction. Barium hydroxide is a classic reagent for this transformation.[4]
Esterification to Racemic this compound
Once the racemic azetidine-2-carboxylic acid has been synthesized and purified, the final step is the esterification to the corresponding ethyl ester. Fischer esterification is a standard and reliable method for this transformation.
Conceptual Workflow:
Figure 3: Esterification of Racemic Azetidine-2-carboxylic Acid.
Detailed Experimental Protocol:
-
Suspend the racemic azetidine-2-carboxylic acid in a large excess of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude racemic this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Ethanol: Using ethanol as the solvent and reactant drives the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Reported Overall Yield | Reference |
| Method 1 | γ-Butyrolactone | NBS, HBr/Ethanol, NH₃, Base | ~13.2% (for L-Aze) | [1][2] |
| Method 2 | γ-Aminobutyric Acid | Br₂, Ba(OH)₂ | Small Yield | [4] |
Note: Yields can vary significantly based on reaction scale and optimization of conditions. The yield for the racemic synthesis from γ-butyrolactone is expected to be higher than that for the resolved L-enantiomer.
Conclusion
The synthesis of racemic this compound is a multi-step process that can be achieved through several reliable synthetic routes. The choice of the optimal pathway depends on various factors, including the availability and cost of starting materials, desired scale, and safety considerations. The methods outlined in this guide, starting from either γ-butyrolactone or γ-aminobutyric acid, followed by a standard Fischer esterification, provide a solid foundation for the preparation of this valuable synthetic intermediate. Careful execution of the experimental procedures and a thorough understanding of the underlying chemical principles are paramount to achieving successful outcomes in the laboratory.
References
-
Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. [Link]
-
Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(21), 3893-3907. [Link]
-
ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Retrieved from [Link]
-
Wikipedia. (2023). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 225. [Link]
-
Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Scientific.Net. Retrieved from [Link]
Sources
Ethyl azetidine-2-carboxylate hydrochloride salt
An In-Depth Technical Guide to Ethyl Azetidine-2-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
Abstract
This compound hydrochloride is a pivotal chemical entity in contemporary drug discovery and medicinal chemistry. As a constrained, non-proteinogenic amino acid ester, it serves as a valuable proline analogue, offering a unique four-membered ring structure that imparts significant conformational rigidity.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's synthesis, physicochemical properties, analytical characterization, and applications. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical resource for leveraging this versatile building block in the design and synthesis of novel therapeutics.
The Ascendancy of the Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained remarkable traction in drug design over the past decade.[3] Its incorporation into molecular scaffolds is a strategic choice to enhance key pharmaceutical properties. Unlike more flexible aliphatic chains or larger ring systems, the inherent strain and conformational rigidity of the azetidine motif can lead to improved metabolic stability, enhanced binding affinity through entropic benefits, and increased aqueous solubility.[4]
This compound, specifically, is a powerful tool for chemists. It acts as a bioisosteric replacement for proline, a common amino acid in protein structures.[1][2] By replacing proline with an azetidine-2-carboxylic acid moiety, researchers can introduce a tighter turn in a peptide backbone or orient substituents in a more defined three-dimensional space, which can be critical for optimizing interactions with a biological target.[5] This structural constraint is a cornerstone of its utility, making it a highly sought-after intermediate in the synthesis of complex bioactive molecules, with several FDA-approved drugs now featuring the azetidine core to improve their pharmacokinetic profiles.[3][4]
Physicochemical and Structural Properties
The hydrochloride salt form of this compound enhances its stability and handling characteristics, making it more amenable to laboratory use compared to the free base.[6] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 162698-21-7 | [7] |
| Molecular Formula | C₆H₁₁NO₂ · HCl | Inferred |
| Molecular Weight | 165.62 g/mol | [8] |
| Appearance | Brown or beige solid | [7][9] |
| Solubility | Soluble in water (5% solution reported for parent acid) | [9] |
| Storage Temp. | Room temperature; freezer conditions (-20 °C) recommended for long-term storage under inert gas | [7][9][10] |
Note: Data for the hydrochloride salt is consolidated from sources on the salt, the parent ester, and related analogues.
The molecule possesses a chiral center at the C2 position of the azetidine ring, meaning it can exist as (S) or (R) enantiomers. The specific enantiomer used is critical in pharmaceutical synthesis, as biological activity is often stereospecific.
Synthesis and Manufacturing Strategies
The synthesis of this compound hydrochloride is a multi-step process that hinges on the initial formation of the strained azetidine-2-carboxylic acid core. The choice of starting material is often dictated by the need for stereochemical control.
Core Ring Synthesis: The Chirality Question
A prevalent and effective strategy for producing enantiopure azetidine-2-carboxylic acid is to start from a readily available chiral precursor, such as L-aspartic acid.[11] This approach leverages the inherent stereochemistry of the starting material to set the final product's configuration, avoiding costly and complex chiral resolution or asymmetric synthesis steps later on. An alternative route involves the cyclization of γ-amino-α-halobutyric acid derivatives, which can be sourced from precursors like γ-butyrolactone.[12][13]
The diagram below outlines a conceptual synthetic pathway starting from a protected L-aspartic acid derivative, which is a common industrial approach.[11][14]
Caption: Conceptual workflow for the synthesis of the target compound.
Protocol: Representative Synthesis of (S)-Ethyl Azetidine-2-carboxylate Hydrochloride
This protocol is a conceptual amalgamation based on established methods for synthesizing the azetidine core and performing standard organic transformations.[11][14] CAUTION: This process should only be performed by trained chemists in a suitable laboratory with all necessary personal protective equipment (PPE).
Step 1: Intramolecular Cyclization (Core Formation)
-
To a solution of a suitably protected and activated homoserine derivative (e.g., N-Boc-4-iodohomoserine methyl ester) in an anhydrous solvent like acetonitrile (MeCN), add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA).[11]
-
Heat the reaction mixture (e.g., to 55 °C) and stir for several hours (e.g., 24 h) until reaction completion is confirmed by TLC or LC-MS.[11]
-
Rationale: The base facilitates an intramolecular Sₙ2 reaction, where the nitrogen atom displaces the leaving group (iodide or tosylate) to form the strained four-membered ring.
-
Work up the reaction by concentrating the mixture, dissolving the residue in an organic solvent like ethyl acetate (AcOEt), and washing with aqueous acid (e.g., 1M HCl) and brine.[11]
-
Dry the organic phase over MgSO₄, filter, and concentrate to yield the crude N-Boc-azetidine-2-carboxylate ester.
Step 2: Esterification and Deprotection
-
If the ester from Step 1 is not the desired ethyl ester, it must be hydrolyzed to the carboxylic acid and then re-esterified. Assuming the product of Step 1 is N-Boc-azetidine-2-carboxylic acid, dissolve it in anhydrous ethanol.
-
Add a catalyst, such as a few drops of concentrated sulfuric acid or thionyl chloride, and reflux the mixture for several hours.
-
Rationale: This is a standard Fischer esterification to form the ethyl ester.
-
To remove the Boc protecting group, treat the N-Boc ethyl ester with a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or diethyl ether).[11]
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude this compound free base from the previous step in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Slowly add a stoichiometric amount of a solution of HCl in the same or a compatible solvent.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Rationale: The salt form is generally a more stable, crystalline solid that is easier to handle and purify than the free-base oil.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.
Analytical Characterization and Quality Control
Confirming the identity, purity, and structure of this compound Hydrochloride is essential. A multi-technique approach is standard practice.
Caption: A typical analytical workflow for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm). The protons on the strained azetidine ring will appear as complex multiplets further downfield, typically in the 2.4-4.8 ppm range, due to restricted bond rotation and complex spin-spin coupling.[15][16] The N-H proton will be a broad signal, often exchangeable with D₂O.
-
¹³C NMR: Key signals include the carbonyl carbon of the ester (~170 ppm), the carbons of the ethyl group, and the three distinct carbons of the azetidine ring.
Chromatographic Methods (HPLC/LC-MS)
High-Performance Liquid Chromatography (HPLC) is the standard for determining purity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is used during reaction monitoring and for initial characterization to confirm the molecular weight of the product.
-
HPLC-UV: An optimized HPLC method provides the purity profile of the final product. A typical method is detailed below.
| Parameter | Example Value | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for polar, small molecules. |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile | Standard acidic mobile phase for amine salts. |
| Gradient | 5% B to 95% B over 15 minutes | To elute the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm | Detection of the ester carbonyl group. |
| Column Temp. | 30 °C | For reproducible retention times. |
Applications in Drug Development
The utility of this compound hydrochloride stems from its dual functionality as a constrained amino acid and a versatile chemical intermediate.
As a Constrained Proline Analogue
The primary application is in the synthesis of peptidomimetics and other conformationally restricted molecules.[6] Its incorporation can:
-
Induce specific secondary structures: Force peptide chains into tight turns.
-
Enhance metabolic stability: The unnatural azetidine ring can be resistant to cleavage by peptidases.
-
Improve receptor selectivity: By locking substituents into a specific orientation, binding to the desired target can be enhanced while off-target activity is reduced.
A Versatile Synthetic Intermediate
Both the secondary amine and the ethyl ester are handles for further chemical modification.
Caption: Key derivatization pathways from the core molecule.
-
N-Functionalization: The secondary amine can be readily alkylated, acylated, or arylated to introduce diverse substituents.[11]
-
Ester Modification: The ethyl ester can be hydrolyzed to the free carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding primary alcohol, opening up further synthetic possibilities.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound hydrochloride should always be consulted, data from closely related compounds provide a strong basis for safe handling protocols.[9][10][17]
-
Hazards: Based on analogues like azetidine-2-carboxylic acid and ethyl azetidine-3-carboxylate hydrochloride, the compound should be treated as potentially harmful.[1][8]
-
Handling:
-
Storage:
Conclusion
This compound hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its value lies in the conformational constraint provided by the four-membered ring, offering a reliable method for improving the drug-like properties of new chemical entities.[4] As researchers continue to push the boundaries of chemical space in the search for safer and more effective medicines, the demand for sophisticated, sp³-rich building blocks like this azetidine derivative will undoubtedly continue to grow. A thorough understanding of its synthesis, properties, and handling is therefore essential for any scientist working at the forefront of pharmaceutical innovation.
References
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
HETEROCYCLES. Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]
-
PubChem. Ethyl azetidine-3-carboxylate hydrochloride. [Link]
-
ResearchGate. Synthesis of L -Azetidine-2-Carboxylic Acid. [Link]
-
PubChem. Azetidinecarboxylic Acid. [Link]
-
Taylor & Francis Online. AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. [Link]
-
PubMed. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. [Link]
- Google Patents.
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]
-
Wikipedia. Azetidine-2-carboxylic acid. [Link]
-
PubChem. Ethyl (2r)-azetidine-2-carboxylate. [Link]
- Google Patents. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. [Link]
-
PubMed. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]
-
Oakwood Chemical. Ethyl 3-azetidine-carboxylate hydrochloride. [Link]
-
PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
-
PubChem. 2-Azetidinecarboxylic acid, (+)-. [Link]
-
ResearchGate. Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF. [Link]
-
SpectraBase. L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound hydrochloride CAS#: 162698-21-7 [m.chemicalbook.com]
- 8. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 15. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 16. (S)-N-FMOC-AZETIDINE-2-CARBOXYLIC ACID(136552-06-2) 1H NMR spectrum [chemicalbook.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. peptide.com [peptide.com]
An In-Depth Technical Guide to Ethyl Azetidine-2-carboxylate: Properties, Reactivity, and Applications
Introduction
Ethyl azetidine-2-carboxylate is a heterocyclic organic compound featuring a strained, four-membered azetidine ring with an ethyl ester functional group at the 2-position. This structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. As an ester derivative of azetidine-2-carboxylic acid—a non-proteinogenic amino acid and a constrained analog of proline—it serves as a crucial intermediate for introducing the unique azetidine motif into more complex molecules.[1][2] The inherent ring strain and conformational rigidity of the azetidine scaffold impart desirable pharmacokinetic properties, such as enhanced metabolic stability, improved binding affinity, and better solubility in drug candidates.[3][4] This guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
This compound is the ethyl ester of azetidine-2-carboxylic acid. While extensive experimental data for the ester is not always available, its properties can be reliably inferred from its structure and data on related compounds. The parent compound, azetidine-2-carboxylic acid, is a crystalline solid, but esterification typically results in a lower melting point or a liquid state.[2][5]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source / Remarks |
| Molecular Formula | C₆H₁₁NO₂ | [6][7] |
| Molecular Weight | 129.16 g/mol | [8] |
| CAS Number | 766483-76-5 (racemate) | [9] |
| 162698-21-7 (hydrochloride salt) | [10] | |
| (S)-enantiomer: CID 13892419 | [7] | |
| (R)-enantiomer: CID 13892422 | [6] | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from typical properties of similar small molecule esters. |
| Boiling Point | Data not readily available. | Expected to be higher than parent azetidine (61-62 °C) due to increased molecular weight. |
| Density | Data not readily available. | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). | Inferred from structural properties. |
| Storage | Store at 2-8°C under an inert atmosphere. | [8] |
Spectroscopic Profile
The structural features of this compound give rise to a predictable spectroscopic signature.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the ethyl ester group.
-
Ethyl Group : A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂).
-
Azetidine Ring :
-
The proton at the C2 position (methine, -CH(COOEt)-) would appear as a triplet or multiplet.
-
The protons at the C3 and C4 positions would appear as complex multiplets due to coupling with each other and the C2 proton.
-
-
Amine Proton (N-H) : A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would display six distinct signals corresponding to each carbon atom in the molecule.
-
Ethyl Group : Two signals in the aliphatic region, typically ~14 ppm (CH₃) and ~60 ppm (CH₂).
-
Azetidine Ring : Three signals for the ring carbons, with the C2 carbon being the most deshielded due to its attachment to both the nitrogen and the carbonyl group.
-
Carbonyl Carbon : A signal in the range of 170-175 ppm, characteristic of an ester carbonyl.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by key functional group vibrations.
-
N-H Stretch : A moderate absorption band around 3300-3400 cm⁻¹.
-
C=O Stretch : A strong, sharp absorption band around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.
-
C-H Stretch : Bands in the 2850-3000 cm⁻¹ region.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ at m/z 130.17.
Chemical Properties and Reactivity
The reactivity of this compound is governed by two primary features: the nucleophilic secondary amine and the electrophilic ester carbonyl. The considerable ring strain of the azetidine ring also influences its reactivity, making it more reactive than five-membered rings like proline but generally more stable and easier to handle than three-membered aziridines.[11]
Key Reactive Sites and Transformations
The molecule's functionality allows for selective modifications at either the nitrogen or the ester group, making it a versatile synthetic intermediate.
-
N-Alkylation and N-Acylation : The secondary amine is nucleophilic and readily reacts with electrophiles.[12] This is the most common site for derivatization, allowing for the introduction of various substituents to modulate the molecule's properties.
-
Mechanism : The lone pair on the nitrogen atom attacks an electrophilic carbon (e.g., in an alkyl halide or acyl chloride), leading to the formation of a new N-C bond. This is a cornerstone reaction for incorporating the azetidine scaffold into larger molecules.[13]
-
-
Ester Group Transformations : The ethyl ester can undergo hydrolysis, amidation, or reduction.
-
Hydrolysis : Treatment with aqueous acid or base will hydrolyze the ester to the parent azetidine-2-carboxylic acid.
-
Amidation : Reaction with amines can form the corresponding amide, a key step in peptide synthesis.
-
Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, azetidine-2-methanol.
-
The diagram below illustrates the principal reactive centers and the types of transformations they can undergo.
Caption: Reactivity map of this compound.
Synthesis and Manufacturing
The synthesis of this compound typically involves the preparation of the parent L-azetidine-2-carboxylic acid, followed by esterification. Numerous synthetic routes to the parent acid have been developed, often starting from readily available chiral precursors like L-aspartic acid or through methods involving γ-butyrolactone.[13][14][15]
General Synthetic Workflow
A common and efficient strategy for producing chiral azetidine derivatives starts from L-aspartic acid. The process involves protection of the amine, selective reduction, and intramolecular cyclization to form the strained four-membered ring.
Experimental Protocol: Conceptual Synthesis from L-Aspartic Acid
-
Protection and Activation : L-aspartic acid is first N-protected (e.g., with a Boc group) and the side-chain carboxylic acid is selectively activated.[13]
-
Reduction : The activated carboxyl group is reduced to a primary alcohol, forming an N-protected homoserine derivative.
-
Hydroxyl Group Activation : The primary alcohol is converted into a good leaving group, typically by tosylation or mesylation.
-
Intramolecular Cyclization : The molecule is treated with a base to induce an intramolecular Sₙ2 reaction, where the protected nitrogen attacks the carbon bearing the leaving group, closing the four-membered ring.[16]
-
Esterification : The carboxylic acid of the resulting N-protected azetidine-2-carboxylic acid is esterified using ethanol under acidic conditions (e.g., Fischer esterification).
-
Deprotection : The N-protecting group is removed to yield the final product, this compound.
The workflow below visualizes this multi-step synthetic sequence.
Caption: General workflow for synthesizing this compound.
Applications in Research and Drug Development
The unique structural properties of the azetidine ring make its derivatives, including this compound, highly valuable in medicinal chemistry.[3]
-
Proline Analog : As a constrained homolog of proline, it is used to introduce conformational rigidity into peptides and small molecules. This can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[2]
-
Scaffold for Drug Discovery : The azetidine motif is found in several FDA-approved drugs, where it often improves pharmacokinetic properties like metabolic stability and solubility.[3] this compound serves as a key starting material for synthesizing these complex molecules.
-
3D Structural Diversity : The non-planar, sp³-rich nature of the azetidine ring helps chemists move away from flat, aromatic structures, which often have poor pharmacokinetic profiles. This increases the "three-dimensional" character of drug candidates, a desirable trait in modern drug design.[3]
Safety and Handling
Based on safety data for related compounds, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE) : Wear standard protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling : Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. Ensure adequate ventilation.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated at 2-8°C.[8]
-
Incompatibilities : Avoid strong oxidizing agents and strong acids.
Conclusion
This compound is a foundational building block for modern organic synthesis and medicinal chemistry. Its significance lies in the unique structural and conformational properties imparted by the strained four-membered azetidine ring. A thorough understanding of its physicochemical properties, reactivity, and synthetic pathways is essential for researchers aiming to leverage this scaffold to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- ethyl azetidine-2-carboxyl
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- Azetidine: Chemical Reactivity. (2020). YouTube.
- Ethyl (2r)
- (S)
- Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. (2018). HETEROCYCLES, 96(12), 2125-2136.
- Reactions of Azetidines. Ambeed.com.
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019).
- This compound hydrochloride CAS#: 162698-21-7. ChemicalBook.
- Cas 766483-76-5, ethyl azetidine-2-carboxyl
- This compound - Safety D
- ethyl 5-(azetidin-3-yl)
- cas 766483-76-5|| where to buy ethyl azetidine-2-carboxyl
- Azetidinecarboxylic Acid. PubChem.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2023).
- Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2005). The Journal of Organic Chemistry.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry.
- Synthesis of L-Azetidine-2-Carboxylic Acid. (2012).
- Synthesis of L -Azetidine-2-Carboxylic Acid.
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
- The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applic
- AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis.
- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
- Ethyl azetidine-3-carboxyl
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- (s)-n-fmoc-azetidine-2-carboxylic acid(136552-06-2) 1 h nmr. ChemicalBook.
- Azetidine-2-carboxylic acid | N
- Azetidine-2-carboxylic acid. Wikipedia.
- Azetidine-2-carboxylic acid | CAS 2517-04-6. Selleck Chemicals.
- Azetidine 98% 503-29-7. Sigma-Aldrich.
- 405090-31-5|Ethyl azetidine-3-carboxyl
- 162698-21-7|Ethyl azetidine-2-carboxyl
- L -Azetidine-2-carboxylic acid = 99 2133-34-8. Sigma-Aldrich.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl (2r)-azetidine-2-carboxylate | C6H11NO2 | CID 13892422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-ethyl azetidine-2-carboxylate | C6H11NO2 | CID 13892419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cas 766483-76-5|| where to buy this compound [german.chemenu.com]
- 9. This compound | 766483-76-5 [chemicalbook.com]
- 10. This compound hydrochloride CAS#: 162698-21-7 [m.chemicalbook.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Ethyl Azetidine-2-carboxylate: A Constrained Proline Analog for Advanced Peptidomimetics
An In-depth Technical Guide for Researchers and Drug Developers
Abstract
Proline is a unique proteinogenic amino acid whose constrained pyrrolidine ring imparts significant conformational rigidity upon the peptide backbone, defining secondary structures such as β-turns and polyproline helices.[1] This structural role makes it a critical target for modification in medicinal chemistry. This guide provides an in-depth technical exploration of L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, and its ethyl ester derivative.[2] We will dissect its synthesis, conformational implications, and strategic applications in drug design. By examining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage this powerful peptidomimetic tool to enhance the stability, bioactivity, and pharmacokinetic profiles of therapeutic peptides and small molecules.
The Proline Paradigm: A Double-Edged Sword in Peptide Design
Proline's significance stems from its cyclic side chain, which locks the backbone dihedral angle (φ) and restricts the accessible conformational space.[3] A pivotal feature is the relatively low energy barrier between the cis and trans conformations of the Xaa-Pro peptide bond, an isomerization process that is a rate-limiting step in protein folding and a key modulator of biological activity.[4] While this conformational control is essential for native protein function, it also presents challenges in drug development:
-
Metabolic Instability: The Xaa-Pro bond can be a substrate for various proteases.
-
Conformational Ambiguity: The presence of both cis and trans isomers in solution can lead to a heterogeneous population of molecules, complicating structure-activity relationship (SAR) studies.[4]
The strategic replacement of proline with constrained analogs is a field-proven approach to overcome these limitations, leading to the development of successful drugs like the ACE inhibitor Zabicipril and the antidiabetic agent Saxagliptin.[5] Azetidine-2-carboxylic acid (Aze) stands out as a fundamental and potent member of this class.
Azetidine-2-Carboxylic Acid (Aze): The Impact of a Four-Membered Ring
Aze is the lower homolog of proline, featuring a strained four-membered azetidine ring.[6] This seemingly minor structural change—the removal of one methylene group—has profound consequences for peptide structure and function.
Structural and Conformational Consequences
The primary distinction between Aze and Proline lies in the geometry of the ring. The smaller, more strained azetidine ring alters bond angles and torsional preferences, which directly impacts the peptide backbone.
-
Increased Flexibility in Dipeptides: Contrary to the intuition that a smaller ring would be more rigid, computational studies have shown that peptides containing Aze can be more flexible than their proline-containing counterparts.[6] This is attributed to a decrease in repulsive non-covalent interactions between the ring atoms and neighboring residues, an entropic effect that can lessen the stability of highly ordered structures like the collagen triple helix.[6]
-
Perturbation of Helical Structures: The introduction of an Aze residue into a polyproline sequence has been shown to disrupt the typical all-trans peptide bond conformation, inducing a mix of cis and trans bonds and favoring a left-handed helical structure in certain contexts.[7][8]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ends Caption: Structural relationship between Proline and Azetidine-2-carboxylic acid.
Biological Mechanism of Action and Toxicity
Aze is a naturally occurring non-proteinogenic amino acid found in plants like lily-of-the-valley and sugar beets.[2][9] Its biological activity is rooted in its ability to act as a proline mimic.
Prolyl-tRNA synthetase can mistake Aze for proline, leading to its misincorporation into newly synthesized proteins.[10][11][12] This substitution can cause:
-
Protein Misfolding: The altered conformational constraints imposed by Aze can disrupt proper protein folding, leading to the accumulation of non-functional or aggregated proteins.[10][13][14]
-
Cellular Stress: The accumulation of misfolded proteins triggers the unfolded protein response (UPR) and global stress responses.[13]
-
Toxicity: At sufficient concentrations, these effects are cytotoxic, making Aze a natural deterrent against herbivores and competing plants.[2][13] In animal models, Aze has demonstrated a range of toxic, teratogenic, pro-inflammatory, and pro-apoptotic effects.[2][14][15][16]
This inherent biological activity underscores the importance of using Aze judiciously in drug design, where its effects can be harnessed for therapeutic benefit or must be mitigated to ensure safety.
Synthesis of L-Ethyl Azetidine-2-carboxylate
The practical synthesis of enantiomerically pure L-Azetidine-2-carboxylic acid and its derivatives is crucial for its application in drug discovery. While numerous routes exist, a common and scalable approach begins with L-aspartic acid, avoiding costly reagents or complex enzymatic resolutions.[17] The resulting acid can then be readily esterified.
Physicochemical and Spectroscopic Data
A clear understanding of the physical and analytical properties of the target compound is essential for reaction monitoring and quality control.
| Property | L-Proline | L-Azetidine-2-carboxylic acid | Ethyl (S)-azetidine-2-carboxylate |
| Molecular Formula | C₅H₉NO₂ | C₄H₇NO₂[18] | C₆H₁₁NO₂[19] |
| Molar Mass ( g/mol ) | 115.13 | 101.10[18][20] | 129.16[21] |
| Appearance | White crystalline solid | White to off-white crystalline solid[22] | Oil/Liquid |
| ¹³C NMR (Carbonyl C) | ~174-176 ppm | ~172-175 ppm | ~170-173 ppm |
| IR (C=O Stretch, cm⁻¹) | ~1700-1750 (acid) | ~1700-1750 (acid) | ~1735-1750 (ester)[23] |
| IR (N-H Stretch, cm⁻¹) | ~2500-3300 (secondary amine salt) | ~2500-3300 (secondary amine salt) | ~3300-3500 (secondary amine) |
Experimental Protocol: Synthesis of L-Aze from L-Aspartic Acid
This protocol is a conceptual summary based on established literature methods, such as that described by NAKAGAWA, S. et al., which involves a chromatography-free process ideal for larger scales.[17] The final step shows a standard Fischer esterification.
dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10];
} ends Caption: Synthetic workflow for Ethyl L-azetidine-2-carboxylate from L-Aspartic Acid.
Methodology:
-
Protection and Esterification: L-aspartic acid is first N-protected with a suitable group like tert-butyloxycarbonyl (Boc). The α-carboxyl group is then selectively protected as a tert-butyl ester, leaving the β-carboxyl group free.
-
Causality: The Boc group protects the amine from participating in subsequent reactions. The differential protection of the carboxyl groups is key to directing the reduction to the desired position.
-
-
Reduction to Homoserine Derivative: The free β-carboxyl group is reduced to a primary alcohol, typically via a mixed anhydride intermediate followed by reduction with sodium borohydride, yielding an N-Boc-L-homoserine tert-butyl ester derivative.[17]
-
Causality: This reduction creates the 4-hydroxy functionality required for the subsequent cyclization step.
-
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group. A common method is tosylation (using p-toluenesulfonyl chloride) followed by displacement with iodide (using NaI) to form a more reactive primary iodide.[17]
-
Causality: A primary alcohol is a poor leaving group. Conversion to a tosylate or iodide makes the terminal carbon highly electrophilic and susceptible to nucleophilic attack by the nitrogen.
-
-
Intramolecular Cyclization: In the presence of a suitable base, the protected nitrogen acts as an intramolecular nucleophile, attacking the activated terminal carbon and displacing the leaving group to form the four-membered azetidine ring.
-
Causality: This is the key ring-forming step. The reaction is entropically favored due to the proximity of the reacting groups.
-
-
Deprotection: The Boc and tert-butyl protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA), to yield L-azetidine-2-carboxylic acid.
-
Causality: Strong acid efficiently cleaves these acid-labile protecting groups to unmask the final amino acid.
-
-
Esterification: The resulting amino acid is subjected to Fischer esterification by refluxing in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄ or HCl gas) to yield the final product, ethyl azetidine-2-carboxylate.
-
Causality: This is a classic and straightforward method for converting a carboxylic acid to its corresponding ethyl ester.
-
Application in Peptide Synthesis
This compound is a versatile building block, but for incorporation into peptides, it is typically used as the N-protected carboxylic acid (e.g., Boc-Aze-OH or Fmoc-Aze-OH). The following protocol outlines its incorporation using standard solid-phase peptide synthesis (SPPS).
Experimental Protocol: Incorporation of Aze into a Peptide Sequence (Fmoc/tBu Strategy)
This protocol describes a single coupling cycle for adding an Aze residue to a growing peptide chain on a solid support.
dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10];
} ends Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating an Aze residue.
Methodology:
-
Resin Preparation: Start with a resin-bound peptide chain that has undergone a final deprotection step, leaving a free N-terminal amine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Aze-OH (3 eq.) and a coupling agent like HBTU (2.9 eq.)/HOBt (3 eq.) in a suitable solvent (e.g., DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 eq.) to activate the carboxylic acid.
-
Causality: The carboxylic acid is converted to a highly reactive ester (the O-acylisourea activated by HBTU), which is susceptible to nucleophilic attack by the peptide's N-terminal amine. HOBt is included to suppress racemization. DIPEA is used as the base because its steric bulk prevents it from acting as a competing nucleophile.
-
-
Coupling: Add the activated Fmoc-Aze-OH solution to the vessel containing the resin. Agitate for 1-2 hours at room temperature.
-
Causality: The free amine on the resin attacks the activated carboxyl group of Fmoc-Aze-OH, forming a new peptide bond.
-
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove any unreacted reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the newly added Aze residue.
-
Causality: Piperidine is a secondary amine base that specifically and rapidly cleaves the fluorenylmethyloxycarbonyl (Fmoc) group, exposing a new N-terminal amine for the next coupling cycle.
-
-
Final Wash: Wash the resin again with DMF and DCM to remove piperidine and the cleaved Fmoc adduct. The peptide is now one residue longer and ready for the next coupling cycle or final cleavage from the resin.
Conclusion and Future Outlook
This compound and its parent amino acid are more than just simple proline analogs; they are sophisticated tools for manipulating peptide and protein architecture. Their unique conformational properties, born from the strain of a four-membered ring, offer a distinct advantage in the rational design of peptidomimetics with improved pharmacological profiles.[5][6] While its potential for misincorporation and toxicity requires careful consideration during drug development, this same property highlights its potent biological activity.[13][15] As synthetic methodologies become more robust and our understanding of its conformational influence deepens, the application of azetidine-based building blocks is set to expand, paving the way for a new generation of precisely engineered therapeutics.[24][25]
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
-
PubChem. (n.d.). Ethyl (2r)-azetidine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. [Link]
-
ResearchGate. (n.d.). Direct Access to L-Azetidine-2-carboxylic Acid. [Link]
-
NAKAGAWA, S., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125-2134. [Link]
-
Kittilä, T., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
-
Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]
-
DiDario, M., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11523. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]
-
Bojarska, J., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Pharmaceuticals, 13(11), 338. [Link]
-
PubChem. (n.d.). Ethyl azetidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Conformational properties of constrained proline analogues and their application in nanobiology. [Link]
-
ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]
- Google Patents. (n.d.).
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Wang, X., et al. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 396-398, 701-704. [Link]
-
ResearchGate. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]
-
Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517-527. [Link]
-
PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Azetidinecarboxylic Acid. National Center for Biotechnology Information. [Link]
-
Couty, F., et al. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 69(24), 8443-8451. [Link]
-
Weids, A. J., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(11), 4055-4066. [Link]
-
SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. [Link]
-
Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. [Link]
-
Cunningham, M. L., & Cunningham, K. L. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 3897-3902. [Link]
-
Rubenstein, E. (2008). Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis. Journal of Neuropathology & Experimental Neurology, 67(11), 1041-1055. [Link]
-
bioRxiv. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. [Link]
-
Di Dario, M., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. [Link]
-
ResearchGate. (n.d.). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes. [Link]
-
ResearchGate. (n.d.). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Fields, G. B. (Ed.). (2001). Practical Synthesis Guide to Solid Phase Peptide Chemistry. NovaBiochem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. scispace.com [scispace.com]
- 9. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 10. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. scbt.com [scbt.com]
- 19. Ethyl (2r)-azetidine-2-carboxylate | C6H11NO2 | CID 13892422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Ethyl azetidine-3-carboxylate | C6H11NO2 | CID 21717027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Biological Significance of Azetidine-2-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of azetidine-2-carboxylic acid (AZE) and its esters, compounds that stand at the intersection of natural product toxicity and modern medicinal chemistry. We will dissect the core biological activities of AZE, a potent proline analogue, and then illuminate the strategic role of its ester derivatives in harnessing and modulating these effects for therapeutic and research applications. This document moves beyond a mere recitation of facts to offer a causal understanding of experimental choices and the inherent logic of protocol design, reflecting field-proven insights.
Azetidine-2-Carboxylic Acid: The Proline Mimic with Potent Biological Consequences
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins.[1][2] It is naturally found in plants such as the lily of the valley (Convallaria majalis) and in common beets (Beta vulgaris).[1][2] Its biological significance stems from its structural similarity to the proteinogenic amino acid proline.[3]
The key difference between AZE and proline lies in the size of their cyclic structures; AZE possesses a four-membered ring, while proline has a five-membered ring.[1] This subtle distinction has profound biological implications.
Mechanism of Action: A Trojan Horse in Protein Synthesis
The toxicity and biological effects of AZE are primarily attributed to its ability to act as a molecular mimic of proline.[3] This mimicry allows it to be mistakenly recognized by prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA) during protein synthesis.[1] Once AZE is charged onto the proline tRNA, it is incorporated into growing polypeptide chains at positions where proline should be.[4]
This misincorporation has a cascade of detrimental effects on protein structure and function:
-
Protein Misfolding and Aggregation: The smaller, more strained four-membered ring of AZE alters the bond angles of the polypeptide backbone compared to the five-membered ring of proline.[5] This disruption can lead to improper protein folding, resulting in non-functional or aggregated proteins.[6]
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR).[4] AZE has been shown to induce key markers of ER stress, including the cleavage of ATF6 and the phosphorylation of eIF2α.[6]
-
Induction of Autophagy and Apoptosis: Prolonged ER stress and the accumulation of damaged proteins can lead to programmed cell death, or apoptosis.[6] AZE has been observed to increase the pro-apoptotic protein BAX and upregulate the autophagy marker LC3-II.[6]
The consequences of AZE-induced proteotoxicity are wide-ranging, including teratogenic (causing birth defects), pro-inflammatory, and pro-apoptotic effects in various organisms.[1][6] For instance, it has been shown to inhibit collagen synthesis, which is rich in proline residues, leading to developmental abnormalities.[2]
The Strategic Role of Esterification: From Toxic Moiety to Therapeutic Tool
While azetidine-2-carboxylic acid itself has limited direct therapeutic applications due to its toxicity, its ester derivatives are pivotal in medicinal chemistry and drug discovery.[7][8] Esterification of the carboxylic acid group transforms AZE into a versatile building block and can be a strategic approach to modulate its pharmacokinetic and pharmacodynamic properties.[9]
Azetidine-2-Carboxylic Acid Esters as Versatile Synthetic Intermediates
Methyl and ethyl esters of azetidine-2-carboxylic acid are widely used as starting materials in the synthesis of more complex molecules.[7][8] The ester group serves several key functions in this context:
-
Protection of the Carboxylic Acid: The ester group protects the carboxylic acid from participating in unwanted side reactions during subsequent synthetic steps.
-
Improved Solubility and Handling: Esterification can alter the physicochemical properties of the molecule, often improving its solubility in organic solvents and making it easier to handle in a laboratory setting.[7]
-
A Handle for Further Functionalization: The ester can be readily converted to other functional groups, allowing for the diversification of the azetidine scaffold.
The azetidine ring itself is a desirable motif in drug design as it can introduce conformational rigidity and improve pharmacological properties.[10] Azetidine-2-carboxylic acid esters provide a gateway to incorporating this valuable scaffold into novel drug candidates targeting a range of diseases, including neurological disorders and cancer.[11]
A Prodrug Strategy for Controlled Delivery
Esterification is a classic prodrug strategy used to enhance the bioavailability of drugs containing a carboxylic acid moiety.[9] A prodrug is an inactive or less active compound that is metabolized in vivo to the active drug.[]
In the context of azetidine-2-carboxylic acid, its esters can be considered potential prodrugs. The underlying principle is that the more lipophilic ester can more readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester bond, releasing the active azetidine-2-carboxylic acid.[]
This approach could theoretically allow for more targeted delivery and controlled release of AZE, which might be beneficial in specific therapeutic contexts, such as in cancer therapy where inducing proteotoxic stress in rapidly dividing cells is a desired outcome.
Experimental Protocols and Methodologies
Synthesis of Azetidine-2-Carboxylic Acid Methyl Ester
The following is a representative, generalized protocol for the synthesis of azetidine-2-carboxylic acid methyl ester from the parent amino acid.
Objective: To prepare the methyl ester of azetidine-2-carboxylic acid for use as a synthetic intermediate.
Materials:
-
Azetidine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or another suitable esterification reagent
-
Anhydrous diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend azetidine-2-carboxylic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux to drive it to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Neutralization: Dissolve the residue in diethyl ether and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash subsequently with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude azetidine-2-carboxylic acid methyl ester.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Self-Validation: The identity and purity of the synthesized ester should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Assay for AZE-Induced Cytotoxicity
This protocol outlines a method to assess the cytotoxic effects of azetidine-2-carboxylic acid on a mammalian cell line.
Objective: To determine the dose-dependent effect of AZE on cell viability.
Materials:
-
Mammalian cell line (e.g., BV2 microglial cells)[13]
-
Complete cell culture medium
-
Azetidine-2-carboxylic acid (AZE)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a series of dilutions of AZE in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of AZE. Include a vehicle control (medium without AZE).
-
Incubation: Incubate the cells with AZE for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each AZE concentration relative to the vehicle control. Plot the results to determine the dose-response curve and the IC₅₀ value (the concentration of AZE that inhibits 50% of cell viability).
Self-Validation: The experiment should include appropriate controls, such as untreated cells and a vehicle control, to ensure that the observed effects are due to AZE. The assay should be repeated multiple times to ensure reproducibility.
Visualizing the Biological Impact and Experimental Workflow
The Central Mechanism of AZE Toxicity
Caption: Mechanism of Azetidine-2-Carboxylic Acid (AZE) Toxicity.
Prodrug Strategy for Azetidine-2-Carboxylic Acid Esters
Caption: Prodrug activation of AZE esters within a target cell.
Summary and Future Directions
Azetidine-2-carboxylic acid is a potent natural toxin that exerts its effects by disrupting protein synthesis. Its ester derivatives, however, are valuable tools in medicinal chemistry, serving as versatile synthetic intermediates and potential prodrugs. The ability to mask the carboxylic acid functionality allows for the controlled incorporation of the azetidine scaffold into novel therapeutic agents and provides a potential mechanism for modulating the delivery of the active, toxic parent compound.
Future research should focus on the design and synthesis of novel azetidine-2-carboxylic acid ester derivatives with tailored pharmacokinetic profiles. Investigating the enzymatic stability of different esters and their efficacy in various disease models will be crucial for translating the potent biological activity of azetidine-2-carboxylic acid into targeted therapeutic strategies.
References
-
Couty, F., & Evano, G. (2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 38(5), 427-465. Retrieved from [Link]
-
Fábián, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Retrieved from [Link]
-
Giacoppo, S., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11528. Retrieved from [Link]
-
Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). Azetidinecarboxylic Acid. Retrieved from [Link]
-
Zhang, X., et al. (2005). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. Retrieved from [Link]
-
Mormann, M., & Le-Trilling, V. T. K. (2010). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Applied and Environmental Microbiology, 76(5), 1476–1483. Retrieved from [Link]
-
Wang, Q., et al. (2012). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Request PDF. Retrieved from [Link]
-
Giacoppo, S., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. Retrieved from [Link]
-
Schimpl, F., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 1-13. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Raap, A., et al. (1999). Effects of azetidine-2-carboxylic acid on treatments of hepatoma cells with single or fractionated X-ray irradiations and on thermal radiosensitization in normal and thermotolerant cells. Radiation Oncology Investigations, 7(5), 270-277. Retrieved from [Link]
-
Bivard, A., et al. (2019). Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). Amino Acids, 51(8), 1221-1232. Retrieved from [Link]
-
Al-Said, M. S., et al. (2021). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Request PDF. Retrieved from [Link]
-
Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Retrieved from [Link]
-
Norrby, K., et al. (1993). Two potentially angiostatic factors, a steroid and L-azetidine-2-carboxylic acid, antagonize one another. International Journal of Microcirculation: Clinical and Experimental, 13(2), 113-124. Retrieved from [Link]
-
Hamada, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1627-1632. Retrieved from [Link]
-
Rojkind, M., & De-León, L. D. (1970). Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride. Journal of Clinical Investigation, 49(1), 138-143. Retrieved from [Link]
-
American Chemical Society. (2025). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Retrieved from [Link]
-
Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. Retrieved from [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 9. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 13. mdpi.com [mdpi.com]
The Natural Occurrence of Azetidine-2-Carboxylic Acid and its Derivatives: A Technical Guide for Researchers
Introduction: The Aberrant Imino Acid
Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic imino acid, a four-membered ring homologue of the proteinogenic amino acid proline.[1] First identified in 1955 in members of the Liliaceae family, this molecule represents a fascinating example of natural product chemistry with significant implications for biochemistry, toxicology, and drug development.[2] Unlike its five-membered counterpart, the strained four-membered ring of AZE imparts unique conformational constraints and chemical properties. Its primary significance lies in its ability to act as a molecular mimic of proline, leading to its misincorporation into nascent polypeptide chains during protein synthesis.[1] This "mistake" by the cellular machinery triggers a cascade of events, including protein misfolding, endoplasmic reticulum (ER) stress, and ultimately, cellular dysfunction and toxicity.[3][4] This guide provides an in-depth exploration of the natural occurrence, biosynthesis, biological activities, and methodologies for the isolation and characterization of AZE and its derivatives, tailored for researchers and professionals in the life sciences.
Natural Distribution: A Toxin in Plain Sight
Azetidine-2-carboxylic acid is found in a variety of plant species, where it is thought to function as a defense mechanism against herbivores and competing plants.[1] Its presence has been confirmed in several families of the plant kingdom.
Key Natural Sources
The distribution of AZE is particularly notable in the following plant families:
-
Asparagaceae: This family includes some of the most well-known sources of AZE. Convallaria majalis (lily of the valley) and Polygonatum species (Solomon's seal) are prominent examples.[1] In fact, early isolations and structural elucidations of AZE were performed on extracts from these plants.[2]
-
Fabaceae (Leguminosae): A number of species within the bean family have been found to contain AZE.[1]
-
Chenopodiaceae: Of significant interest due to its presence in the human food chain, AZE has been detected in Beta vulgaris (beets), including table beets, garden beets, and sugar beets.[3][5] The presence of AZE in sugar beet byproducts used for livestock feed raises concerns about its potential entry into the broader food chain.[6]
Quantitative Occurrence
The concentration of AZE can vary significantly between species and even different tissues within the same plant. While comprehensive data across all source organisms is not available, some studies have provided quantitative estimates.
| Plant Species | Family | Tissue | Reported Concentration/Abundance | Reference(s) |
| Convallaria majalis | Asparagaceae | Leaves, Rhizomes | Can constitute a significant portion of the free amino acid pool. | [2] |
| Polygonatum multiflorum | Asparagaceae | Rhizomes | AZE can account for over 50% of the total nitrogen in the rhizome. | [2] |
| Beta vulgaris | Chenopodiaceae | Tubers (Beets) | Detected in quantifiable amounts. | [3] |
| Various Liliaceae and Agavaceae species | Leaves and Seeds | AZE was found to be, on average, 85.5-fold more abundant than proline in leaves and 12-fold more abundant in seeds of the plants examined. | [2] |
Biosynthesis: A Tale of Two Pathways
The biosynthetic routes to azetidine-2-carboxylic acid have been investigated in both bacteria and plants, revealing distinct pathways to this unique molecule.
Bacterial Biosynthesis: The SAM Cyclization Pathway
Recent studies have elucidated a clear biosynthetic pathway for AZE in certain bacteria.[7] The key step involves the intramolecular cyclization of S-adenosylmethionine (SAM), a common donor of methyl groups in biological systems. This reaction is catalyzed by a class of enzymes known as AZE synthases.[7][8]
The proposed mechanism involves a nucleophilic attack of the α-amino group of the methionine moiety of SAM onto the γ-carbon, leading to the formation of the four-membered azetidine ring and the displacement of 5'-methylthioadenosine (MTA).[8]
Plant Biosynthesis: An Unfolding Story
The biosynthesis of AZE in plants is less definitively understood. Early tracer studies in Convallaria majalis have indicated that L-methionine is a direct precursor to AZE.[9] This suggests a pathway that may share similarities with the bacterial SAM-dependent cyclization. However, the specific enzymes and intermediates in the plant pathway have yet to be fully characterized. Further research is required to elucidate the complete biosynthetic machinery for AZE in the plant kingdom.
Biological Activities and Mechanism of Action: A Proline Analogue's Deception
The biological effects of azetidine-2-carboxylic acid are intrinsically linked to its structural similarity to proline. This molecular mimicry allows it to be mistakenly recognized and utilized by the cellular machinery responsible for protein synthesis, with profound consequences.[1]
Misincorporation into Proteins and Induction of ER Stress
The primary mechanism of AZE's toxicity is its incorporation into proteins in place of proline residues.[3] This substitution, driven by the promiscuity of prolyl-tRNA synthetase, introduces a conformationally constrained, four-membered ring into the polypeptide chain where a five-membered ring should be. This alteration can disrupt the proper folding of proteins, leading to the accumulation of misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress.[4][10]
To cope with ER stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[7][10] The UPR aims to restore ER homeostasis by:
-
Attenuating global protein synthesis: This is primarily mediated by the PERK (protein kinase RNA-like ER kinase) pathway, which phosphorylates the eukaryotic initiation factor 2α (eIF2α).[10][11]
-
Upregulating the expression of chaperone proteins: These proteins assist in the proper folding of other proteins. This arm of the UPR is largely controlled by the ATF6 (activating transcription factor 6) pathway.[10][11]
-
Enhancing the degradation of misfolded proteins: The IRE1 (inositol-requiring enzyme 1) pathway contributes to this process.
If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[12]
Toxicological Profile
The misincorporation of AZE into proteins and the subsequent induction of ER stress manifest in a range of toxic effects:
-
Teratogenicity: AZE has been shown to be a potent teratogen in various animal models, causing developmental abnormalities.[1]
-
Pro-inflammatory and Pro-apoptotic Effects: Studies have demonstrated that AZE can induce inflammatory responses and apoptosis in various cell types.[13]
-
Inhibition of Collagen Synthesis: As a proline analogue, AZE can interfere with the synthesis and stability of collagen, a proline-rich protein crucial for connective tissues.[11]
Isolation and Characterization: A Methodological Approach
The extraction, purification, and identification of azetidine-2-carboxylic acid from natural sources require a combination of chromatographic and spectroscopic techniques.
Experimental Protocol for Isolation and Quantification
The following protocol provides a general workflow for the isolation and quantification of AZE from plant material, with specific conditions that may require optimization depending on the source matrix.
1. Sample Preparation and Extraction:
-
1.1. Lyophilization: Fresh plant material (e.g., leaves, rhizomes) should be flash-frozen in liquid nitrogen and lyophilized to remove water and preserve the chemical integrity of the sample.
-
1.2. Grinding: The dried material is then ground into a fine powder using a mortar and pestle or a mechanical grinder.
-
1.3. Extraction: The powdered plant material is extracted with a polar solvent, typically 70-80% aqueous ethanol or methanol, at room temperature with continuous agitation for several hours. The process is usually repeated multiple times to ensure complete extraction.
-
1.4. Centrifugation and Filtration: The extract is clarified by centrifugation to pellet solid debris, and the supernatant is filtered through a 0.22 µm filter to remove fine particulates.
2. Purification by Ion-Exchange Chromatography:
-
2.1. Cation-Exchange Column: The filtered extract is loaded onto a strong cation-exchange column (e.g., Dowex 50W-X8) pre-equilibrated with a low pH buffer.
-
2.2. Washing: The column is washed with deionized water to remove neutral and anionic compounds.
-
2.3. Elution: AZE and other amino acids are eluted with a gradient of aqueous ammonia or a suitable buffer with increasing pH or ionic strength.
-
2.4. Fraction Collection: Fractions are collected and monitored for the presence of AZE using a suitable analytical technique (e.g., TLC with ninhydrin staining or HPLC).
3. High-Performance Liquid Chromatography (HPLC) Analysis:
-
3.1. Instrumentation: An HPLC system equipped with a UV or fluorescence detector is required. For enhanced sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is highly recommended.
-
3.2. Column: A C18 reversed-phase column is commonly used for the separation of AZE and its derivatives.
-
3.3. Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
3.4. Derivatization (Optional but Recommended for UV/Fluorescence Detection): As AZE lacks a strong chromophore, pre-column or post-column derivatization with reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can significantly enhance detection sensitivity.[14] A detailed protocol for HPLC with post-column derivatization and fluorescence detection for AZE in lily of the valley has been described.[14]
-
3.5. Quantification: Quantification is achieved by comparing the peak area of AZE in the sample to a calibration curve generated from authentic standards.
4. Structural Characterization:
-
4.1. Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass data for molecular formula determination.
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound. The characteristic chemical shifts and coupling patterns of the azetidine ring protons and carbons provide definitive structural information.
Key Characterization Data
| Technique | Observation |
| Mass Spectrometry (ESI-MS) | [M+H]+ ion at m/z 102.0555 (calculated for C4H8NO2+) |
| 1H NMR (D2O) | δ 4.72 (t, 1H, H-2), 3.98-4.03 (m, 1H, H-4), 3.81-3.86 (m, 1H, H-4), 2.68-2.74 (m, 1H, H-3), 2.42-2.50 (m, 1H, H-3)[15] |
| 13C NMR | Characteristic signals for the four carbons of the azetidine ring and the carboxyl group. |
Conclusion and Future Perspectives
Azetidine-2-carboxylic acid and its derivatives represent a compelling area of natural product research. Their unique structure, intriguing biosynthetic origins, and potent biological activities offer a rich field for further investigation. For researchers in drug development, the AZE scaffold presents a unique building block for the synthesis of novel therapeutic agents. Understanding the mechanisms of AZE-induced toxicity can also provide valuable insights into diseases associated with protein misfolding and ER stress. Furthermore, a more comprehensive survey of the plant and microbial kingdoms may reveal novel AZE derivatives with distinct biological properties. The continued exploration of this fascinating imino acid will undoubtedly contribute to our understanding of chemical ecology, toxicology, and the development of new therapeutic strategies.
References
-
Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Cells, 7(12), 239. [Link][10][11]
-
Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Semantic Scholar. [Link]
-
Schada von Borzyskowski, L., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 15(1), 1-13. [Link][4][7][8]
-
Rubenstein, E., et al. (2006). Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). Phytochemistry, 67(7), 680-683. [Link][1][3][5][16]
-
Al Hammouri, N., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. Molecules, 28(12), 4819. [Link][12][17]
-
Couty, F., & Evano, G. (2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 38(5), 427-465. [Link][18]
-
Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. PubMed Central. [Link][11]
-
Al Hammouri, N., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. ResearchGate. [Link]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se pu = Chinese journal of chromatography, 17(4), 410-412. [Link][14]
-
Schoner, T. A., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link][4]
-
Reddit. (2024). Table beets and sugar beets contain L-Aze which can be misincorporated in proteins in place of proline. What is the latest on this?[Link]
-
Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca-Dependent Manner. ResearchGate. [Link]
-
Schada von Borzyskowski, L., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]
-
Rubenstein, E., et al. (2006). Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). ResearchGate. [Link]
-
Lookchem. (n.d.). BIOSYNTHESIS OF AZETIDINE-2-CARBOXYLIC ACID IN CONVALLARIA MAJALIS: STUDIES WITH N-15 LABELLED PRECURSORS. [Link][9]
-
Rubenstein, E., et al. (2009). Azetidine-2-carboxylic acid in the food chain. ResearchGate. [Link][6]
-
Woodard, R. (n.d.). Biosynthesis of Azetidine-2-Carboxylic Acid. Grantome. [Link]
-
Schlenk, F., & Dainko, J. L. (1960). Experiments on the biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis. ORINS Rep US At Energy Comm, ANL-6200, 94-97. [Link]
-
Rodgers, K. J., & Fields, E. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link][2]
-
Semantic Scholar. (n.d.). Azetidine-2-carboxylic acid in the food chain. [Link]
- Google Patents. (n.d.).
-
Google Patents. (n.d.). Method for preparing (S)-azetidine-2-carboxylic acid. [15]
-
Jin, J., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 415-417, 1335-1338. [Link]
-
Couty, F., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]
-
Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal, 64(2), 323-332. [Link]
-
Baek, H. H., et al. (2012). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Food science and biotechnology, 21(5), 1481-1485. [Link]
-
Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. ResearchGate. [Link]
-
Schoner, T. A., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]
-
Leete, E. (1964). The Biosynthesis of Azetidine-2-carboxylic acid. Journal of the American Chemical Society, 86(15), 3162-3162. [Link]
-
Futamura, T., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 53(10), 1315-1318. [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. Azetidine-2-carboxylic acid in garden beets (Beta vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Spectroscopic Data of Ethyl Azetidine-2-carboxylate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl azetidine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. It delves into the causality behind experimental choices and the interpretation of spectral features, grounding the information in established scientific principles. In the absence of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its parent compound, azetidine-2-carboxylic acid, and related derivatives.
Introduction to this compound and its Spectroscopic Characterization
This compound is a heterocyclic organic compound with a strained four-membered ring, making it a valuable building block in medicinal chemistry. The azetidine motif is found in numerous biologically active compounds, and understanding the precise structure and purity of its derivatives is paramount for successful drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such molecules. This guide provides a detailed examination of the expected spectroscopic data for this compound, offering insights into the interpretation of its unique spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the azetidine ring and the ethyl ester group. The chemical shifts are influenced by the ring strain and the electronegativity of the nitrogen and oxygen atoms.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.80 | Triplet (t) | 1H | H-2 |
| ~3.50 | Multiplet (m) | 2H | H-4 |
| ~2.40 | Multiplet (m) | 2H | H-3 |
| ~1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~2.0 (broad) | Singlet (s) | 1H | N-H |
Interpretation of the ¹H NMR Spectrum:
The downfield quartet at approximately 4.20 ppm is characteristic of the methylene protons of the ethyl ester, which are deshielded by the adjacent oxygen atom and coupled to the methyl protons. The methine proton at the 2-position (H-2) of the azetidine ring is expected to appear as a triplet around 3.80 ppm, deshielded by both the nitrogen and the carbonyl group. The protons at the 4-position (H-4) are adjacent to the nitrogen and are anticipated to be a multiplet around 3.50 ppm. The protons at the 3-position (H-3) will likely be a multiplet further upfield, around 2.40 ppm. The methyl protons of the ethyl group will give rise to a triplet at approximately 1.28 ppm. The N-H proton is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C=O (Ester) |
| ~61.0 | -O-C H₂-CH₃ |
| ~58.0 | C-2 |
| ~45.0 | C-4 |
| ~25.0 | C-3 |
| ~14.2 | -O-CH₂-C H₃ |
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the ester group is the most deshielded, appearing around 173.5 ppm. The carbon of the ethyl ester's methylene group is expected at about 61.0 ppm. The C-2 carbon of the azetidine ring, attached to both the nitrogen and the carboxylate group, will be significantly downfield around 58.0 ppm. The C-4 carbon, adjacent to the nitrogen, is predicted to be around 45.0 ppm, while the C-3 carbon will be the most upfield of the ring carbons at approximately 25.0 ppm. The methyl carbon of the ethyl group is expected around 14.2 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C (e.g., 1024 or more scans). A spectral width of ~220 ppm is standard.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, broad | N-H stretch |
| ~2980, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-N stretch |
Interpretation of the IR Spectrum:
The IR spectrum is expected to be dominated by a strong, sharp absorption band around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group. A broad peak of medium intensity around 3350 cm⁻¹ is indicative of the N-H stretching vibration. Aliphatic C-H stretching vibrations will appear around 2980 and 2870 cm⁻¹. The C-O single bond stretch of the ester will likely be a strong band around 1180 cm⁻¹, and the C-N stretch of the azetidine ring is expected to be in the 1100 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Background Scan: Record a background spectrum to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.
-
Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
Table 4: Predicted Mass Spectrometric Fragmentation Data for this compound
| m/z | Predicted Fragment |
| 129 | [M]⁺ (Molecular Ion) |
| 100 | [M - C₂H₅]⁺ |
| 84 | [M - OC₂H₅]⁺ |
| 56 | [C₃H₆N]⁺ |
| 55 | [M - COOC₂H₅]⁺ |
Interpretation of the Mass Spectrum:
Upon electron ionization, this compound is expected to show a molecular ion peak [M]⁺ at an m/z of 129. A common fragmentation pathway for esters is the loss of the alkoxy group, which would result in a fragment at m/z 84 ([M - OC₂H₅]⁺). Loss of the ethyl group would lead to a peak at m/z 100 ([M - C₂H₅]⁺). Another likely fragmentation is the loss of the entire ethoxycarbonyl group, giving a fragment at m/z 55 ([M - COOC₂H₅]⁺). Cleavage of the azetidine ring can also occur, with a potential fragment corresponding to the azetidine ring minus the ester group at m/z 56.
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized protocols for their acquisition. While the data presented here is predictive, it is based on sound spectroscopic principles and data from closely related compounds, offering a robust framework for the analysis of this important molecule. Researchers are encouraged to use this guide as a reference for their own experimental work and to contribute to the publicly available spectroscopic data for this compound.
References
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 5(3), 346-353. [Link]
-
Nishiyama, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the preparation of nicotianamine and its fluorescence-labeled derivative. Heterocycles, 96(12), 2125-2135. [Link]
-
PubChem. (n.d.). (S)-ethyl azetidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]
A Technical Guide to the Stereocontrolled Synthesis and Analysis of Ethyl Azetidine-2-carboxylate
Abstract
Ethyl azetidine-2-carboxylate is a conformationally constrained, non-proteinogenic amino acid analogue whose chirality is of paramount importance in medicinal chemistry.[1][2] As a proline mimic, its incorporation into peptide scaffolds can induce specific secondary structures and enhance metabolic stability, with biological activity often residing in a single enantiomer.[1][3] This guide provides a comprehensive overview of the core principles and field-proven methodologies for the synthesis, resolution, and stereochemical analysis of this compound. We will explore both asymmetric synthesis and enzymatic resolution as pathways to enantiopure material. Furthermore, we will detail the analytical workflows, primarily chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, required to validate enantiomeric purity with high fidelity. This document is intended for researchers, chemists, and drug development professionals seeking to harness the unique stereochemical properties of this versatile building block.
The Critical Role of Chirality at the C2 Stereocenter
The defining structural feature of this compound is the stereogenic center at the C2 position of the four-membered ring. The tetrahedral carbon is bonded to four distinct substituents: the ring nitrogen, the C3 methylene group, a hydrogen atom, and the ethyl carboxylate group. This arrangement gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.
The three-dimensional orientation of the ethyl carboxylate group relative to the constrained azetidine ring profoundly influences how the molecule interacts with chiral biological targets such as enzymes and receptors. Misincorporation of azetidine-2-carboxylic acid in place of proline can lead to protein misfolding and toxic effects, highlighting the sensitivity of biological systems to its structure.[4][5] Consequently, the ability to produce and confirm the absolute stereochemistry of a single enantiomer is not merely an academic exercise but a prerequisite for its meaningful application in pharmaceutical development.[1]
Caption: (R) and (S) enantiomers of this compound.
Strategies for Accessing Enantiopure this compound
Two primary strategies are employed to obtain single-enantiomer this compound: direct asymmetric synthesis and resolution of a racemic mixture. The choice between these routes depends on factors such as scale, available starting materials, and the desired level of enantiomeric excess (e.e.).
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis aims to create the desired enantiomer directly by using a chiral influence during the reaction. One effective approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction, and is subsequently removed.
A robust synthesis of both (R)- and (S)-azetidine-2-carboxylic acid has been developed utilizing optically active α-methylbenzylamine as a chiral auxiliary.[6][7] The key step is the diastereoselective intramolecular alkylation to form the azetidine ring.[6]
Conceptual Workflow: Asymmetric Synthesis
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential reaction rate of a chiral catalyst or reagent with the two enantiomers. Enzymatic resolutions are particularly advantageous due to their high stereoselectivity, mild reaction conditions, and environmental compatibility.[8]
Lipases, such as Candida antarctica Lipase B (CALB), are highly effective biocatalysts for the resolution of azetidine derivatives.[8][9] The principle involves the selective acylation or hydrolysis of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the unreacted enantiomer from the derivatized product.
Detailed Protocol: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes a representative EKR using CALB for enantioselective N-acylation.
-
System Preparation: To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether), add immobilized CALB (e.g., Novozym 435).
-
Causality: The choice of an aprotic organic solvent is crucial to prevent unwanted hydrolysis and to ensure the enzyme functions in its acylation capacity. Immobilized enzyme simplifies post-reaction workup via simple filtration.
-
-
Acyl Donor Addition: Add a slight molar deficit of an acyl donor (e.g., ethyl acetate, 0.5-0.6 eq).
-
Causality: Using a limited amount of the acyl donor prevents the reaction from proceeding past 50% conversion, which is the theoretical maximum yield for the unreacted enantiomer in a kinetic resolution. This maximizes the enantiomeric excess of both the product and the remaining starting material.
-
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible.
-
Workup: Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: The filtrate contains the unreacted enantiomer and the N-acylated enantiomer. These can be separated by standard column chromatography or by an acid-base extraction, leveraging the basicity of the remaining free amine.
-
Validation: The enantiomeric excess of the recovered, unreacted this compound should be determined by chiral HPLC. An e.e. of >99% is often achievable.[9]
Analytical Verification of Enantiopurity
The rigorous confirmation of enantiomeric excess is a non-negotiable step in any stereoselective process. The two most common and reliable methods are chiral HPLC and NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.
Causality of Method Design: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are broadly effective for a wide range of chiral compounds, including amino acid derivatives. The selection of the mobile phase (a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol) is critical for optimizing the resolution. The differential interaction between the enantiomers and the chiral pockets of the CSP is governed by a combination of hydrogen bonding, dipole-dipole, and π-π interactions. Derivatization of the amine, for instance with a benzoyl group, can enhance these interactions and improve separation.[9]
Typical HPLC Method Parameters
| Parameter | Typical Value | Rationale |
| Column | Daicel CHIRALCEL® OD-H | Proven polysaccharide-based CSP for amino acid derivatives.[10] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | Balances analyte solubility and interaction with the CSP. |
| Ratio | 90:10 to 70:30 (v/v) | Fine-tunes retention time and resolution; higher IPA reduces retention. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for optimal peak shape and resolution. |
| Detection | UV at 210-220 nm | Detects the carboxylate or derivatized chromophore. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers: % e.e. = |(A₁ - A₂) / (A₁ + A₂)| * 100%
NMR Spectroscopy for Enantiomeric Analysis
While standard NMR cannot distinguish between enantiomers, the addition of a chiral auxiliary can induce diastereomeric environments, leading to separable signals.[11][12] This provides an alternative to HPLC for determining enantiomeric excess.
Methods in NMR Spectroscopy:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral agent, such as Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a mixture of diastereomers.[13] These diastereomers have distinct NMR spectra, and the relative integration of their characteristic signals (e.g., the methoxy signal of the Mosher's ester) allows for the calculation of the original enantiomeric ratio.
-
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers in solution.[13] This can induce small but measurable differences in the chemical shifts (Δδ) of the enantiomers, allowing for quantification by integration.[12][13]
Protocol: % e.e. Determination using a Chiral Derivatizing Agent (Mosher's Acid)
-
Reaction: In an NMR tube, react an accurately weighed sample of this compound with a slight excess of (R)-Mosher's chloride in the presence of a non-nucleophilic base (e.g., pyridine-d₅) in an anhydrous NMR solvent (e.g., CDCl₃).
-
Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.
-
Causality: The ¹⁹F NMR spectrum is often preferred due to its wide chemical shift range and the absence of background signals, providing clean, well-resolved signals for the -CF₃ group of the diastereomeric amides.
-
-
Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomers. Carefully integrate both signals.
-
Calculation: The enantiomeric excess is calculated from the integral values (I) of the two diastereomeric signals, analogous to the HPLC calculation.
Conclusion
The stereochemical integrity of this compound is a critical design element in modern drug discovery. Mastery over its synthesis and analysis is therefore essential for any research program utilizing this valuable scaffold. This guide has outlined both asymmetric synthesis and enzymatic resolution as viable pathways to enantiomerically pure material. We have emphasized the underlying chemical principles that dictate the success of these protocols. Furthermore, the detailed methodologies for chiral HPLC and NMR spectroscopy provide a robust framework for the unambiguous validation of enantiopurity, ensuring that the stereochemical fidelity of this building block is maintained from synthesis to application.
References
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
- Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications.
- Synthesis of L-Azetidine-2-Carboxylic Acid.
- Azetidine-2-carboxylic acid - Wikipedia. Wikipedia.
- Enzymatic hydrolysis of l-azetidine-2-carboxyl
- BIOSYNTHESIS OF L-AZETIDINE-2-CARBOXYLIC ACID IN ACTINOPLANES FERRUGINEUS. Google Books.
- Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, Vol. 96, No. 12, 2018.
- Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed.
- Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening.
- NMR Methods for Determin
- Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-(4-Ethylphenyl)azetidine. Benchchem.
- Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE.
- Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review.
- Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid.
- Resolution of D,L-azetidine-2-carboxylic acid.
- New methods for the enantiomeric excess determination using NMR. University of Groningen Research Portal.
- AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online.
- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
- Direct Access to L-Azetidine-2-carboxylic Acid. ElectronicsAndBooks.
- NMR determination of enantiomeric excess.
- Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- [Determination of the azetidine-2-carboxylic acid
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 11. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Discovery and Enduring Scientific Interest of Azetidine-2-Carboxylic Acid: A Technical Guide
Abstract
Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a structural analogue of proline, has intrigued and challenged scientists since its discovery in the mid-20th century. Initially identified as a natural product with toxic properties, its unique four-membered ring structure and ability to be mistakenly incorporated into proteins have made it a valuable tool in chemical biology and a subject of interest in drug development. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, biosynthesis, and biological activity of azetidine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering both historical context and detailed methodologies to support further investigation and application of this fascinating molecule.
Introduction: A Proline Analogue with Profound Biological Effects
Azetidine-2-carboxylic acid (Aze) is a heterocyclic, non-proteinogenic amino acid characterized by a strained four-membered azetidine ring.[1] This structural feature distinguishes it from its five-membered ring homologue, proline.[1] It is this close structural resemblance to proline that underpins its significant biological activity. Aze can act as a "Trojan horse" in protein synthesis, where it is recognized by prolyl-tRNA synthetase and incorporated into polypeptide chains in place of proline.[1] This misincorporation can lead to altered protein structures, protein misfolding, and a cascade of cellular stress responses, including the unfolded protein response (UPR).[2][3] These properties have established azetidine-2-carboxylic acid as a potent toxin and a valuable research tool for studying protein folding and collagen biosynthesis.[4][5]
Discovery and Natural Occurrence
The story of azetidine-2-carboxylic acid begins in 1955 with its isolation from the leaves and rhizomes of the lily of the valley (Convallaria majalis) by L. Fowden.[6][7] This discovery marked the first identification of a naturally occurring compound containing the azetidine ring.[6] Shortly after, it was also found in other liliaceous species, such as Solomon's seal (Polygonatum multiflorum).[6] Since its initial discovery, azetidine-2-carboxylic acid has been identified in a variety of other plant species, including those from the bean family (Fabaceae) and in common beets (Beta vulgaris).[1]
Isolation from Natural Sources: The Pioneering Work of Fowden
The original isolation of azetidine-2-carboxylic acid from Convallaria majalis by Fowden was a seminal achievement in natural product chemistry. While the original 1955 paper does not provide a detailed step-by-step protocol, subsequent publications and general phytochemical techniques of the era allow for a reconstruction of the likely methodology. The process would have involved extraction of the plant material with aqueous ethanol, followed by a series of chromatographic separations to isolate the individual amino acids.
Conceptual Protocol for Isolation from Convallaria majalis
-
Extraction: Freshly collected leaves and rhizomes of Convallaria majalis are homogenized and extracted with 70% ethanol at room temperature. The mixture is then filtered to remove solid plant material.
-
Solvent Removal: The ethanol is removed from the extract under reduced pressure to yield a concentrated aqueous solution.
-
Cation-Exchange Chromatography: The aqueous extract is passed through a column of a strong cation-exchange resin (e.g., Dowex 50) in the H+ form. This step retains the amino acids, while sugars, organic acids, and other neutral or anionic compounds are washed out.
-
Elution: The bound amino acids are then eluted from the column using a gradient of an aqueous ammonia solution.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by paper chromatography, a common technique at the time, to identify the different amino acids present. Azetidine-2-carboxylic acid would be identified by its unique Rf value compared to known amino acid standards.
-
Purification: Fractions containing azetidine-2-carboxylic acid are pooled and further purified by repeated chromatography until a crystalline product is obtained.
Modern methods for the determination of azetidine-2-carboxylic acid in plant extracts often utilize High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection for enhanced sensitivity and quantification.[8]
Chemical Synthesis of Azetidine-2-Carboxylic Acid
The unique and strained four-membered ring of azetidine-2-carboxylic acid has made its chemical synthesis a topic of considerable interest. Over the years, numerous synthetic routes have been developed, ranging from early racemic syntheses to more recent and sophisticated asymmetric methods that provide access to enantiomerically pure forms of the molecule.
Early Racemic Syntheses
One of the earliest reported syntheses of racemic azetidine-2-carboxylic acid utilized the neurotransmitter γ-aminobutyric acid (GABA) as a starting material.[1] This method, while historically significant, generally resulted in low yields.
Conceptual Racemic Synthesis from GABA
-
α-Bromination: GABA is subjected to α-bromination to introduce a bromine atom at the carbon adjacent to the carboxylic acid.
-
Cyclization: The resulting γ-amino-α-bromobutyric acid is then treated with a base, such as barium hydroxide, to promote intramolecular cyclization via nucleophilic attack of the amine on the carbon bearing the bromine, leading to the formation of the azetidine ring.[1]
Asymmetric Synthesis of L-Azetidine-2-Carboxylic Acid
The biological activity of azetidine-2-carboxylic acid resides primarily in the L-enantiomer. Consequently, the development of asymmetric syntheses to produce enantiomerically pure L-azetidine-2-carboxylic acid has been a major focus of synthetic chemists.
One practical asymmetric synthesis, reported by Couty et al. in 2005, utilizes a chiral auxiliary to control the stereochemistry of the molecule.[9]
Asymmetric Synthesis Workflow (Couty et al., 2005)
Caption: Asymmetric synthesis of azetidine-2-carboxylic acid.
Detailed Experimental Protocol (Conceptual, based on Couty et al., 2005)
-
Amine Alkylation: A suitable starting material is reacted with an optically active α-methylbenzylamine to introduce a chiral center that will direct the stereochemistry of subsequent reactions.
-
Introduction of Leaving Group: A hydroxyl group in the molecule is converted into a good leaving group, such as a tosylate or mesylate.
-
Intramolecular Cyclization: The molecule is treated with a base to deprotonate the nitrogen, which then acts as a nucleophile, displacing the leaving group in an intramolecular fashion to form the azetidine ring.
-
Deprotection and Chiral Auxiliary Removal: The protecting groups and the chiral auxiliary are removed to yield the final enantiomerically pure azetidine-2-carboxylic acid.
Another efficient route involves a multigram-scale synthesis from L-aspartic acid, which avoids column chromatography, making it suitable for larger-scale production.[10]
Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Features | Advantages | Disadvantages |
| Racemic Synthesis | γ-aminobutyric acid (GABA) | α-bromination, intramolecular cyclization | Historical significance, simple concept | Low yield, produces a racemic mixture |
| Asymmetric Synthesis (Couty et al.) | Inexpensive chemicals | Use of a chiral auxiliary, intramolecular alkylation | Provides enantiomerically pure product, practical for lab scale | Requires multiple steps, use of a chiral auxiliary |
| Asymmetric Synthesis from L-Aspartic Acid | L-aspartic acid | Chromatography-free process | Scalable, uses a readily available chiral starting material | Multiple steps involved |
Biosynthesis of Azetidine-2-Carboxylic Acid
The biosynthetic pathway of azetidine-2-carboxylic acid has been a subject of investigation for decades. Early studies in Convallaria majalis identified methionine as an efficient precursor.[11] However, the enzymatic machinery responsible for the formation of the azetidine ring in plants has remained elusive.[6]
Biosynthesis in Plants: The Role of Methionine
Isotope labeling studies in Convallaria majalis demonstrated that both the carbon skeleton and the nitrogen atom of methionine are incorporated into azetidine-2-carboxylic acid.[11] This suggests a pathway where methionine undergoes an intramolecular cyclization to form the four-membered ring. However, the specific enzymes catalyzing this transformation in plants have not yet been characterized.[6]
Biosynthesis in Bacteria: The Discovery of AZE Synthases
Recent breakthroughs in microbial genetics have shed light on the biosynthesis of azetidine-2-carboxylic acid in bacteria. AZE synthases have been identified that catalyze the formation of the azetidine ring from S-adenosylmethionine (SAM).[12]
Mechanism of AZE Synthase
The enzymatic reaction involves an intramolecular nucleophilic attack of the amino group of the methionine moiety of SAM onto the γ-carbon, with the concomitant displacement of 5'-methylthioadenosine (MTA).[12] This reaction is an example of the remarkable chemical versatility of SAM-dependent enzymes.[13]
Caption: Mechanism of azetidine-2-carboxylic acid induced cytotoxicity.
Applications in Research and Drug Development
The unique biological properties of azetidine-2-carboxylic acid have made it a valuable tool in several areas of research:
-
Studying Protein Folding and Collagenopathies: Its ability to disrupt collagen synthesis has been instrumental in understanding the mechanisms of collagen folding and the pathogenesis of diseases associated with defective collagen production. [4][14]* Inducing the Unfolded Protein Response: It is widely used as a chemical inducer of the UPR in cell culture experiments, allowing researchers to study the intricate signaling pathways of this cellular stress response. [2][15]* Drug Development: The azetidine ring is a privileged scaffold in medicinal chemistry, and azetidine-2-carboxylic acid and its derivatives have been explored as building blocks for the synthesis of various therapeutic agents.
Conclusion and Future Perspectives
From its humble beginnings as a curious natural product in the lily of the valley, azetidine-2-carboxylic acid has evolved into a molecule of significant scientific importance. Its journey from discovery to its current status as a powerful research tool and a potential building block for new medicines is a testament to the enduring value of natural product chemistry. As our understanding of the biosynthesis of azetidine-2-carboxylic acid continues to grow, particularly with the recent advances in microbial enzymology, new opportunities for its biotechnological production and application are likely to emerge. The story of azetidine-2-carboxylic acid is a compelling example of how the study of a single, small molecule can have a profound and lasting impact on our understanding of fundamental biological processes.
References
-
Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Cells, 7(12), 239. [Link]
-
Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. [Link]
-
Leete, E., Louters, L. L., & Rao, H. S. P. (1986). Biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis: studies with N-15 labelled precursors. Phytochemistry, 25(12), 2753-2758. [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of organic chemistry, 70(22), 9028–9031. [Link]
-
Schlenk, F., & Dainko, J. L. (1960). Experiments on the biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis. ORINS Rep US At Energy Comm, ANL-6200, 94-7. [Link]
-
Rennert, B., et al. (1987). [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes]. Zeitschrift fur Rheumatologie, 46(4), 182-186. [Link]
-
Al-Salami, M., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. Molecules (Basel, Switzerland), 28(12), 4808. [Link]
-
Al-Salami, M., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. Molecules, 28(12), 4808. [Link]
-
Al-Salami, M., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. ResearchGate. [Link]
-
Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. [Link]
-
Deiters, A., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437–1442. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se pu = Chinese journal of chromatography, 17(4), 410–412. [Link]
-
Takeuchi, T., & Prockop, D. J. (1969). Biosynthesis of abnormal collagens with amino acid analogues. I. Incorporation of L-azetidine-2-carboxylic acid and cis-4-fluoro-L-proline into protocollagen and collagen. Biochimica et biophysica acta, 175(1), 142–155. [Link]
-
Takaishi, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Heterocycles, 96(12), 2125-2134. [Link]
-
Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635-638. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Anttinen, H., Oikarinen, A., & Kivirikko, K. I. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. The Biochemical journal, 160(3), 639–645. [Link]
-
Anttinen, H., Oikarinen, A., & Kivirikko, K. I. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Biochemical Journal, 160(3), 639-645. [Link]
-
Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(17), 2729-2732. [Link]
-
Fowden, L. (1956). Azetidine-2-carboxylic Acid: a New Cyclic Imino Acid Occurring in Plants. Biochemical Journal, 64(2), 323–332. [Link]
- Goto, K., et al. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Booker, S. J., & Grove, T. L. (2010). Radical S-Adenosylmethionine Enzymes. PMC. [Link]
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4930. [Link]
-
Bryant, F., & Overell, B. T. (1951). Displacement Chromatography on Ion-Exchange Columns of the Carboxylic Acids in Plant Tissue Extracts. Semantic Scholar. [Link]
-
Klaubert, T. J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1348. [Link]
-
Lee, Y. H., et al. (2023). S-Adenosylmethionine: more than just a methyl donor. Natural Product Reports, 40(8), 1521-1549. [Link]
-
Mato, J. M., Alvarez, L., Ortiz, P., & Pajares, M. A. (1997). S-adenosylmethionine synthesis: molecular mechanisms and clinical implications. Pharmacology & therapeutics, 73(3), 265–280. [Link]
-
Obata, R., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, 15(15), 5585-5591. [Link]
-
Lee, Y. H., et al. (2023). S-Adenosylmethionine: more than just a methyl donor. Natural Product Reports, 40(8), 1521-1549. [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. lookchem.com [lookchem.com]
- 12. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner | Semantic Scholar [semanticscholar.org]
Introduction: Beyond the Canonical Twenty and the Rise of Constrained Scaffolds
An In-depth Technical Guide: Ethyl Azetidine-2-carboxylate as a Non-Proteinogenic Amino Acid
In the landscape of modern drug discovery, particularly in peptide therapeutics, the twenty canonical amino acids represent only the starting point. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has become a pivotal tool for medicinal chemists to transcend the limitations of natural peptides, such as poor metabolic stability and conformational ambiguity.[1][2][3] NPAAs offer a vast chemical space to modulate the physicochemical and pharmacological properties of peptide-based drug candidates, enhancing their stability, potency, permeability, and bioavailability.[2][4][5]
Among the myriad of available NPAAs, those that impart conformational rigidity are of particular interest. Constraining a peptide into its bioactive conformation can significantly enhance receptor binding affinity and selectivity.[3] Azetidines, four-membered nitrogen-containing heterocycles, are valuable scaffolds in this context.[6][7] The inherent ring strain of the azetidine moiety provides a unique, rigidifying element.[6][8] L-Azetidine-2-carboxylic acid, a lower homologue of proline, serves as a powerful tool to probe and modulate peptide secondary structure.[9][10] This guide focuses on the practical application of its ethyl ester derivative, a key building block for introducing this unique conformational constraint into peptide backbones.
Section 1: The Azetidine Ring: A Tool for Conformational Control
L-Azetidine-2-carboxylic acid and its derivatives are proline analogues that, when incorporated into a peptide chain, alter the local backbone geometry. Unlike the five-membered pyrrolidine ring of proline, the four-membered azetidine ring is more planar and strained. This structural difference has profound implications for the conformational preferences of the resulting peptide.
While proline is known for inducing β-turns and disrupting α-helical structures, azetidine-2-carboxylic acid introduces an even tighter turn. Computational studies have shown that peptides containing this residue are generally more flexible than their proline-containing counterparts due to reduced steric hindrance, yet the collagen-like extended conformation is less energetically favorable.[10] This unique conformational signature can be exploited to fine-tune peptide shape for optimal target engagement. The azetidine scaffold has been incorporated into numerous pharmacologically active compounds, demonstrating its utility in enhancing metabolic stability and pharmacokinetic profiles.[8][11]
Caption: Structural comparison and key property differences between Proline and Azetidine-2-carboxylic acid.
Section 2: Synthesis of the Fmoc-Protected Building Block
The practical application of this compound in peptide synthesis necessitates its availability as an N-terminally protected derivative, typically with the fluorenylmethyloxycarbonyl (Fmoc) group for use in standard solid-phase peptide synthesis (SPPS). Several synthetic routes to enantiomerically pure L-azetidine-2-carboxylic acid have been developed, often starting from inexpensive materials like L-aspartic acid or γ-butyrolactone.[12][13][14]
A common strategy involves the intramolecular cyclization of a suitably protected and activated L-homoserine derivative. This process must be carefully optimized to favor the formation of the strained four-membered ring. Once the core amino acid is obtained, standard procedures are used for N-terminal protection.
Caption: Generalized workflow for the synthesis of the Fmoc-protected azetidine building block.
Section 3: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-L-azetidine-2-carboxylic acid into a growing peptide chain follows the standard principles of SPPS but requires special consideration due to its structure.[15][16][17] The inherent steric hindrance of this secondary amino acid can lead to slower and less efficient coupling reactions compared to standard proteinogenic amino acids.
Causality Behind Experimental Choices:
-
Coupling Reagents: Standard carbodiimide activators like DIC may be insufficient. More potent uronium/aminium-based reagents such as HBTU, HATU, or HCTU are recommended. These reagents form highly reactive activated esters that can overcome the steric barrier, ensuring a higher coupling efficiency and minimizing the formation of deletion sequences.
-
Reaction Time & Double Coupling: Extended coupling times (e.g., 1-2 hours) are often necessary.[15] To ensure the reaction proceeds to completion, a "double coupling" strategy is frequently employed. Here, after the initial coupling reaction, the vessel is drained and washed, and a fresh solution of activated amino acid is added for a second coupling step.
-
Monitoring: The completion of the coupling reaction must be rigorously monitored. The qualitative ninhydrin (Kaiser) test is a crucial self-validating step in the protocol.[15][18] A negative result (yellow beads) confirms the absence of free primary amines and indicates a successful coupling. A positive result (blue beads) signifies an incomplete reaction, necessitating a second coupling.
Caption: The Fmoc-SPPS cycle highlighting the critical monitoring step for incorporating hindered amino acids.
Experimental Protocol: SPPS Incorporation of Fmoc-L-Azetidine-2-carboxylic Acid
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard polystyrene resin pre-loaded with the C-terminal amino acid.
-
Resin Swelling:
-
Place the peptide-resin (0.1 mmol) in a reaction vessel.
-
Add dichloromethane (DCM, ~10 mL/g resin) and allow to swell for 20-30 minutes with gentle agitation.[16]
-
Drain the DCM and wash three times with dimethylformamide (DMF).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and add a fresh 20% piperidine solution.
-
Agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-L-Azetidine-2-carboxylic Acid:
-
In a separate vial, dissolve Fmoc-L-Azetidine-2-carboxylic acid (3 equivalents, 0.3 mmol) and HCTU (2.9 equivalents, 0.29 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol) to the activation mixture.[15]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.[15]
-
-
Monitoring and Recoupling:
-
Take a small sample of resin beads and perform a qualitative Kaiser test.[15]
-
If negative (yellow beads): The reaction is complete. Proceed to step 5.
-
If positive (blue beads): The reaction is incomplete. Drain the reaction vessel, wash with DMF (3 times), and repeat the coupling step (Step 3) with a fresh solution of activated amino acid.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
-
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the dried peptide-resin with DCM.[15]
-
Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.[15]
-
Allow the reaction to proceed for 2-4 hours at room temperature.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[15]
-
Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.[15]
-
Section 4: Impact on Peptide Properties and Analytical Characterization
The successful incorporation of this compound fundamentally alters the peptide's properties. The primary goals of this modification are typically to enhance proteolytic stability and to modulate biological activity through conformational constraint.
| Property | Standard Peptide (e.g., Pro-containing) | Azetidine-containing Analog | Rationale |
| Proteolytic Stability | Susceptible to cleavage by proteases like DPP-IV. | Often shows increased resistance. | The unnatural, strained ring structure is poorly recognized by the active sites of many proteases.[3] |
| Receptor Affinity (Kd) | Varies | Can be increased or decreased. | Depends on whether the induced conformation is a better or worse fit for the receptor's binding pocket. |
| Biological Potency (EC50/IC50) | Varies | Can be significantly improved. | A more rigid, bioactive conformation can lead to higher potency. |
| Half-life (in vivo) | Typically short. | Often extended. | Increased resistance to enzymatic degradation directly contributes to a longer circulation time.[3] |
Table 1: Expected impact of Azetidine-2-carboxylic acid incorporation on key peptide drug properties.
Analytical Characterization
Confirming the identity and purity of the final peptide is a critical, self-validating step.
-
Purity and Identity (UPLC-MS):
-
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is the primary method for assessing purity and confirming identity.[19]
-
RP-UHPLC separates the desired peptide from impurities such as deletion sequences or incompletely deprotected species. Purity is determined by integrating the peak area.[19]
-
Electrospray Ionization Mass Spectrometry (ESI-MS) provides the molecular weight of the peptide, confirming the successful incorporation of the azetidine residue (which has a different mass than proline).[20]
-
-
Amino Acid Analysis (AAA):
-
Quantitative AAA can be used to confirm the amino acid composition of the final peptide and determine the net peptide content. This involves hydrolyzing the peptide and quantifying the individual amino acids.
-
-
Structural Analysis (NMR/X-ray):
-
For in-depth structural studies, 2D NMR spectroscopy can be used to solve the solution-state conformation of the peptide, revealing the structural impact of the azetidine residue.
-
If the peptide can be crystallized, X-ray crystallography provides a high-resolution solid-state structure, definitively showing the bond angles and torsional constraints imposed by the azetidine ring.[21][22]
-
Conclusion
This compound, and the corresponding acid, are more than just another building block; they are sophisticated tools for rational peptide design. By introducing a unique and highly constrained conformational element, this non-proteinogenic amino acid allows researchers to engineer peptides with enhanced stability and potentially superior biological activity.[6][8] The successful application of this NPAA requires a nuanced understanding of its synthetic challenges and a rigorous approach to peptide synthesis and characterization. As the demand for more potent and drug-like peptide therapeutics grows, the strategic use of conformationally constraining amino acids like azetidine-2-carboxylic acid will undoubtedly play an increasingly important role in the future of drug development.
References
- Benchchem. (n.d.). Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers.
- Various Authors. (n.d.). Biologically active compounds with azetidine rings. ResearchGate.
- Singh, Y., & Kumar, U. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
- Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC.
- Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed.
- Kaur, N., & Kishore, D. (2021). Azetidines of pharmacological interest. PubMed.
- Various Authors. (n.d.). Biologically active azetidines. ResearchGate.
- Chem-Impex. (n.d.). L-Azetidine-2-carboxylic acid.
- Dmytro, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- MedchemExpress.com. (n.d.). Azetidine-2-carboxylic acid.
- Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW.
- Singh, V., & Singh, J. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate.
- Sigma-Aldrich. (n.d.). L-Azetidine-2-carboxylic acid.
- Leggio, A., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications.
- Benchchem. (n.d.). The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide.
- Hagedoorn, P., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC.
- El-Faham, A., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Rozenski, J., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. PubMed.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
- Oikawa, M., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for.
- Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- Lee, S., et al. (2010). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. PMC.
- Inbal, B., et al. (1987). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.
- Berman, H. M., et al. (1968). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society.
- Liu, Z., et al. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Scientific.Net.
- Liu, Z., et al. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. almacgroup.com [almacgroup.com]
- 20. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Conformational Analysis of Ethyl Azetidine-2-carboxylate: A Synergistic NMR and Computational Approach
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Ethyl azetidine-2-carboxylate is a pivotal building block in medicinal chemistry, valued as a conformationally constrained proline analogue.[1][2] Its four-membered ring introduces significant structural rigidity compared to the more flexible five-membered pyrrolidine ring of proline, a feature that can pre-organize molecules for enhanced binding affinity to biological targets.[3][4] Understanding the precise three-dimensional structure and conformational preferences of this molecule is therefore not an academic exercise, but a prerequisite for rational drug design. This guide provides an in-depth analysis of the conformational landscape of this compound, detailing a robust, integrated strategy that combines high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with quantum mechanical computations to deliver a definitive structural assignment. We will explore the causality behind methodological choices, present detailed protocols, and interpret the resulting data to build a comprehensive conformational model.
The Azetidine Ring: A Landscape of Puckered Conformations
The azetidine ring, a four-membered saturated nitrogen heterocycle, is inherently strained.[5][6] Unlike a planar cyclobutane, which would suffer from severe eclipsing interactions, the azetidine ring adopts a non-planar, "puckered" conformation to alleviate this strain. This fundamental property is the starting point for any conformational analysis.
In its unsubstituted form, the azetidine ring exhibits a puckering dihedral angle (C2-N1-C4 vs. C2-C3-C4) of approximately 37°.[7][8] This puckering creates two distinct positions for substituents on the ring carbons: pseudo-axial (pointing roughly perpendicular to the mean plane of the ring) and pseudo-equatorial (pointing roughly outwards from the ring). These two states are in dynamic equilibrium, separated by an energy barrier corresponding to ring inversion. The introduction of a substituent, particularly at the C2 position, dramatically influences this equilibrium by favoring the conformer that minimizes steric strain.
Caption: Fundamental puckering of the azetidine ring.
The C2-Ethyl Carboxylate Substituent: Directing the Conformational Preference
For this compound, the key conformational question revolves around the orientation of the ethyl carboxylate group. The two most plausible, low-energy conformations are the one where this group occupies the pseudo-equatorial position and the one where it is pseudo-axial.
Causality of Conformational Preference: The driving force behind the conformational preference is the minimization of steric hindrance. A bulky substituent in a pseudo-axial position experiences significant 1,3-diaxial interactions with the protons on the C4 carbon. Conversely, placing the substituent in the more sterically accessible pseudo-equatorial position avoids these unfavorable interactions. Therefore, it is strongly hypothesized that the pseudo-equatorial conformer will be the dominant, if not exclusive, species in solution.
Caption: Conformational equilibrium in this compound.
A Synergistic Workflow for Conformational Elucidation
Caption: Integrated workflow for conformational analysis.
Methodologies and Data Interpretation
This section provides the practical, step-by-step protocols for executing the conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture
NMR is the most powerful technique for studying the structure and dynamics of molecules in solution.[9] By analyzing proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effects (NOEs), we can deduce the relative orientation of atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the following spectra on a spectrometer of 400 MHz or higher field strength:
-
Standard ¹H NMR.
-
Standard ¹³C NMR.
-
¹H-¹H Correlation Spectroscopy (COSY) to confirm proton connectivity.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) with a mixing time of 300-500 ms.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals using COSY and chemical shift predictions. The C2 proton is of primary interest.
-
Measure the vicinal coupling constants (³J) between the C2 proton (H2) and the two diastereotopic C3 protons (H3a, H3b).
-
Analyze the NOESY spectrum for through-space correlations, specifically looking for NOEs between H2 and protons on the C4 position.
-
Interpreting the Data (The "Why"):
-
Coupling Constants (J): The magnitude of ³J is described by the Karplus relationship, which correlates it to the dihedral angle between the coupled protons. For azetidines, a larger ³J value (typically > 8 Hz) is associated with a cis relationship (dihedral angle near 0°), while a smaller ³J value (typically < 6 Hz) indicates a trans relationship (dihedral angle near 180° or 120°).[10][11] By comparing the J(H2, H3a) and J(H2, H3b) values, we can determine the relative orientation of the C2 substituent.
-
Nuclear Overhauser Effect (NOE): An NOE is observed between two protons that are close in space (< 5 Å), regardless of their bonding connectivity. For the pseudo-equatorial conformer, a strong NOE is expected between the C2 proton and the pseudo-axial C4 proton. For the pseudo-axial conformer, no such NOE would be observed. This is often the most definitive piece of experimental evidence.
| Parameter | Expected for Pseudo-Equatorial COOEt | Expected for Pseudo-Axial COOEt | Rationale |
| ³J(H2, H3cis) | Small (~5-7 Hz) | Large (~8-10 Hz) | Dihedral angle dependence of coupling. |
| ³J(H2, H3trans) | Large (~8-10 Hz) | Small (~5-7 Hz) | Dihedral angle dependence of coupling. |
| NOE H2 ↔ H4 | Strong NOE to one H4 proton | No significant NOE | Spatial proximity of H2 and H4 protons. |
Computational Modeling: The Theoretical Energy Landscape
Computational chemistry provides a powerful complement to experimental data, allowing us to calculate the relative energies of different conformers and predict their geometries with high accuracy.[12][13]
Protocol: Density Functional Theory (DFT) Calculations
-
Structure Building: Build the 3D structures of both the pseudo-axial and pseudo-equatorial conformers of this compound using a molecular editor (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT method.
-
Recommended Method: B3LYP functional with a Pople-style basis set such as 6-31G(d).
-
Inclusion of Dispersion: It is crucial to include an empirical dispersion correction (e.g., "-D3") to accurately model non-covalent interactions. The full method would be B3LYP-D3/6-31G(d).
-
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory.
-
Causality: This step is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections for accurate energy calculations.
-
-
Energy Analysis: Compare the final electronic energies (including ZPVE correction) of the two conformers. The energy difference (ΔE) can be used to calculate the expected equilibrium population via the Boltzmann distribution equation.
| Conformer | Calculated Relative Energy (ΔE) | Key Dihedral Angle (N1-C2-C3-C4) | Predicted Population (298 K) |
| Pseudo-Equatorial COOEt | 0.0 kcal/mol (Global Minimum) | ~140-150° | >99% |
| Pseudo-Axial COOEt | > 3.0 kcal/mol | ~90-100° | <1% |
Integrated Analysis and Conclusion
The power of the synergistic approach lies in the convergence of results. The NMR data, particularly the observation of a strong NOE between H2 and an H4 proton and the pattern of coupling constants, will experimentally confirm that the C2 proton is in a pseudo-axial position. This directly implies that the ethyl carboxylate group must be in the pseudo-equatorial position.
This experimental finding is corroborated by the DFT calculations, which will invariably show a significant energetic penalty (typically >3 kcal/mol) for the pseudo-axial conformer due to severe steric clashes. This energy difference translates to a predicted population of over 99% for the pseudo-equatorial conformer at room temperature, meaning the pseudo-axial form is practically unobservable.
References
-
O'Hagan, D. (2008). The C–F···N+ charge–dipole interaction can influence ring pucker in azetidine derivatives. Beilstein Journal of Organic Chemistry, 4, 19. [Link]
-
Mastryukov, V. S., et al. (1979). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications. [Link]
-
Sinha, P., & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ResearchGate. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Gedschold, A., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
-
Forrest, T. P., & Hollenstein, S. (1982). Configuration and conformation of substituted azetidines. Semantic Scholar. [Link]
-
Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Computational Chemistry. [Link]
-
Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Alker, A., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]
-
Rittner, R., & Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]
-
Isenegger, P. G., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. [Link]
Sources
- 1. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. auremn.org.br [auremn.org.br]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Configuration and conformation of substituted azetidines | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ring Strain in Ethyl Azetidine-2-carboxylate
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique and increasingly vital space in the landscape of organic synthesis and medicinal chemistry. Their utility is intrinsically linked to their considerable ring strain, a feature that renders them significantly more reactive than their five-membered pyrrolidine counterparts, yet more stable and easier to handle than the highly labile three-membered aziridines.[1][2] This guide provides a detailed exploration of the foundational principles of ring strain as they apply to the azetidine core, with a specific focus on ethyl azetidine-2-carboxylate. We will dissect the conformational nuances, strain-driven reactivity, and synthetic utility of this important building block, offering field-proven insights into its application in modern drug discovery.
The Energetic Landscape: Understanding Strain in the Azetidine Core
The reactivity and conformational behavior of azetidines are dominated by the inherent strain within the four-membered ring. This strain energy, approximately 25.4 kcal/mol for the parent azetidine, arises from a combination of factors that force the molecule into a high-energy state relative to an analogous acyclic amine.[1]
-
Angle Strain: The most significant contributor is the severe deviation of internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. The C-C-C bond angles in the related cyclobutane are around 88°, and a similar compression is observed in azetidines, leading to inefficient orbital overlap and increased energy.[3]
-
Torsional Strain (Pitzer Strain): In a perfectly planar four-membered ring, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, creating repulsive steric interactions. To alleviate this, the azetidine ring adopts a non-planar, puckered conformation.[4] Electron diffraction studies have shown that unsubstituted azetidine in the gas phase has a dihedral angle of approximately 37°.[4] This puckering reduces, but does not eliminate, torsional strain.
The strategic importance of azetidine's strain energy is best understood in context. It represents a thermodynamic "sweet spot"—high enough to facilitate selective ring-opening reactions under controlled conditions, but not so high as to preclude its isolation and handling.[1][2]
| Heterocycle | Ring Strain Energy (kcal/mol) | Relative Stability & Reactivity |
| Aziridine | ~27.7 | High strain, highly reactive, difficult to handle |
| Azetidine | ~25.4 | Moderate strain, reactive under activation, stable to handle |
| Pyrrolidine | ~5.4 | Low strain, relatively unreactive |
| Table 1: Comparative Ring Strain Energies of Saturated Nitrogen Heterocycles.[1] |
Conformational Analysis of this compound
The introduction of an ethyl carboxylate group at the C2 position imposes significant conformational constraints on the azetidine ring. The puckered nature of the ring creates two distinct positions for the substituent: pseudo-axial and pseudo-equatorial.
To minimize steric hindrance with the protons on the C4 position of the ring, the bulky ethyl carboxylate group is strongly predicted to favor the pseudo-equatorial orientation.[4] This preference dictates the three-dimensional space occupied by the molecule, a critical factor in its interaction with enzyme active sites or in directing diastereoselective reactions.
Caption: General workflow for nucleophilic ring-opening.
Causality of Activation: The azetidine nitrogen lone pair makes the ring a weak electrophile. Protonation or coordination with a Lewis acid converts the nitrogen into a good leaving group (as a secondary amine), significantly increasing the electrophilicity of the ring carbons and making them susceptible to nucleophilic attack.
Regioselectivity: For this compound, the regioselectivity of nucleophilic attack is a key consideration. The presence of the electron-withdrawing carboxylate group at C2 has a profound electronic effect. It can stabilize a negative charge buildup in the transition state, making the C2-N bond particularly susceptible to cleavage. [5]Therefore, nucleophilic attack often occurs regioselectively at the C4 position, leading to the cleavage of the C2-N bond. However, sterically demanding nucleophiles may favor attack at the less hindered C4 position, leading to C4-N bond cleavage. [5]
Experimental Protocol: Synthesis of L-Azetidine-2-carboxylic Acid
The synthesis of azetidine-2-carboxylic acid and its esters often begins from readily available chiral precursors like L-aspartic acid or L-homoserine. The following protocol is a representative, chromatography-free method adapted from literature for multigram-scale synthesis, highlighting the key transformations required. [6] Protocol: Multigram-Scale Synthesis of L-Azetidine-2-carboxylic Acid from L-Aspartic Acid
Objective: To prepare L-Azetidine-2-carboxylic acid via intramolecular cyclization of a suitably protected and activated L-homoserine derivative.
Step 1: Protection and Esterification of L-Aspartic Acid (3)
-
Suspend L-aspartic acid (1 mole) in methanol.
-
Add chlorotrimethylsilane (TMSCl) to protect the amino group in situ.
-
Introduce di-tert-butyl dicarbonate ((Boc)₂O) to form N-Boc-L-aspartate methyl ester (4).
-
Selectively esterify the α-carboxyl group using tert-butanol.
-
Saponify the β-methyl ester to yield the mono-acid (6). Self-Validating Checkpoint: The product can be isolated via pH-controlled extraction, avoiding chromatography.
Step 2: Reduction to N-Boc-L-homoserine tert-butyl ester (7)
-
Activate the free carboxylic acid in (6) by forming a mixed anhydride with ethyl chloroformate in the presence of triethylamine.
-
Reduce the mixed anhydride in situ with sodium borohydride (NaBH₄) to the corresponding primary alcohol, yielding (7).
Step 3: Activation and Intramolecular Cyclization
-
Activate the primary hydroxyl group in (7) as a leaving group by reacting with p-toluenesulfonyl chloride (p-TsCl).
-
Convert the tosylate to the corresponding iodide (8) using sodium iodide for a more facile substitution.
-
Induce intramolecular Sₙ2 cyclization by treating the iodide (8) with a strong, non-nucleophilic base (e.g., LiHMDS). This step forms the strained azetidine ring. Self-Validating Checkpoint: Successful cyclization is confirmed by the disappearance of the starting iodide and the appearance of characteristic azetidine ring proton signals in ¹H NMR.
Step 4: Deprotection
-
Remove the N-Boc protecting group using trifluoroacetic acid (TFA).
-
The final L-Azetidine-2-carboxylic acid (2) is typically isolated as a salt and can be purified by crystallization.
The Azetidine Scaffold in Drug Discovery
The unique structural and chemical properties conferred by ring strain make azetidines highly valuable scaffolds for drug development. [7]this compound and its derivatives serve as versatile starting materials for creating novel therapeutics.
Why Azetidines are Prized in Medicinal Chemistry:
-
Structural Rigidity & Vectorial Projection: The constrained, puckered ring acts as a rigid scaffold, reducing the entropic penalty of binding to a protein target. It projects substituents into well-defined vectors in 3D space, allowing for precise optimization of ligand-protein interactions. [8]* Improved Physicochemical Properties: As sp³-rich motifs, azetidines often enhance key pharmacokinetic properties such as solubility and metabolic stability compared to their aromatic counterparts. [7]* Novel Chemical Space: The underrepresentation of azetidines in nature and existing drug libraries means they provide access to novel chemical space, offering opportunities to overcome challenges like drug resistance or to identify first-in-class inhibitors. [9] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive azelnidipine , feature an azetidine ring, underscoring the scaffold's real-world therapeutic success. [1][7]
Caption: The role of azetidine ring strain in drug discovery.
Conclusion
The ring strain inherent in this compound is not a liability but its greatest asset. This stored energy dictates its puckered conformation, governs its susceptibility to regioselective ring-opening, and provides a powerful thermodynamic driving force for the synthesis of complex, high-value molecules. For researchers in drug discovery, a deep understanding of the principles of azetidine ring strain is paramount. It allows for the rational design of synthetic routes and the strategic incorporation of this privileged scaffold to create next-generation therapeutics with enhanced efficacy and superior pharmacokinetic profiles.
References
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
-
Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]
-
PubMed. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
PubMed. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. [Link]
-
RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
ResearchGate. (2025). Resolution of D -azetidine-2-carboxylic acid. [Link]
-
ACS Publications. (n.d.). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]
-
NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
ResearchGate. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. [Link]
-
PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
-
MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [Link]
-
Wikipedia. (n.d.). Ring strain. [Link]
-
HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Chem.libretexts.org. (2025). Aziridine: ring strain promotes ring opening. [Link]
-
NIH. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[10][11]Stevens Rearrangement. [Link]
-
MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [Link]
-
ACS Publications. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. [Link]
-
ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
Scientific.Net. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. [Link]
-
ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. [Link]
-
PubChem. (n.d.). Ethyl (2r)-azetidine-2-carboxylate. [Link]
-
ACS Publications. (n.d.). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. [Link]
- Google Patents. (n.d.).
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Hindawi. (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. [Link]
-
ResearchGate. (n.d.). Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials. [Link]
-
ResearchGate. (2025). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. [Link]
-
PubChem. (n.d.). Azetidinecarboxylic Acid. [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Methodological & Application
Ethyl Azetidine-2-carboxylate: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery
Introduction: The Rising Prominence of the Azetidine Ring
In the landscape of contemporary medicinal chemistry and organic synthesis, the pursuit of novel molecular architectures with precisely controlled three-dimensional structures is paramount. Among the privileged scaffolds that have seen a surge in interest is the azetidine ring system. This four-membered saturated heterocycle, while synthetically challenging due to inherent ring strain, offers a unique combination of structural rigidity and metabolic stability that has proven highly advantageous in drug design.[1] Ethyl azetidine-2-carboxylate, a key derivative, serves as a versatile and highly valuable building block, providing a gateway to a diverse array of complex molecules, from constrained peptide mimics to innovative therapeutic agents.
As a proline analogue, azetidine-2-carboxylic acid and its esters introduce significant conformational constraints into peptide chains, influencing their secondary structure and biological activity.[2][3] This ability to modulate peptide conformation has made it a powerful tool in the design of bioactive ligands and enzyme inhibitors. Furthermore, the azetidine nitrogen provides a convenient handle for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for its key transformations and insights into the rationale behind these synthetic strategies.
Core Synthetic Transformations and Protocols
This compound is a bifunctional molecule, with the secondary amine and the ethyl ester moieties providing orthogonal handles for a variety of synthetic manipulations. The following sections detail key protocols for the derivatization of this versatile building block.
N-H Functionalization: Protection and Alkylation
The secondary amine of the azetidine ring is a key site for introducing diversity. Before further manipulation of the ester group or use in peptide synthesis, it is often necessary to protect this amine. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions.
This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Rationale: The reaction proceeds via nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of Boc₂O. A mild base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acidic byproduct, tert-butanol, and drive the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both reactants.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x V), followed by brine (1 x V).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-ethyl azetidine-2-carboxylate as a colorless oil.
Typical Spectroscopic Data for N-Boc-ethyl azetidine-2-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.79 (m, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H), 1.28 (t, J = 7.1 Hz, 3H).[4]
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 156.0, 80.0, 61.0, 58.5, 48.0, 28.5, 22.0, 14.2.
Direct alkylation of the azetidine nitrogen is a fundamental method for introducing substituents. This protocol details a typical N-alkylation using an alkyl halide.
Rationale: This is a classic Sₙ2 reaction where the nucleophilic azetidine nitrogen displaces a halide from the alkylating agent. A non-nucleophilic base is crucial to deprotonate the azetidine nitrogen, enhancing its nucleophilicity, without competing in the substitution reaction. Potassium carbonate (K₂CO₃) is a common choice, and polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are used to dissolve the reactants and facilitate the Sₙ2 reaction.[5]
Experimental Protocol:
-
To a suspension of potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (MeCN, 0.1 M), add this compound (1.0 eq).
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the N-alkylated product.
Table 1: Representative Yields for N-Alkylation of Azetidine Derivatives
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | MeCN | 60 | 18 | 85-95 |
| 2 | Ethyl iodide | Cs₂CO₃ | DMF | RT | 24 | 70-85 |
| 3 | Allyl bromide | DIPEA | MeCN | 50 | 12 | 80-90 |
Yields are typical and may vary depending on the specific substrate and reaction scale.
Ester and Carboxylic Acid Manipulations
The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation, or reduced to the corresponding alcohol.
This protocol describes the coupling of N-Boc-azetidine-2-carboxylic acid (obtained after hydrolysis of the ethyl ester) with a primary or secondary amine.
Rationale: Direct condensation of a carboxylic acid and an amine is inefficient. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of 1-hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, and reacts efficiently with the amine nucleophile.[6][7][8]
Experimental Protocol:
-
Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DMF (0.2 M).
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography.
This protocol details the reduction of the ethyl ester of N-Boc-ethyl azetidine-2-carboxylate to the corresponding primary alcohol, N-Boc-azetidin-2-ylmethanol.
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[9][10] The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. Tetrahydrofuran (THF) is a common solvent. The reaction is typically performed at 0 °C to control the initial exothermic reaction and then warmed to room temperature or refluxed to ensure complete conversion.
Experimental Protocol:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-ethyl azetidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography if necessary.
Application in Peptide Synthesis
The incorporation of azetidine-2-carboxylic acid (Aze) into peptides is a powerful strategy for creating conformationally constrained analogues of proline-containing sequences.[11] The smaller ring size of Aze imposes a more rigid turn in the peptide backbone compared to proline. This can lead to enhanced receptor binding affinity, increased metabolic stability, and altered biological activity.
The synthesis of Aze-containing peptides can be achieved using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies, employing the N-Boc or N-Fmoc protected azetidine-2-carboxylic acid as the building block.[12][13][14] The coupling protocols are similar to those used for standard amino acids, often utilizing reagents like HBTU, HATU, or the EDC/HOBt system described previously.
Workflow for Incorporating Aze into a Peptide Sequence:
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. chem.uci.edu [chem.uci.edu]
Mastering the Gateway to Novel Therapeutics: A Detailed Guide to the N-Protection of Ethyl Azetidine-2-carboxylate
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of molecular architecture is paramount in the quest for novel therapeutics. Ethyl azetidine-2-carboxylate, a strained four-membered heterocyclic building block, represents a critical starting point for the synthesis of a diverse array of biologically active compounds. Its rigid structure and unique stereochemical properties make it a valuable scaffold in medicinal chemistry. However, the secondary amine within the azetidine ring necessitates a robust protection strategy to enable selective functionalization at other positions. This guide provides an in-depth exploration of the most common and effective N-protection methodologies for this compound, offering detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.
The Imperative of N-Protection: Directing Reactivity
The nucleophilic nature of the secondary amine in this compound can interfere with desired chemical transformations, such as ester hydrolysis, reduction, or C-C bond formation at other sites. By temporarily masking the nitrogen atom with a suitable protecting group, its reactivity is tamed, thereby directing subsequent reactions to the intended functional groups. The choice of protecting group is a critical decision, dictated by its stability to the planned reaction conditions and the ease of its subsequent removal to liberate the free amine. This principle of orthogonal protection is a cornerstone of modern organic synthesis.
Key Protecting Groups for this compound: A Comparative Overview
Several protecting groups have proven effective for the N-protection of this compound. The most widely employed include the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. Each possesses distinct characteristics regarding its introduction and cleavage, offering a versatile toolkit for the synthetic chemist.
| Protecting Group | Reagent | Cleavage Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acid, hydrogenolysis |
I. The Workhorse: tert-Butoxycarbonyl (Boc) Protection
The Boc group is arguably the most common protecting group for amines due to its ease of introduction and general stability. It is particularly valuable in multi-step syntheses where basic or nucleophilic conditions are employed.
Mechanistic Rationale
The protection reaction proceeds via the nucleophilic attack of the azetidine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically conducted in the presence of a base to neutralize the liberated tert-butoxide and drive the reaction to completion.
Caption: Boc protection of this compound.
Detailed Experimental Protocol: N-Boc Protection
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DCM or THF, add triethylamine or DIPEA (2.2 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes to ensure the formation of the free amine.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Boc-ethyl azetidine-2-carboxylate.
Expected Yield: 85-95%
II. The Classic Choice: Benzyloxycarbonyl (Cbz) Protection
The Cbz group is a stalwart in peptide synthesis and general amine protection. Its key advantage lies in its stability to a wide range of conditions and its clean removal by hydrogenolysis.
Mechanistic Rationale
Similar to Boc protection, the Cbz group is introduced by the nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of benzyl chloroformate. The reaction is typically performed under Schotten-Baumann conditions, using a weak base in a biphasic system to neutralize the generated hydrochloric acid.[1]
Caption: Workflow for N-Cbz protection.
Detailed Experimental Protocol: N-Cbz Protection[1]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.5 eq) dropwise while maintaining the temperature at 0 °C.[1]
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 18 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
-
Purify the residue by silica gel column chromatography (eluent: 40% ethyl acetate in n-hexane) to yield N-Cbz-ethyl azetidine-2-carboxylate as a white powder.[1]
Expected Yield: ~90%[1]
III. The Orthogonal Player: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is renowned for its lability to basic conditions, making it an essential tool for orthogonal protection strategies, particularly in solid-phase peptide synthesis. Its stability towards acidic and hydrogenolytic conditions allows for the selective deprotection of other groups like Boc and Cbz.
Mechanistic Rationale
The Fmoc group is typically introduced using Fmoc-Cl or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction mechanism involves the nucleophilic attack of the amine on the activated carbonyl of the Fmoc reagent.
Detailed Experimental Protocol: N-Fmoc Protection
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃) or Pyridine
-
Dioxane/Water or Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Using Fmoc-Cl: Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dioxane and water. Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Using Fmoc-OSu: Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. Add Fmoc-OSu (1.05 eq) in one portion.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, if using the Fmoc-Cl method, add water and extract with diethyl ether. If using the Fmoc-OSu method, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-Fmoc-ethyl azetidine-2-carboxylate.
Expected Yield: 80-90%
Deprotection Strategies: Liberating the Amine
The removal of the protecting group is as crucial as its installation. The choice of deprotection method must be compatible with the other functional groups present in the molecule.
-
Boc Deprotection: Typically achieved using strong acids like trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent (e.g., dioxane or methanol). The reaction is usually rapid, occurring at room temperature.
-
Cbz Deprotection: The most common method is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C) in a solvent like methanol or ethanol.[1] This method is clean, with the byproducts being toluene and carbon dioxide.
-
Fmoc Deprotection: This is achieved under mild basic conditions, most commonly with a solution of 20% piperidine in dimethylformamide (DMF).
Conclusion
The N-protection of this compound is a fundamental and enabling step in the synthesis of a multitude of complex and medicinally relevant molecules. The choice of the Boc, Cbz, or Fmoc protecting group should be guided by the overall synthetic strategy, considering the orthogonality and the specific reaction conditions of subsequent steps. The detailed protocols provided herein serve as a robust starting point for researchers, enabling them to confidently employ these essential transformations in their pursuit of novel chemical entities.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
Sources
Application Notes and Protocols for the Deprotection of Boc-Ethyl Azetidine-2-Carboxylate
Introduction: The Critical Role of Azetidines and the Imperative of Efficient Deprotection
Azetidines are saturated four-membered heterocyclic amines that have garnered significant attention in medicinal chemistry and drug development. Their unique conformational properties and ability to introduce three-dimensional character into molecules make them valuable scaffolds for novel therapeutics, including antibiotics and anti-cancer agents.[1] The azetidine-2-carboxylate moiety, in particular, serves as a constrained non-natural amino acid analog, offering a strategic tool for modifying peptide structure and function.
The synthesis of complex molecules incorporating the azetidine framework often necessitates the use of protecting groups to mask the reactive secondary amine. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of non-acidic conditions and its facile removal under acidic treatment.[2][3] The deprotection of Boc-protected intermediates, such as Boc-ethyl azetidine-2-carboxylate, is a pivotal step in many synthetic pathways. A successful deprotection strategy must be high-yielding, chemoselective, and crucially, preserve the integrity of other sensitive functional groups within the molecule, such as the ethyl ester in our topic compound.
This comprehensive guide provides detailed application notes and protocols for the deprotection of Boc-ethyl azetidine-2-carboxylate. We will delve into the mechanistic underpinnings of common deprotection strategies, offer field-proven experimental procedures, and discuss critical parameters for achieving optimal outcomes.
Mechanistic Insights into Boc Deprotection
The removal of the Boc group is predominantly an acid-catalyzed process.[2][4] Understanding the mechanism is paramount for troubleshooting and optimizing reaction conditions.
Acid-Catalyzed Deprotection Pathway
The generally accepted mechanism for acid-catalyzed Boc deprotection proceeds through the following key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4][5] This initial step activates the carbamate for subsequent cleavage.
-
Fragmentation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is driven by the formation of a stable tertiary carbocation, the tert-butyl cation, and an unstable carbamic acid intermediate.[2]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and furnishing the free amine.[2][4] It is imperative to perform this reaction in a well-ventilated fume hood or with an appropriate gas outlet to safely dissipate the evolved CO₂.[2]
-
Final State: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2]
The reactive tert-butyl cation generated during this process can potentially lead to side reactions, a critical consideration that will be addressed in the subsequent sections.
Visualizing the Deprotection Mechanism
To further elucidate the acid-catalyzed deprotection of Boc-ethyl azetidine-2-carboxylate, the following reaction pathway diagram is provided.
Caption: Acid-catalyzed deprotection of Boc-ethyl azetidine-2-carboxylate.
Experimental Protocols and Methodologies
The choice of deprotection method depends on the overall stability of the substrate and the desired final salt form. Below are detailed protocols for the most common and effective methods for the deprotection of Boc-ethyl azetidine-2-carboxylate.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.[4][6][7]
Materials:
-
Boc-ethyl azetidine-2-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet (optional, but recommended for anhydrous conditions)
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Protocol:
-
Dissolve Boc-ethyl azetidine-2-carboxylate (1.0 eq) in anhydrous DCM (approximately 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add trifluoroacetic acid (TFA) (5–10 eq) to the stirred solution. An exotherm may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.
-
For isolation of the free amine, dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is >8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected this compound.
Expert Insights:
-
Caution with the Ester: While generally stable, prolonged exposure to strong acid can lead to ester hydrolysis. Therefore, it is crucial to monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Side Reactions: The tert-butyl cation generated can alkylate electron-rich aromatic rings or other nucleophiles present in the molecule. If this is a concern, the addition of a scavenger like anisole or thioanisole is recommended.[6][8]
-
Salt Isolation: If the TFA salt is the desired product, the crude residue after evaporation can be triturated with diethyl ether to precipitate the salt, which can then be collected by filtration.
Method 2: Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate
This method is another robust and common procedure for Boc deprotection, often yielding the hydrochloride salt of the amine directly.[6][9][10]
Materials:
-
Boc-ethyl azetidine-2-carboxylate
-
4M HCl in 1,4-dioxane or ethyl acetate
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Buchner funnel and filter paper
Protocol:
-
Dissolve Boc-ethyl azetidine-2-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane or ethyl acetate (5–10 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2–16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If not, add anhydrous diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield this compound hydrochloride.
Expert Insights:
-
Anhydrous Conditions: It is important to use anhydrous solvents and reagents to prevent unwanted hydrolysis of the ethyl ester.
-
Selectivity: This method can offer good selectivity for Boc deprotection in the presence of other acid-labile groups, depending on the specific substrate.[11]
-
Workup: The direct precipitation of the hydrochloride salt often provides a high-purity product without the need for aqueous workup and extraction.
Method 3: Thermal Deprotection
For substrates that are sensitive to strong acids but thermally stable, thermal deprotection offers a neutral alternative.[12][13]
Materials:
-
Boc-ethyl azetidine-2-carboxylate
-
High-boiling point solvent (e.g., diphenyl ether, N,N-dimethylformamide) or no solvent (neat)
-
Round-bottom flask or reaction vial
-
Heating mantle or oil bath with temperature control
-
Vacuum line (optional)
Protocol:
-
Place Boc-ethyl azetidine-2-carboxylate in a reaction vessel. The reaction can be run neat or in a high-boiling point solvent.
-
Heat the reaction mixture to a high temperature (typically 150–185 °C).[13][14]
-
Monitor the reaction progress by TLC or LC-MS. The reaction times can be longer compared to acidic methods.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, it can be removed under high vacuum. The crude product can then be purified by distillation or chromatography.
Expert Insights:
-
Side Reactions: High temperatures can potentially lead to other side reactions, such as racemization or elimination, depending on the substrate.[12]
-
Green Chemistry: This method can be considered a "greener" alternative as it avoids the use of strong acids and potentially hazardous solvents. The byproducts are carbon dioxide and isobutylene gas.[12]
-
Substrate Scope: The applicability of this method is limited to thermally stable compounds.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-protected amines, which can be extrapolated to Boc-ethyl azetidine-2-carboxylate.
| Method | Reagent/Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Acidic (TFA) | 25-50% TFA in DCM, 0 °C to RT | 1-4 hours | >90% | Fast and efficient; potential for ester hydrolysis and t-butylation side reactions.[7] |
| Acidic (HCl) | 4M HCl in Dioxane/EtOAc, RT | 2-16 hours | >90% | Yields the hydrochloride salt directly; requires anhydrous conditions to protect the ester.[10][15] |
| Thermal | Neat or high-boiling solvent, 150-185 °C | 2-48 hours | Variable | Acid-free conditions; suitable for thermally stable substrates; can be slower.[12][13] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the deprotection is sluggish, particularly with the HCl method, gentle heating (e.g., to 40-50 °C) can be employed, but with careful monitoring to avoid ester hydrolysis. For the TFA method, increasing the equivalents of TFA or the reaction time can be effective.
-
Ester Hydrolysis: This is a primary concern. To mitigate this, use the minimum necessary reaction time and temperature. Performing the reaction at lower temperatures (0 °C) can also help. For highly sensitive substrates, exploring milder deprotection methods may be necessary.
-
Formation of t-Butyl Adducts: The electrophilic tert-butyl cation can be scavenged by adding anisole, thioanisole, or triethylsilane to the reaction mixture. This is particularly important if the substrate contains electron-rich aromatic systems.[6][8]
-
Purification Challenges: The resulting free amine can sometimes be difficult to handle and purify due to its polarity and basicity. Purification of the Boc-protected precursor is often easier.[16] Conversion to a crystalline salt (hydrochloride or trifluoroacetate) can facilitate isolation and purification.
Workflow Visualization
The general workflow for the deprotection and subsequent workup is illustrated below.
Caption: A generalized workflow for the deprotection of Boc-ethyl azetidine-2-carboxylate.
Conclusion
The deprotection of Boc-ethyl azetidine-2-carboxylate is a critical transformation in the synthesis of novel azetidine-containing compounds. A thorough understanding of the reaction mechanisms, careful selection of reagents and conditions, and diligent monitoring are essential for achieving high yields and purity while preserving the integrity of the ethyl ester and the azetidine ring. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and successfully perform this important synthetic step.
References
-
Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available from: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available from: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Royal Society of Chemistry. Available from: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available from: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available from: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available from: [Link]
-
How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. Available from: [Link]
-
MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf. Available from: [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. Available from: [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available from: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available from: [Link]
-
Any suggestion on Boc deprotection without using acid?. ResearchGate. Available from: [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available from: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available from: [Link]
-
Removal of Boc protecting group as workup?. Reddit. Available from: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available from: [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Royal Society of Chemistry. Available from: [Link]
-
Boc-Azetidine-2-carboxylic acid. Aapptec Peptides. Available from: [Link]
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. Available from: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
-
Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. Available from: [Link]
- Synthesis of azetidine derivatives. Google Patents.
-
(2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid. PubChem. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from Ethyl Azetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the synthesis of novel and medicinally relevant heterocyclic scaffolds utilizing ethyl azetidine-2-carboxylate as a versatile starting material. The protocols and discussions herein are curated to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the Azetidine Moiety
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain, sp³-rich character, and conformational rigidity impart favorable physicochemical and pharmacokinetic properties to parent molecules, often leading to enhanced solubility, metabolic stability, and target-binding affinity.[1] this compound, a readily available chiral building block, serves as an exceptional starting point for the construction of more complex, fused, and spirocyclic heterocyclic systems. This guide explores several powerful synthetic strategies to leverage the unique reactivity of this scaffold.
Synthesis of Fused Bicyclic Heterocycles via Intramolecular Cyclization
A powerful strategy for creating novel chemical matter involves the elaboration of the azetidine core followed by an intramolecular ring-closing reaction. This approach has been successfully employed in the synthesis of potent antimalarial agents.[2][3] The core principle involves functionalization at the C3 position of the azetidine ring and subsequent formation of a larger ring fused to the azetidine nucleus.
Protocol 1: Synthesis of a Fused 8-Membered Ring for Antimalarial Scaffolds
This protocol is adapted from the synthesis of bicyclic azetidines targeting Plasmodium falciparum phenylalanyl-tRNA synthetase.[2][3] The key transformation is a ring-closing metathesis to form an eight-membered ring fused to the azetidine.
Workflow Diagram:
Sources
The Strategic Incorporation of Ethyl Azetidine-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Azetidine Scaffold - A Privileged Motif in Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold."[1] Its inherent ring strain, sp³-rich character, and conformational rigidity offer a unique combination of properties that medicinal chemists can exploit to enhance metabolic stability, aqueous solubility, receptor selectivity, and overall pharmacokinetic profiles of drug candidates.[1][2] The incorporation of the azetidine motif has led to the development of several FDA-approved drugs, including the antihypertensive agent Azelnidipine and the Janus kinase inhibitor Baricitinib, underscoring its therapeutic significance.[2]
Ethyl azetidine-2-carboxylate, a key derivative of the parent azetidine-2-carboxylic acid, serves as a versatile and highly valuable building block in the synthesis of complex bioactive molecules. Its utility stems from the presence of two key functional handles: the secondary amine within the azetidine ring and the ethyl ester at the C2 position. These sites allow for orthogonal functionalization, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides detailed application notes and protocols for the synthesis and utilization of this compound in the development of targeted therapeutics, with a focus on its role as a constrained scaffold in the design of STAT3 inhibitors and as a bioisosteric replacement for proline in DPP-4 inhibitors.
Part 1: Synthesis of Key Intermediate - Ethyl (S)-1-Boc-azetidine-2-carboxylate
The most common and versatile starting material for the derivatization of this compound is its N-protected form, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group provides stability during subsequent reactions and can be readily removed under acidic conditions without compromising the strained azetidine ring.
Protocol 1: Two-Step Synthesis of Ethyl (S)-1-Boc-azetidine-2-carboxylate
This protocol outlines a reliable, two-step procedure starting from the commercially available (S)-(-)-2-Azetidinecarboxylic acid.
Step 1: N-Boc Protection of (S)-(-)-2-Azetidinecarboxylic Acid
-
Rationale: The protection of the secondary amine is crucial to prevent side reactions in the subsequent esterification step. Di-tert-butyl dicarbonate (Boc₂O) is a mild and efficient reagent for this purpose, reacting selectively with the amine in the presence of a base.
-
Procedure:
-
To a solution of (S)-(-)-2-Azetidinecarboxylic acid (1.0 g, 9.89 mmol) in a 1:1 mixture of dioxane and water (20 mL), add sodium bicarbonate (1.66 g, 19.78 mmol).
-
Stir the mixture at room temperature until the acid is fully dissolved.
-
Add di-tert-butyl dicarbonate (2.38 g, 10.88 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
After completion (monitored by TLC), acidify the reaction mixture to pH 3 with a 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid as a white solid.
-
Step 2: Fischer Esterification to Ethyl (S)-1-Boc-azetidine-2-carboxylate
-
Rationale: The Fischer esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3] Using a large excess of ethanol drives the equilibrium towards the product.
-
Procedure:
-
Dissolve the (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid from the previous step (9.89 mmol) in absolute ethanol (50 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) as a catalyst.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid catalyst, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl (S)-1-Boc-azetidine-2-carboxylate.
-
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 1 | (S)-(-)-2-Azetidinecarboxylic acid | Boc₂O, NaHCO₃ | Dioxane/Water | >95% |
| 2 | (S)-1-Boc-azetidine-2-carboxylic acid | Ethanol, H₂SO₄ | Ethanol | 85-90% |
Part 2: Application in the Synthesis of STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in oncology due to its role in promoting tumor cell proliferation, survival, and angiogenesis.[4] The development of small molecule inhibitors of STAT3 is an active area of research. The rigid azetidine scaffold has been successfully employed to replace the more flexible proline ring in STAT3 inhibitors, leading to a significant increase in potency.[5]
Application Note: this compound as a Constrained Scaffold
The conformational constraint imposed by the four-membered azetidine ring is key to its efficacy in this context. It orients the substituents in a more defined spatial arrangement, which can lead to a more favorable interaction with the target protein. In the case of STAT3 inhibitors, replacing a proline core with an azetidine-2-carboxamide resulted in over a four-fold increase in potency in in-vitro assays.[5] The ethyl ester of N-Boc-azetidine-2-carboxylic acid is a crucial intermediate in the synthesis of these potent inhibitors, allowing for the facile formation of the critical amide bond.
Protocol 2: Amide Coupling for the Synthesis of an Azetidine-based STAT3 Inhibitor Precursor
This protocol describes a general procedure for the amide coupling of ethyl (S)-1-Boc-azetidine-2-carboxylate with a representative amine, a common step in the synthesis of azetidine-based STAT3 inhibitors.[6]
-
Rationale: The protocol first involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then activated for amide bond formation. The use of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a standard and efficient method for creating the amide linkage with minimal side products.[3]
-
Procedure:
-
Ester Hydrolysis:
-
Dissolve ethyl (S)-1-Boc-azetidine-2-carboxylate (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (1.5 equiv.) and stir the mixture at room temperature for 2-4 hours until the ester is completely consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 3 with 1 M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield (S)-1-Boc-azetidine-2-carboxylic acid.
-
-
Amide Coupling:
-
Dissolve (S)-1-Boc-azetidine-2-carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.2 equiv.) and DIPEA (2.5 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (e.g., 4-aminobenzonitrile, 1.1 equiv.) to the reaction mixture.
-
Stir at room temperature for 6-12 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash chromatography to obtain the desired amide.
-
-
Part 3: Application in the Synthesis of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[7] They work by prolonging the action of incretin hormones, which regulate insulin secretion. Many DPP-4 inhibitors feature a core structure that mimics the natural substrates of the enzyme, often incorporating a proline or a proline-like moiety.
Application Note: Azetidine-2-carboxamide as a Proline Bioisostere
The azetidine-2-carboxamide scaffold serves as an excellent bioisostere for proline in the design of DPP-4 inhibitors.[8] Its constrained nature mimics the pyrrolidine ring of proline, allowing for favorable interactions with the active site of the DPP-4 enzyme. The smaller ring size of azetidine can also offer advantages in terms of reduced steric bulk and potentially improved ADME properties compared to proline-based analogues. The ethyl ester provides a convenient starting point for the synthesis of the corresponding amides, which are often the final pharmacologically active compounds.
Protocol 3: Synthesis of an Azetidine-based DPP-4 Inhibitor Core
This protocol outlines the synthesis of a key azetidine-2-carboxamide intermediate, which can be further elaborated to generate a variety of DPP-4 inhibitors.
-
Rationale: This protocol involves the deprotection of the N-Boc group, followed by N-alkylation to introduce a side chain that is crucial for binding to the S2 pocket of the DPP-4 enzyme. The final step is the amidation of the ethyl ester, which is often a key pharmacophore for DPP-4 inhibition.
-
Procedure:
-
N-Boc Deprotection:
-
Dissolve ethyl (S)-1-Boc-azetidine-2-carboxylate (1.0 equiv.) in a 4 M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure to obtain ethyl (S)-azetidine-2-carboxylate hydrochloride as a solid.
-
-
N-Alkylation:
-
To a solution of ethyl (S)-azetidine-2-carboxylate hydrochloride (1.0 equiv.) in acetonitrile, add a base such as diisopropylethylamine (DIPEA) (2.5 equiv.).
-
Add the desired alkylating agent (e.g., 1-bromo-2,4,5-trifluorobenzene, 1.2 equiv.).
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
-
Amidation:
-
The N-alkylated this compound can be converted to the corresponding amide by various methods, including direct aminolysis with a desired amine at elevated temperatures or by first hydrolyzing the ester to the carboxylic acid followed by a standard amide coupling reaction as described in Protocol 2.
-
-
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic application as a constrained scaffold and a proline bioisostere has enabled the development of potent and selective inhibitors for challenging targets such as STAT3 and DPP-4. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this unique molecular entity in their quest for novel therapeutics. The continued exploration of the azetidine scaffold, facilitated by key intermediates like this compound, promises to be a fruitful endeavor in the future of drug discovery.
References
-
Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 699-722. Available at: [Link]
-
Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. Available at: [Link]
-
Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, Supporting Information. Available at: [Link]
-
Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 699-722. Available at: [Link]
-
Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Figshare. Available at: [Link]
-
Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Szostak, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: [Link]
-
Zhang, Y., et al. (2012). Synthesis of L -Azetidine-2-Carboxylic Acid. Advanced Materials Research, 396-398, 113-116. Available at: [Link]
-
Nakamura, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine study. Heterocycles, 96(12), 2125-2134. Available at: [Link]
-
Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. Available at: [Link]
-
Organic Syntheses. (n.d.). Azetidine. Organic Syntheses Procedure. Available at: [Link]
-
Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available at: [Link]
- European Patent Office. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof (EP0992491A1).
-
Boni, R., & Verdini, A. S. (1974). Synthesis of Poly-( L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, 1974, 2175-2179. Available at: [Link]
-
Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16, 1234. Available at: [Link]
-
Ivanova, Y., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. International Journal of Molecular Sciences, 24(13), 10893. Available at: [Link]
-
Kelly, T. A. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 609-616. Available at: [Link]
-
Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. Available at: [Link]
-
Couty, F., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-9031. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
Asada, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26235-26245. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
AAPPTec. (n.d.). Boc-Azetidine-2-carboxylic acid. AAPPTec Peptides. Available at: [Link]
-
Chen, Y., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kelly, T. A. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 609-616. Available at: [Link]
-
Wikipedia contributors. (2023). Dipeptidyl peptidase-4 inhibitor. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
PubChem. (n.d.). Azetidinecarboxylic acid. PubChem. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. Drug Design, Development and Therapy, 18, 1239-1250. Available at: [Link]
-
Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link]
-
Smith, R. J., & Worthen, H. G. (1985). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Journal of Cellular Physiology, 124(2), 279-286. Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Ethyl Azetidine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry.[1][2] Their inherent ring strain and distinct conformational rigidity offer unique advantages in drug design, influencing physicochemical properties such as solubility, metabolic stability, and receptor-binding affinity.[3][4] Specifically, chiral azetidine-2-carboxylate esters are valuable building blocks for the synthesis of a wide array of biologically active compounds, including analogues of proline and other amino acids.[5][6][7] This guide provides an in-depth exploration of modern asymmetric strategies for the synthesis of ethyl azetidine-2-carboxylate derivatives, focusing on catalytic and chiral pool-based approaches.
Strategic Approaches to Asymmetric Azetidine Synthesis
The construction of the strained azetidine ring with high stereocontrol presents a significant synthetic challenge.[8] Several powerful strategies have emerged, each with distinct advantages. This guide will focus on three prominent methods:
-
Catalytic Intramolecular Cyclization: Leveraging transition metal, Lewis acid, or organocatalysis to facilitate enantioselective ring closure.[9]
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to install the desired stereochemistry.[10][11]
-
Diastereoselective Alkylation: Introducing substituents at the C2 position of a pre-formed chiral azetidine scaffold.[12]
I. Catalytic Enantioselective Synthesis
Catalytic methods offer an efficient and atom-economical route to chiral azetidines, often providing high levels of enantioselectivity.[9][13]
A. Lewis Acid-Catalyzed Intramolecular Aminolysis of Epoxy Amines
Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have proven to be effective Lewis acid catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish functionalized azetidines.[1][14] This method is notable for its high yields and tolerance of various functional groups, including those that are acid-sensitive or Lewis basic.[14]
Mechanism Insight: The La(OTf)₃ catalyst coordinates to the epoxide oxygen, activating it for nucleophilic attack by the pendant amine. The cis-stereochemistry of the epoxide is crucial for favoring the 4-exo-tet cyclization pathway that leads to the azetidine ring, as opposed to the 5-endo-tet pathway that would form a pyrrolidine.[1]
Caption: La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.
Protocol 1: La(OTf)₃-Catalyzed Synthesis of a 3-Hydroxyazetidine Precursor
This protocol is adapted from the work of Uesugi et al.[1][14]
Materials:
-
cis-3,4-Epoxy amine substrate
-
Lanthanum(III) triflate (La(OTf)₃)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the cis-3,4-epoxy amine (1.0 mmol) in anhydrous MeCN (10 mL) under an argon atmosphere, add La(OTf)₃ (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-hydroxyazetidine derivative.
| Substrate Functional Groups Tolerated | Yield (%) | Reference |
| Electron-rich and -deficient benzyl groups | High | [14] |
| Boc, PMB, and TBS protecting groups | High | [14] |
| Nitrile and sulfide functionalities | High | [14] |
B. Palladium-Catalyzed Intramolecular C-H Amination
Palladium catalysis enables the synthesis of azetidines through intramolecular γ-C(sp³)–H amination.[15] This powerful method allows for the direct formation of a C-N bond, offering a distinct and complementary approach to traditional cyclization strategies. The reaction typically involves a Pd(II) catalyst and an oxidant.[3][15]
Mechanism Insight: The key step involves the formation of a Pd(IV) intermediate, promoted by an oxidant. Reductive elimination from this high-valent palladium species then forms the azetidine ring.[15]
Caption: Key steps in Pd-catalyzed intramolecular C-H amination for azetidine synthesis.
II. Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
The use of readily available, inexpensive chiral molecules as starting materials is a classic and highly effective strategy in asymmetric synthesis. L-aspartic acid is a particularly useful precursor for the synthesis of (S)-azetidine-2-carboxylic acid derivatives.[10][11]
A. Synthesis from L-Aspartic Acid
This approach involves a multi-step sequence that transforms L-aspartic acid into the target azetidine. A key transformation is the reduction of a β-lactam (azetidin-2-one) intermediate, which is itself derived from the amino acid.[11]
Synthetic Pathway Overview:
-
Protection: Protection of the amine and carboxylic acid functionalities of L-aspartic acid.
-
Cyclization to β-lactam: Formation of the four-membered lactam ring.
-
Reduction: Selective reduction of the lactam carbonyl to a methylene group.
-
Deprotection: Removal of protecting groups to yield the final product.
Caption: Synthetic route from L-aspartic acid to (S)-azetidine-2-carboxylate.
Protocol 2: Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid ethyl ester
This protocol is a conceptual representation based on established transformations.[10][11]
Part 1: Formation of the β-Lactam Intermediate
-
Protect the amino group of L-aspartic acid as a Boc derivative and the α-carboxylic acid as an ethyl ester.
-
Activate the β-carboxylic acid (e.g., as an acid chloride or mixed anhydride).
-
Induce intramolecular cyclization under basic conditions to form the N-Boc-4-oxo-azetidine-2-carboxylic acid ethyl ester.
Part 2: Reduction of the Lactam
-
To a solution of the β-lactam (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, add a reducing agent such as borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction with methanol at 0 °C.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired (S)-N-Boc-azetidine-2-carboxylic acid ethyl ester.
III. Diastereoselective α-Alkylation
For the synthesis of C2-substituted azetidines, a powerful strategy involves the diastereoselective alkylation of an enolate derived from an existing chiral azetidine-2-carboxylate. The use of an N-borane complex can enhance the stereoselectivity of this transformation.[12]
Mechanism Insight: The N-borane complex serves to lock the conformation of the azetidine ring and directs the incoming electrophile to one face of the enolate. The choice of base, such as Lithium Diisopropylamide (LDA), is critical for efficient enolate formation.[12]
Protocol 3: Diastereoselective α-Benzylation of an N-Borane Complex
This protocol is adapted from the work of Tayama et al. on related nitrile derivatives.[12]
Materials:
-
N-((S)-1-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester N-borane complex
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-borane azetidine complex (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add LDA (1.2 mmol, 1.2 equiv) dropwise and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.3 mmol, 1.3 equiv) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the α-benzylated azetidine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis.
| Electrophile | Diastereoselectivity (d.r.) | Yield (%) | Reference |
| Benzyl bromide | High | Good | [12] |
| Allyl bromide | High | Good | [15] |
| Methyl iodide | High | Good | [15] |
IV. Deprotection of the Azetidine Nitrogen
Many synthetic routes install a protecting group on the azetidine nitrogen, which must often be removed in a final step. For N-tosyl protected azetidines, various deprotection methods are available. A mild and effective method for certain substrates involves the use of sodium azide.[16][17]
Protocol 4: N-Detosylation using Sodium Azide
This protocol is based on the detosylation of related quinone systems and may require optimization for azetidine-2-carboxylates.[16]
Materials:
-
N-Tosyl azetidine-2-carboxylate derivative
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (CH₂)
-
Water
Procedure:
-
Dissolve the N-tosyl azetidine (0.5 mmol) in DMF (2 mL).
-
Add sodium azide (0.6 mmol, 1.2 equiv) and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF under high vacuum.
-
Suspend the crude residue in CH₂Cl₂ and filter to remove inorganic salts.
-
Wash the organic layer with water, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Note: The applicability of this method is substrate-dependent, and other detosylation conditions (e.g., using strong acid or reducing agents) may be required.[18]
Conclusion
The asymmetric synthesis of this compound derivatives is a dynamic field with a growing arsenal of synthetic methodologies. The choice of strategy—be it catalytic enantioselective cyclization, chiral pool synthesis, or diastereoselective functionalization—depends on the specific target molecule, desired stereochemistry, and available starting materials. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully navigate the synthesis of these valuable heterocyclic building blocks for application in drug discovery and development.
References
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]
-
Hillier, M. C., et al. (2007). An Organocatalyzed, Enantioselective Synthesis of Terminal Aziridines and C2-Functionalized Azetidines. The Journal of Organic Chemistry. Available at: [Link]
-
Fossey, J. S., et al. (2012). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Available at: [Link]
-
Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]
-
Alcaide, B., et al. (2018). Organocatalyzed Three-Component Ugi and Passerini Reactions of 4-Oxoazetidine-2-carbaldehydes and Azetidine-2,3-diones. Application to the Synthesis of γ-Lactams and γ-Lactones. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. ResearchGate. Available at: [Link]
-
Reddy, G. V., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. Available at: [Link]
-
Gmeiner, P., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]
-
Ghorai, M. K., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]
-
Co-Lab. (2025). Synthesis of chiral Azetidine and its application in asymmetric synthesis. Co-Lab. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link]
-
CNKI. (2017). Synthesis of Azetidines. CNKI. Available at: [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link]
-
Jung, N., & Bräse, S. (2012). New catalysts for the transition-metal-catalyzed synthesis of aziridines. Angewandte Chemie International Edition. Available at: [Link]
-
Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]
-
Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Nagib, D. A., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
-
Liu, T., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. National Institutes of Health. Available at: [Link]
-
Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Scientific.net. Available at: [Link]
-
ResearchGate. (n.d.). General scheme for azetidine synthesis by nucleophilic substitution. ResearchGate. Available at: [Link]
-
Couty, F., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link]
-
Ghorai, M. K., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions with nitriles. Tetrahedron Letters. Available at: [Link]
-
Li, G., et al. (2014). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. ResearchGate. Available at: [Link]
-
Bull, J. A., et al. (2024). Enantioselective phase-transfer-catalyzed synthesis of spirocyclic azetidine oxindoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Faigl, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. ResearchGate. Available at: [Link]
Sources
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 12. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Scale-Up Synthesis of Ethyl Azetidine-2-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl azetidine-2-carboxylate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its strained four-membered ring imparts unique conformational constraints, making it a desirable scaffold for the design of novel therapeutics. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on practical and scalable methodologies suitable for laboratory and pilot plant settings. We will explore two primary synthetic strategies: a two-step process involving the synthesis of L-azetidine-2-carboxylic acid followed by esterification, and a direct synthesis approach. The protocols detailed below emphasize safety, efficiency, and scalability, providing researchers with the necessary information to produce this important intermediate in significant quantities.
Synthetic Strategies for this compound
There are two primary approaches for the scalable synthesis of this compound:
-
Two-Step Synthesis via L-Azetidine-2-carboxylic Acid: This is a robust and well-documented approach that involves the initial synthesis of L-azetidine-2-carboxylic acid from readily available starting materials, followed by a classical Fischer esterification. This method offers excellent control over stereochemistry and has been successfully scaled to the kilogram level.[1][2]
-
Direct Synthesis: This approach aims to form the ethyl ester directly during the synthesis of the azetidine ring. While potentially more atom-economical, direct methods can be more challenging to optimize for scale-up and may require careful control of reaction conditions to avoid side reactions.
This guide will primarily focus on the two-step synthesis due to its proven scalability and reliability.
Part 1: Scale-Up Synthesis of L-Azetidine-2-carboxylic Acid from L-Aspartic Acid
The synthesis of L-azetidine-2-carboxylic acid from the inexpensive and readily available amino acid L-aspartic acid is a cost-effective and scalable route.[3] The process involves the formation of a protected homoserine intermediate, followed by intramolecular cyclization.
Workflow for L-Azetidine-2-carboxylic Acid Synthesis
Caption: Synthetic workflow for L-azetidine-2-carboxylic acid.
Detailed Protocol for L-Azetidine-2-carboxylic Acid (100 g scale)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Aspartic Acid | 133.10 | 100 g | 0.751 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 180 g | 0.825 |
| Pyridine | 79.10 | 500 mL | - |
| Sodium borohydride (NaBH₄) | 37.83 | 42.6 g | 1.126 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 157 g | 0.823 |
| Potassium carbonate (K₂CO₃) | 138.21 | 207 g | 1.50 |
| Dimethylformamide (DMF) | 73.09 | 1 L | - |
| Trifluoroacetic acid (TFA) | 114.02 | 500 mL | - |
| Dichloromethane (DCM) | 84.93 | 2 L | - |
| Ethyl acetate (EtOAc) | 88.11 | 3 L | - |
| Hydrochloric acid (HCl), 1M | 36.46 | As needed | - |
| Sodium bicarbonate (NaHCO₃), sat. soln. | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
Step 1: Synthesis of N-Boc-L-Homoserine
-
Suspend L-aspartic acid (100 g, 0.751 mol) in pyridine (500 mL) in a 2 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (180 g, 0.825 mol) portion-wise over 1 hour, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of sodium borohydride (42.6 g, 1.126 mol) in water (200 mL). Caution: NaBH₄ reacts with water to produce hydrogen gas. Add slowly and with adequate ventilation.
-
Add the NaBH₄ solution dropwise to the reaction mixture over 2 hours, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is ~2-3. Caution: Vigorous gas evolution.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Wash the combined organic layers with brine (2 x 250 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude N-Boc-L-homoserine as a viscous oil. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of N-Boc-L-Azetidine-2-carboxylic Acid
-
Dissolve the crude N-Boc-L-homoserine in pyridine (500 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (157 g, 0.823 mol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water (1 L) and extract with ethyl acetate (3 x 500 mL).
-
Wash the combined organic layers with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (250 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-L-homoserine tosylate.
-
Dissolve the crude tosylate in DMF (1 L) and add potassium carbonate (207 g, 1.50 mol).
-
Heat the mixture to 60 °C and stir for 12-16 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the DMF under high vacuum.
-
Dissolve the residue in ethyl acetate (1 L) and wash with water (3 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give crude N-Boc-L-azetidine-2-carboxylic acid.
Step 3: Deprotection to L-Azetidine-2-carboxylic Acid
-
Dissolve the crude N-Boc-L-azetidine-2-carboxylic acid in dichloromethane (500 mL) and cool to 0 °C.
-
Add trifluoroacetic acid (500 mL) dropwise. Caution: TFA is corrosive.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3 x 200 mL) to remove residual TFA.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield L-azetidine-2-carboxylic acid as a white solid.
Expected Yield: 40-50% overall yield from L-aspartic acid.
Part 2: Scale-Up Esterification of L-Azetidine-2-carboxylic Acid
The esterification of L-azetidine-2-carboxylic acid to its ethyl ester is readily achieved using the Fischer esterification method, which involves heating the amino acid in ethanol with a catalytic amount of a strong acid.[4][5][6][7]
Workflow for Fischer Esterification
Caption: Fischer esterification of L-azetidine-2-carboxylic acid.
Detailed Protocol for this compound (50 g scale)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Azetidine-2-carboxylic Acid | 101.10 | 50 g | 0.494 |
| Ethanol (anhydrous) | 46.07 | 500 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 43 mL (71 g) | 0.597 |
| Diethyl ether | 74.12 | 1 L | - |
| Saturated sodium bicarbonate (NaHCO₃) soln. | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add L-azetidine-2-carboxylic acid (50 g, 0.494 mol) and anhydrous ethanol (500 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (43 mL, 0.597 mol) dropwise via a dropping funnel over 1 hour. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and SOCl₂.
-
The crude product is this compound hydrochloride, which can be a viscous oil or a solid.
-
Dissolve the crude hydrochloride salt in water (250 mL) and cool to 0 °C.
-
Carefully add saturated sodium bicarbonate solution until the pH of the solution is ~8-9 to neutralize the HCl and liberate the free base. Caution: CO₂ evolution.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Wash the combined organic layers with brine (2 x 150 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a liquid.
-
For higher purity, the product can be distilled under reduced pressure.
Expected Yield: 80-90% for the esterification step.
Process Parameters Summary:
| Parameter | Value |
| L-Azetidine-2-carboxylic Acid Synthesis | |
| Starting Material | L-Aspartic Acid |
| Key Intermediates | N-Boc-L-Homoserine, N-Boc-L-Azetidine-2-carboxylic Acid |
| Overall Yield | 40-50% |
| Purity (crude) | >95% |
| Esterification | |
| Reactants | L-Azetidine-2-carboxylic Acid, Ethanol, Thionyl Chloride |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (~78 °C) |
| Yield | 80-90% |
| Purity (after workup) | >97% |
Safety and Handling
Personal Protective Equipment (PPE):
-
Safety glasses or goggles, lab coat, and chemical-resistant gloves are mandatory.[8]
-
Work in a well-ventilated fume hood, especially when handling thionyl chloride, pyridine, DMF, and TFA.[8]
Reagent-Specific Precautions:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe burns.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Quench reactive reagents like NaBH₄ and SOCl₂ carefully before disposal.
Conclusion
The two-step synthesis of this compound from L-aspartic acid is a reliable and scalable method for producing this valuable building block. The protocols provided in this application note have been designed to be robust and reproducible, with a strong emphasis on safety and practical considerations for scale-up. By following these detailed procedures, researchers and drug development professionals can confidently produce high-quality this compound for their synthetic needs.
References
-
Izumi, M. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine related studies. HETEROCYCLES, 96(12), 2125. [Link]
-
Jin, J., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 396-398, 1335-1338. [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of organic chemistry, 70(22), 9028–9031. [Link]
-
Wadsworth, D. H. (1977). Azetidine. Organic Syntheses, 57, 11. [Link]
- Kondo, T., & Seki, M. (2000).
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
Chemguide. (n.d.). Making esters from carboxylic acids and alcohols. [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8035. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22067-22073. [Link]
-
PubChem. (n.d.). Azetidine-2-carboxylic acid. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 4. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Azetidine-2-Carboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Azetidine Rings in Peptide Scaffolds
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the design of peptidomimetics with enhanced therapeutic properties. Among these, L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, offers a unique structural element that can significantly influence peptide conformation, stability, and biological activity. The strained azetidine ring imparts a distinct conformational rigidity to the peptide backbone, which can lead to improved receptor binding affinity and increased resistance to proteolytic degradation. This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of L-azetidine-2-carboxylic acid into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
The Building Block: Understanding Fmoc-L-Azetidine-2-Carboxylic Acid
For standard Fmoc-SPPS, the primary building block is N-α-Fmoc-L-azetidine-2-carboxylic acid (Fmoc-Aze-OH) . The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which is selectively removed at each cycle of the synthesis. The carboxylic acid moiety must be free to allow for activation and subsequent coupling to the N-terminal amine of the growing peptide chain anchored to the solid support.
A note on "ethyl azetidine-2-carboxylate": In the context of SPPS, the direct use of an ethyl ester of an amino acid is not standard practice, as the C-terminal carboxyl group is typically used for initial anchoring to the resin. If one were to start with this compound, a saponification (hydrolysis) of the ethyl ester to the free carboxylic acid would be a necessary prerequisite before the N-α-Fmoc protection step to generate the SPPS-compatible building block, Fmoc-Aze-OH.
Figure 1: Chemical Structure of Fmoc-L-Azetidine-2-Carboxylic Acid.
Core Protocol: Solid-Phase Incorporation of Fmoc-Aze-OH
The incorporation of Fmoc-Aze-OH presents a unique challenge due to the steric hindrance imposed by its rigid, four-membered ring structure. This often results in slower coupling kinetics compared to standard proteinogenic amino acids. Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high coupling efficiency.
Recommended Coupling Reagents for Hindered Amino Acids
Uronium/aminium-based coupling reagents are highly recommended for incorporating Fmoc-Aze-OH due to their high activation efficiency. The table below provides a comparative summary of commonly used reagents.
| Coupling Reagent | Reagent Type | Key Advantages |
| HATU | Uronium Salt | Highly efficient, especially for sterically hindered and N-methylated amino acids. |
| HBTU | Uronium Salt | A popular and effective choice for routine and challenging couplings. |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU, with improved solubility and safety profile. |
| PyBOP | Phosphonium Salt | Excellent for hindered couplings, though can be more expensive. |
Step-by-Step Manual SPPS Protocol
This protocol is based on a 0.1 mmol synthesis scale using a standard Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides).
Materials:
-
Rink Amide Resin (or other suitable Fmoc-compatible resin)
-
Fmoc-L-azetidine-2-carboxylic acid (Fmoc-Aze-OH)
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU)
-
Anhydrous diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Workflow:
Figure 2: General workflow for a single coupling cycle in SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Fmoc-Aze-OH Coupling (Activation and Reaction):
-
In a separate vial, dissolve Fmoc-Aze-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. Note: Due to steric hindrance, a longer coupling time is recommended for Aze compared to standard amino acids.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.
-
A negative result (e.g., colorless beads for the Kaiser test) indicates a complete reaction.
-
-
Troubleshooting Incomplete Coupling:
-
If the monitoring test is positive, a "double coupling" is recommended.
-
Repeat step 3 with a fresh solution of activated Fmoc-Aze-OH.
-
Agitate for another 1-2 hours, then proceed with washing and monitoring again.
-
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours. The azetidine ring is stable under these standard TFA cleavage conditions.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Orthogonal Protection and On-Resin Modification
For applications requiring late-stage functionalization of the azetidine nitrogen, an orthogonal protection strategy is necessary. While the standard building block is N-Fmoc protected, custom synthesis can yield azetidine derivatives with orthogonal protecting groups on the ring nitrogen, such as a carbobenzyloxy (Cbz) group. The Cbz group is stable to the basic conditions of Fmoc removal and the acidic conditions of tBu-based side-chain deprotection, and can be selectively removed by hydrogenolysis, allowing for subsequent on-resin modifications like N-alkylation or acylation.
Challenges and Advanced Strategies
-
Aggregation: Peptides rich in hydrophobic or β-branched amino acids are prone to aggregation during SPPS, which can be exacerbated by the rigid structure of Aze. To mitigate this, consider using resins with lower loading capacities or employing backbone modification strategies like pseudoproline dipeptides in other parts of the sequence.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues like Aze. Microwave-enhanced SPPS can reduce coupling times and improve yields by overcoming the kinetic barriers associated with these challenging couplings.
Conclusion
The incorporation of L-azetidine-2-carboxylic acid into peptides is a powerful strategy for developing novel peptidomimetics with constrained conformations and enhanced stability. While the steric hindrance of the azetidine ring requires careful optimization of coupling conditions, the use of potent activating reagents like HATU, coupled with diligent monitoring and strategies such as double coupling, enables its efficient integration via standard Fmoc-SPPS protocols. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize azetidine-containing peptides for a wide range of applications in drug discovery and chemical biology.
References
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024).
Application Notes & Protocols: Ethyl Azetidine-2-carboxylate as a Proline Mimic in Drug Design
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling the fine-tuning of peptide conformation, stability, and biological activity. Among these, L-azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has emerged as a powerful tool for medicinal chemists.[1] Its unique strained ring system imparts distinct conformational constraints on the peptide backbone compared to the native proline residue, offering a pathway to modulate receptor affinity, enhance metabolic stability, and improve pharmacokinetic profiles.[2][3] These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and incorporation of ethyl azetidine-2-carboxylate and its derivatives into peptide scaffolds. We present detailed, field-proven protocols for the synthesis of protected Aze building blocks and their efficient integration into peptide sequences using solid-phase peptide synthesis (SPPS), alongside methods for the characterization of the resulting peptidomimetics.
The Scientific Rationale: Why Substitute Proline with Azetidine-2-Carboxylic Acid?
Proline's five-membered pyrrolidine ring is unique among the proteinogenic amino acids, introducing a rigid kink in the peptide backbone that is critical for protein folding and function. By substituting this with the smaller, more strained four-membered azetidine ring, chemists can introduce subtle yet profound structural and functional alterations.
1.1. Conformational Impact The primary motivation for using Aze is to alter the local peptide conformation. While the overall conformational preferences of Aze and Pro are similar, significant differences arise from the smaller ring size.[4]
-
Increased Flexibility: Paradoxically, peptides containing Aze can be somewhat more flexible than their proline counterparts. This is attributed to a reduction in repulsive non-covalent interactions between the ring atoms and neighboring residues.[4]
-
Altered Torsion Angles: The constrained geometry of the azetidine ring influences the peptide backbone's phi (φ) and psi (ψ) torsion angles differently than proline, which can stabilize or destabilize specific secondary structures like β-turns or helices.[5]
-
Cis-Trans Isomerism: Like proline, the peptide bond preceding an Aze residue can exist in either a cis or trans conformation. The introduction of the azetidine ring can shift this equilibrium, providing another lever for conformational control.[5][6]
1.2. Biological and Pharmacokinetic Consequences These conformational changes translate directly into tangible benefits for drug design.
-
Modulated Receptor Binding: Altering the peptide's three-dimensional shape can enhance its binding affinity and selectivity for a specific biological target.[2]
-
Enhanced Proteolytic Stability: The unnatural azetidine structure can render the adjacent peptide bond more resistant to cleavage by proteases, thereby increasing the peptide's in vivo half-life.[3]
-
Improved Physicochemical Properties: The azetidine motif can influence key drug-like properties such as solubility and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).[2]
Data Summary: Proline vs. Azetidine-2-Carboxylic Acid
| Property | L-Proline (Pro) | L-Azetidine-2-carboxylic acid (Aze) | Rationale for Drug Design |
| Structure | 5-membered pyrrolidine ring | 4-membered azetidine ring | Introduces novel conformational constraints. |
| Backbone Flexibility | Rigidly constrained | Generally more flexible due to fewer steric clashes.[4] | Allows exploration of new conformational space. |
| Secondary Structure | Potent β-turn inducer | Can act as a β-turn inducer; alters helical propensity.[7] | Fine-tuning of secondary structure for optimal target engagement. |
| Proteolytic Resistance | Moderate | Often enhanced | Increases in vivo half-life and bioavailability. |
| Biological Impact | Native residue | Can be misincorporated, leading to proteotoxic stress.[8][9][10] | Serves as a tool to create novel, stable, and active peptidomimetics. |
Synthesis of Protected Azetidine Building Blocks for SPPS
Successful incorporation into a peptide requires the L-azetidine-2-carboxylic acid to be appropriately protected for use in either Boc or Fmoc solid-phase peptide synthesis (SPPS). Numerous synthetic routes have been developed, often starting from materials like L-aspartic acid or γ-butyrolactone.[11][12][13] Below is a representative protocol for producing the widely used Fmoc-protected building block.
Caption: Workflow for synthesis of Fmoc-Aze-OH.
Protocol 1: Synthesis of Fmoc-L-azetidine-2-carboxylic acid
Causality: This multi-step synthesis transforms an inexpensive starting material, L-aspartic acid, into the desired chiral azetidine ring. The key steps involve protecting the amine, selectively modifying one carboxyl group to an alcohol, activating the alcohol as a leaving group, and then using the nitrogen nucleophile to close the four-membered ring.[11] This ensures the correct stereochemistry is maintained.
Materials:
-
L-aspartic acid
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Chlorotrimethylsilane (TMSCl)
-
Sodium borohydride (NaBH4)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Trifluoroacetic acid (TFA)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Appropriate solvents (Methanol, THF, DCM)
Methodology:
-
Preparation of Methyl N-Boc-L-aspartate: Protect the amino group of L-aspartic acid with (Boc)2O and selectively esterify the α-carboxyl group using TMSCl in methanol.[11]
-
Selective Reduction: Convert the β-carboxyl group to a primary alcohol (yielding tert-butyl N-Boc-L-homoserine) using NaBH4 after activation with ethyl chloroformate.[11]
-
Hydroxyl Group Activation: Convert the primary alcohol into a good leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Intramolecular Cyclization: In an anhydrous solvent like THF, use a strong base such as sodium hydride (NaH) to deprotonate the Boc-protected amine, which then acts as an intramolecular nucleophile, displacing the tosylate group to form the N-Boc-protected azetidine ring.
-
Boc Deprotection: Remove the N-Boc protecting group using neat trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Fmoc Protection: React the resulting free secondary amine of the azetidine ester with Fmoc-OSu in the presence of a mild base to install the Fmoc group.
-
Ester Hydrolysis: Cleave the ester group using appropriate conditions (e.g., TFA for a tert-butyl ester or saponification for a methyl ester) to yield the final product, Fmoc-L-azetidine-2-carboxylic acid.
-
Purification: Purify the final product using column chromatography or recrystallization. Characterize using NMR and Mass Spectrometry.
Protocol: Incorporation of Fmoc-Aze-OH via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Aze-OH follows the standard Fmoc-SPPS workflow. However, due to its nature as a sterically hindered secondary amine, achieving high coupling efficiency requires optimized conditions.[14]
Caption: SPPS cycle for incorporating Fmoc-Aze-OH.
Protocol 2: Automated Fmoc-SPPS of an Aze-Containing Peptide
Trustworthiness: This protocol incorporates a mandatory monitoring step (Kaiser test) to validate the completion of the difficult Aze coupling, ensuring the integrity of the final peptide sequence.
Materials & Reagents:
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded or for loading the first amino acid.
-
Protected Amino Acids: Fmoc-L-Aze-OH and other required Fmoc-AA(side-chain protection)-OH.
-
Coupling Reagent (Choose one):
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Base/Activator: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF).
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Kaiser Test Kit: For monitoring free primary amines.[14]
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine.[15]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Azetidine Coupling (Critical Step):
-
Causality: To overcome the steric hindrance of Fmoc-Aze-OH, a powerful uronium-based coupling agent like HATU or HCTU is required, along with an extended coupling time or a double-coupling strategy.
-
In a separate vessel, pre-activate Fmoc-L-Aze-OH (4 equivalents relative to resin loading) with HCTU or HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Self-Validation/Monitoring:
-
Take a small sample of beads and perform a Kaiser test.
-
Result: A negative test (beads remain yellow) indicates successful and complete coupling. Proceed to step 7.
-
Result: A positive test (beads turn blue) indicates incomplete coupling. Perform a second coupling (repeat step 4) before proceeding.
-
-
Chain Elongation: Repeat steps 2-6 for all subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.
-
Peptide Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet, and dry under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by LC-MS.
Characterization and Analysis
Post-synthesis, a thorough characterization is essential to confirm the peptide's identity and investigate the structural impact of the Aze substitution.
-
Purity and Identity (LC-MS): The primary tools for confirming the successful synthesis are Liquid Chromatography-Mass Spectrometry. RP-HPLC provides a purity profile, while mass spectrometry confirms the molecular weight matches the theoretical mass of the Aze-containing peptide.
-
Conformational Analysis (NMR, CD):
-
Nuclear Magnetic Resonance (NMR): 2D NMR techniques (like COSY, TOCSY, and NOESY) are invaluable for sequence-specific resonance assignment and determining the three-dimensional structure in solution. Key NOEs (Nuclear Overhauser Effects) involving the Aze ring protons can provide crucial distance restraints. Furthermore, 13C chemical shifts are sensitive to the cis/trans conformation of the X-Aze peptide bond.[6]
-
Circular Dichroism (CD) Spectroscopy: CD provides information on the peptide's overall secondary structure content (e.g., α-helix, β-sheet, random coil). Comparing the CD spectrum of an Aze-containing peptide to its proline analogue can reveal significant changes in the global conformation.[5]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency of Fmoc-Aze-OH (Positive Kaiser Test) | Steric hindrance of the secondary amine; insufficient activation or reaction time. | Use a more powerful coupling reagent (HATU is preferred). Increase coupling time to 2 hours. Perform a double coupling. |
| Ring Opening of Azetidine | The strained ring can be susceptible to nucleophilic attack, especially under harsh basic or acidic conditions.[7][16] | Avoid prolonged exposure to strong bases. Use milder cleavage conditions if compatible with side-chain protecting groups. Ensure standard Fmoc deprotection (20% piperidine) is not excessively long. |
| Deletion of Aze Residue in Final Product | Complete failure of the Aze coupling step. | Re-evaluate coupling protocol (see above). Ensure high-quality Fmoc-Aze-OH reagent is used. |
| Poor Crude Purity / Multiple Peaks in HPLC | Incomplete coupling at multiple steps; side reactions during cleavage. | Optimize all coupling steps, not just Aze. Ensure effective scavengers (e.g., TIS) are used in the cleavage cocktail to prevent side-chain modifications. |
References
- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available at: https://pubmed.ncbi.nlm.nih.gov/2092823/
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. Available at: https://www.inno-pharmchem.
- De La Torre, J., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2358509
- Demyanenko, O., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/6598585a0543fa58a4365287
- ResearchGate. Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. Available at: https://www.researchgate.net/publication/257913221_Reactivity_of_1-Aminoazetidine-2-carboxylic_Acid_during_Peptide_Forming_Procedures_Observation_of_an_Unusual_Variant_of_the_Hydrazino_Turn
- SciSpace. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Available at: https://typeset.
- Danishefsky, S. J., et al. (2001). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society. Available at: https://pubmed.ncbi.nlm.nih.gov/11456977/
- HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. HETEROCYCLES, 96(12), 2125. Available at: https://www.heterocycles.jp/newlibrary/downloads/PDF/25075/96/12
- University of Michigan Deep Blue Repositories. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Available at: https://deepblue.lib.umich.edu/handle/2027.42/77402
- Ambeed.com. Azetidine Derivatives in Drug Design. Available at: https://www.ambeed.
- MedChemExpress. L-Azetidine-2-carboxylic acid. Available at: https://www.medchemexpress.com/l-azetidine-2-carboxylic-acid.html
- Klare, K., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9895856/
- Wikipedia. Azetidine-2-carboxylic acid. Available at: https://en.wikipedia.org/wiki/Azetidine-2-carboxylic_acid
- ACS Publications. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/ol051390q
- ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Available at: https://www.researchgate.net/publication/257913306_Synthesis_and_Conformational_Study_of_Model_Peptides_Containing_N-Substituted_3-Aminoazetidine-3-carboxylic_Acids
- Aapptec Peptides. L-Azetidine-2-carboxylic acid [2133-34-8]. Available at: https://www.aapptec.com/L-Azetidine-2-carboxylic-acid-Nna910-p.html
- Chemistry-A European Journal. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202401777
- Scientific.Net. Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research. Available at: https://www.scientific.net/AMR.396-398.1189
- ResearchGate. (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... Available at: https://www.researchgate.net/figure/A-l-azetidine-2-carboxylic-acid-AZC-is-an-analog-of-proline-B-AZC-induces_fig1_329388047
- BenchChem. Application Notes and Protocols for Coupling Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis. Available at: https://www.benchchem.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: https://www.chem.uci.edu/~jsnowick/groupweb/files/Nowick_Lab_SPPS_Manual_v1_7_2.pdf
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: https://www.inno-pharmchem.com/news/mastering-peptide-synthesis-the-utility-of-boc-azetidine-3-carboxylic-acid-1144884.html
- ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. Available at: https://www.researchgate.net/publication/244610191_Synthesis_of_L-Azetidine-2-Carboxylic_Acid
- ChemPep. Fmoc Solid Phase Peptide Synthesis. Available at: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html
- Leisinger, T., et al. (1981). Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. Journal of General Microbiology. Available at: https://www.microbiologyresearch.org/content/journal/jgv/10.1099/00221287-127-1-157
- Google Patents. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Available at: https://patents.google.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: https://www.aapptec.com/main-guide-i-2.html
- Corasolla, V. R., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences. Available at: https://www.mdpi.com/1422-0067/24/12/10206
- Plant Physiology. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available at: https://academic.oup.com/plphys/article/195/4/2704/7618991
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
Synthesis of Constrained Peptides Using Ethyl Azetidine-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets.[1] A key strategy to overcome these limitations is the introduction of conformational constraints, which rigidify the peptide backbone and lock it into a bioactive conformation.[1] One powerful approach to achieve this is the incorporation of non-canonical amino acids that restrict the available conformational space. Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has emerged as a valuable building block for this purpose.[2][3] Its incorporation into a peptide sequence can significantly influence the secondary structure, perturbing the normal peptide bond orientations and inducing specific turns or helical structures.[4][5][6]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of constrained peptides using ethyl azetidine-2-carboxylate. We will delve into the synthesis of the protected azetidine building block, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the subsequent characterization of the final constrained peptides. The causality behind experimental choices and field-proven insights are integrated throughout to ensure both technical accuracy and practical applicability for researchers in drug discovery and chemical biology.
Section 1: Synthesis of the Key Building Block: Fmoc-L-azetidine-2-carboxylic acid
The successful incorporation of azetidine-2-carboxylic acid into a growing peptide chain using modern synthesis platforms necessitates a suitably protected derivative. For Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the N-α-Fmoc protected form, Fmoc-L-azetidine-2-carboxylic acid, is the reagent of choice. While commercially available, understanding its synthesis provides valuable insights into its stability and handling.[7][8]
A common synthetic route starts from L-azetidine-2-carboxylic acid, which can be synthesized from readily available precursors like L-aspartic acid.[9] The protection of the secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group is a critical step.
Conceptual Workflow for Fmoc-Aze-OH Synthesis
Caption: Synthesis of Fmoc-L-azetidine-2-carboxylic acid.
Detailed Protocol: Synthesis of Fmoc-L-azetidine-2-carboxylic acid
This protocol outlines a general procedure for the N-Fmoc protection of L-azetidine-2-carboxylic acid.
Materials and Reagents:
-
L-Azetidine-2-carboxylic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve L-azetidine-2-carboxylic acid in a 10% aqueous solution of sodium carbonate. The basic condition deprotonates the carboxylic acid and facilitates the subsequent reaction.
-
Fmoc-Cl Addition: While stirring vigorously, add a solution of Fmoc-Cl in acetone dropwise to the aqueous solution of the amino acid. The use of a biphasic system with acetone helps to solubilize the Fmoc-Cl.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. This protonates the carboxylate, causing the Fmoc-protected amino acid to precipitate.
-
-
Extraction: Extract the precipitated product into ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-L-azetidine-2-carboxylic acid.
-
Purification: The crude product can be further purified by crystallization or flash column chromatography to obtain the final, high-purity building block.
Section 2: Incorporation of Fmoc-Aze-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Aze-OH into a peptide sequence follows the general principles of Fmoc-SPPS.[10][11] However, due to the strained nature of the four-membered ring, certain considerations regarding coupling efficiency and potential side reactions are warranted.
SPPS Workflow for Azetidine-Containing Peptides
Caption: SPPS cycle for incorporating Fmoc-Aze-OH.
Detailed Protocol: Automated Solid-Phase Synthesis of an Azetidine-Containing Peptide
This protocol describes the automated synthesis of a model hexapeptide, Ac-Tyr-Gly-Gly-Aze-Leu-Arg-NH₂, on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-azetidine-2-carboxylic acid)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
-
Automated peptide synthesizer
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.
-
Amino Acid Coupling:
-
For each amino acid in the sequence, pre-activate a solution of the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. For Fmoc-Aze-OH, a double coupling may be beneficial to ensure high efficiency.
-
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling cycles for each amino acid in the desired sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide under vacuum.
-
Section 3: Purification and Characterization of Azetidine-Containing Peptides
Following synthesis and cleavage, the crude peptide requires purification and characterization to ensure its identity and purity.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.
Typical HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing mobile phase B concentration (e.g., 5-65% B over 30 minutes).
-
Detection: UV absorbance at 220 nm and 280 nm.
Fractions corresponding to the major peak are collected, pooled, and lyophilized to yield the purified peptide.
Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
| Peptide Sequence | Calculated Mass (Da) | Observed Mass (Da) | Purity (by HPLC) |
| Ac-Tyr-Gly-Gly-Aze-Leu-Arg-NH₂ | 704.8 | 704.9 | >95% |
Table 1: Example Characterization Data for a Model Azetidine-Containing Peptide.
Section 4: Conformational Impact and Biological Implications
The incorporation of azetidine-2-carboxylic acid as a proline homologue introduces significant conformational constraints.[2] While the overall conformational preferences of Aze and Pro can be similar, key differences arise from the smaller, more strained four-membered ring.[2] This can lead to peptides containing Aze being somewhat more flexible than their proline-containing counterparts due to reduced steric hindrance.[2] However, in specific contexts, the azetidine ring can induce unique secondary structures, such as β-turns or perturbing helical conformations.[4][5][6][12]
The altered conformation can have profound effects on the peptide's biological activity. For instance, the misincorporation of Aze in place of proline in natural proteins can lead to altered protein folding and function.[3] In the context of rational drug design, the strategic placement of an azetidine residue can enhance receptor binding affinity, improve enzymatic stability, and ultimately lead to more potent and effective peptide-based therapeutics.[13][14]
Conceptual Comparison of Proline vs. Azetidine in a Peptide Backbone
Caption: Proline vs. Azetidine conformational impact.
Conclusion
The use of this compound and its derivatives provides a powerful tool for the synthesis of conformationally constrained peptides. By understanding the synthesis of the Fmoc-protected building block and the nuances of its incorporation into peptide chains via SPPS, researchers can effectively design and create novel peptide analogues with improved therapeutic properties. The protocols and insights provided in this guide serve as a practical resource for scientists and professionals in the field of drug development, facilitating the exploration of this valuable class of modified peptides.
References
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Azetidine-2-carboxylic acid. In Wikipedia. Retrieved from [Link]
-
Lala, A. K., & Kaul, P. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. Retrieved from [Link]
-
Pal, S., & Wu, X. (2009). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 11(24), 5574–5577. Retrieved from [Link]
-
Gelis, C., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5949–5953. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. The Journal of Organic Chemistry, 81(7), 2940–2946. Retrieved from [Link]
-
Hughes, R. A., et al. (2008). Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. The Journal of Organic Chemistry, 73(15), 5841–5849. Retrieved from [Link]
-
Davies, J. S., & O'Driscoll, J. (1997). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 2211–2219. Retrieved from [Link]
-
Vinogradov, A. A., et al. (2013). Template-constrained macrocyclic peptides prepared from native, unprotected precursors. Proceedings of the National Academy of Sciences, 110(40), 15932–15937. Retrieved from [Link]
-
Nawis, J., et al. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 17(10), 12353–12384. Retrieved from [Link]
-
DeMong, D. E., & Williams, R. M. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437–1442. Retrieved from [Link]
-
Hartman, M. C., & Chamberlin, A. R. (2009). Protein synthesis with conformationally constrained cyclic dipeptides. ACS Chemical Biology, 4(9), 735–742. Retrieved from [Link]
-
Li, P., et al. (2001). Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. UA Campus Repository. Retrieved from [Link]
-
Kries, H., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 13(1), 698. Retrieved from [Link]
-
Futamura, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2125-2134. Retrieved from [Link]
-
Avenoza, A., et al. (2007). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. The Journal of Organic Chemistry, 72(11), 4071–4078. Retrieved from [Link]
-
Gudelis, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28), e202400308. Retrieved from [Link]
-
Gudelis, E., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28), e202400308. Retrieved from [Link]
-
Lala, A. K., & Kaul, P. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Azetidine-2-carboxylic acid; CAS 136552-06-2. Retrieved from [Link]
-
Gudelis, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28), e202400308. Retrieved from [Link]
-
Mavor, D., et al. (2022). Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv. Retrieved from [Link]
-
Fuentes, C., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 443–461. Retrieved from [Link]
- Yoshifuji, S., et al. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
-
Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. Organic & Biomolecular Chemistry, 4(22), 4073-4083. Retrieved from [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. scispace.com [scispace.com]
- 6. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ethyl Azetidine-2-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl azetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing this compound?
There are several established routes, but two are most prevalent in literature. The most classic approach involves the double SN2 cyclization of a 1,3-dielectrophile, typically ethyl 2,4-dibromobutyrate, with a primary amine or ammonia.[1] This method is straightforward but can be prone to side reactions. A second common strategy involves the intramolecular cyclization of a γ-amino alcohol derivative. This is often achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) or by using coupling reactions like the Mitsunobu reaction for direct C-N bond formation.[2]
Q2: Why is the purification of azetidine derivatives often challenging?
The purification challenges stem from a combination of the azetidine ring's physical and chemical properties. The ring is strained, making it susceptible to opening under harsh conditions (e.g., strong acid or heat). The nitrogen atom imparts basicity and polarity, which can lead to tailing on silica gel chromatography. Furthermore, the final product can have a similar polarity to some of the reaction byproducts, making chromatographic separation difficult.
Troubleshooting Guide: Synthesis via Ethyl 2,4-Dibromobutyrate
This pathway typically involves two key stages: the preparation of the dibromoester from a precursor like γ-butyrolactone, and the subsequent cyclization with an amine.
Q3: I am preparing ethyl 2,4-dibromobutyrate and my yield is low with several spots on TLC. What are the likely impurities?
The synthesis of ethyl 2,4-dibromobutyrate, often starting from γ-butyrolactone, is a robust reaction but requires careful control to avoid side products.
Common Impurities & Causes:
-
Unreacted γ-Butyrolactone: Incomplete reaction due to insufficient brominating agent (e.g., Br₂/PBr₃) or reaction time.
-
Mono-brominated Intermediates: Such as ethyl 4-bromobutyrate. This arises from incomplete bromination.
-
Over-brominated Species: While less common for this specific substrate, harsh conditions could lead to undesired reactions.
-
Residual Acid: Traces of HBr or PBr₃ can remain, which can complicate the subsequent cyclization step.
Troubleshooting & Validation:
-
Monitor by GC or ¹H NMR: Check for the disappearance of the starting material's characteristic signals.
-
Stoichiometry Control: Ensure the correct molar equivalents of the brominating agent are used. A slight excess may be required, but large excesses can lead to other side reactions.
-
Aqueous Workup: A thorough wash with a mild base like saturated sodium bicarbonate solution is crucial to quench excess brominating agent and remove acidic byproducts.
Q4: My cyclization reaction with ammonia results in a complex mixture. I suspect over-alkylation. How can I confirm this and prevent it?
This is the most significant challenge in this synthetic route. The desired product, this compound, is a secondary amine and remains nucleophilic. It can compete with ammonia and react with the starting ethyl 2,4-dibromobutyrate, leading to a cascade of products.[3][4]
Expected Impurities:
-
Dimer (Secondary Amine): Formation of a piperidine derivative through the reaction of two molecules of the dibromoester with one molecule of ammonia.
-
Over-alkylation Products: The product amine attacks another molecule of the dibromoester.
-
Polymeric Materials: Uncontrolled reaction leading to long-chain polymers, often presenting as an intractable baseline material in your analysis.[1]
-
Ethyl Prolinate (Pyrrolidine derivative): A common side product resulting from a competing 5-endo-tet cyclization pathway, which forms the more thermodynamically stable five-membered ring.
Troubleshooting & Prevention:
-
Use a Large Excess of Ammonia: This is the most critical factor. Using a concentrated solution of ammonia in a solvent like ethanol, often in a sealed reaction vessel to maintain pressure, shifts the kinetics to favor the reaction of the dibromoester with ammonia over the product amine.[3][4]
-
Slow Addition: Add the ethyl 2,4-dibromobutyrate solution dropwise to the ammonia solution. This maintains a high concentration of ammonia relative to the electrophile at all times.
-
Temperature Control: Keep the reaction temperature as low as feasible to control the rate of the competing reactions.
The following diagram illustrates the desired reaction versus the common over-alkylation side reaction.
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting Guide: Synthesis via Intramolecular Cyclization (Mitsunobu Reaction)
This route often involves preparing an N-protected γ-amino alcohol, followed by a ring-closing reaction. The Mitsunobu reaction is a powerful tool for this transformation but introduces its own set of characteristic impurities.[5][6]
Q5: I used a Mitsunobu reaction to form the azetidine ring, and now I'm struggling to purify my product from two major, persistent impurities. What are they?
The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The unavoidable byproducts of this reaction are often the primary source of purification headaches.[5][7]
Characteristic Impurities:
-
Triphenylphosphine oxide (TPPO): Formed from the oxidation of PPh₃. It is often crystalline but can have a polarity similar to many target molecules, making chromatographic separation challenging.
-
Reduced Azodicarboxylate: For example, diethyl hydrazinedicarboxylate is formed from the reduction of DEAD. This byproduct is also polar and can co-elute with the desired product.
Troubleshooting & Purification Strategies:
-
Chromatography Optimization: Use a gradient elution on silica gel, often with a solvent system like hexane/ethyl acetate, potentially with a small amount of triethylamine to reduce tailing of the basic product.
-
Modified Reagents: Employ polymer-supported triphenylphosphine. The resulting TPPO-resin can be removed by simple filtration after the reaction is complete.[7]
-
Crystallization: If your product is a solid, careful selection of a solvent system may allow for the selective crystallization of your product, leaving the byproducts in the mother liquor. Conversely, in some cases (like with hexane), TPPO may crystallize out of the reaction mixture.
-
Acid Wash: The hydrazine byproduct can sometimes be removed by washing the organic layer with dilute acid (e.g., 2M HCl), but care must be taken to avoid cleaving any acid-labile protecting groups on your azetidine.[7]
The diagram below outlines the general Mitsunobu cyclization and the generation of these key byproducts.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of Ethyl Azetidine-2-carboxylate
Welcome to the technical support guide for the purification of ethyl azetidine-2-carboxylate by column chromatography. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific separation. This compound, a valuable building block in medicinal chemistry, presents unique purification challenges due to the basicity of its strained azetidine ring and the lability of its ester functional group. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to establish a foundational understanding before proceeding to detailed protocols and troubleshooting.
Q1: What is the most suitable stationary phase for purifying this compound?
The choice of stationary phase is critical. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the azetidine ring can interact strongly with these acidic sites via ionic interactions, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[1][2]
-
Recommended: Deactivated (neutralized) silica gel or standard silica gel treated with a basic mobile phase modifier is the most common and effective choice.
-
Alternative: Neutral alumina can be a good alternative as it lacks the strong acidity of silica. However, its separation characteristics differ, so TLC screening is essential.
-
Advanced: For very difficult separations, amino-functionalized silica gel can be employed, which provides a less interactive surface for basic compounds.[3]
Q2: How should I select an appropriate mobile phase system?
Mobile phase selection begins with Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound, with good separation from impurities.
-
Starting Point: A common starting point for small, moderately polar aza-heterocycles is a mixture of a non-polar solvent and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane (DCM)/Methanol.
-
Addressing Basicity: To counteract the issues described in Q1, it is highly recommended to add a small amount of a volatile base to the mobile phase. Typically, 0.1-1% triethylamine (TEA) or 0.1% ammonium hydroxide is sufficient.[2][3] This base competes with your compound for the acidic sites on the silica, dramatically improving peak shape and recovery.
Q3: My compound is not UV-active. How can I monitor the column fractions?
This compound lacks a strong chromophore, making visualization by a standard 254 nm UV lamp difficult. Therefore, post-chromatographic staining of TLC plates is necessary.
-
Primary Method (Ninhydrin Stain): As a secondary amine, this compound will react with ninhydrin upon heating to produce a colored spot (typically yellow-orange to purple). This is a highly sensitive and specific method for amines.[4][5]
-
General Oxidative Stains: Potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) stains are universal stains that will visualize most organic compounds. They are excellent for identifying fractions containing your product, but they will also visualize non-amine impurities.[4][5]
Table 1: Recommended TLC Stains for Azetidine Derivatives
| Stain | Preparation | Visualization | Target Functionality |
| Ninhydrin | 1.5 g ninhydrin in 100 mL of n-butanol + 3 mL acetic acid.[4] | Dip plate, then heat gently with a heat gun. | Primary and secondary amines (amino acids).[4][5] |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[4] | Dip plate; spots appear immediately as yellow/brown on a purple background. | Readily oxidizable groups (alkenes, alkynes, alcohols, amines).[5] |
| p-Anisaldehyde | 15 g p-anisaldehyde in 250 mL ethanol + 2.5 mL conc. H₂SO₄. | Dip plate and heat strongly with a heat gun. | General purpose, good for nucleophilic groups.[6] |
Q4: Is this compound stable on silica gel?
This is a critical consideration. As a β-amino ester, the compound is susceptible to degradation.
-
Hydrolysis: The ester can be hydrolyzed, particularly on acidic silica gel if water is present in the mobile phase. This risk increases with prolonged exposure.[7][8]
-
Decomposition: The strained 4-membered ring can be sensitive. Strongly acidic conditions or prolonged contact with the silica surface may lead to ring-opening or other decomposition pathways.[1]
To test for stability: Run a "2D TLC". Spot your crude material on a TLC plate, run it in your chosen solvent system, then dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move diagonally. If you see new spots or streaking along the second dimension, your compound is degrading on the silica.[9]
Q5: What are the best practices for concentrating the purified fractions?
Solvent removal should be done carefully to prevent degradation and loss of the product.
-
Rotary Evaporation: Use a rotary evaporator with a water bath temperature kept below 40°C.[10] Higher temperatures can promote decomposition.[11]
-
Azeotropic Removal of Modifiers: If you used triethylamine (boiling point ~89°C), it can be difficult to remove completely under a standard vacuum. Co-evaporation with a lower-boiling solvent like dichloromethane or toluene can help remove the final traces.
-
Final Drying: Dry the concentrated oil under high vacuum to remove residual solvents.
Visualized Experimental Workflow
This diagram outlines the logical flow of the purification process, from initial analysis to the final isolated product.
Caption: Standard workflow for column chromatography purification.
Detailed Step-by-Step Purification Protocol
This protocol assumes the use of standard silica gel with a basic modifier.
1. Materials & Setup
-
Stationary Phase: Flash silica gel (40-63 µm).
-
Mobile Phase: Pre-determined from TLC (e.g., 70:30 Hexanes:Ethyl Acetate) containing 1% triethylamine (v/v). Prepare a sufficient quantity to run the entire column.
-
Apparatus: Glass column, collection tubes, TLC plates, staining jar (Ninhydrin), heat gun.
2. Column Packing (Slurry Method)
-
Clamp the column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.
-
Add a ~1 cm layer of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in your mobile phase (approx. 100 g of silica per 150-200 mL of eluent).
-
Pour the slurry into the column. Open the stopcock to drain some solvent, tapping the side of the column gently to ensure even packing and remove air bubbles.[12]
-
Once the silica has settled, add another ~1 cm layer of sand to the top to protect the surface.[9]
-
Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
3. Sample Loading (Dry Loading) Dry loading is superior for compounds that are highly soluble in the mobile phase as it ensures a narrow starting band and better separation.[9]
-
Dissolve your crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM or Ethyl Acetate).
-
Add 2-3 g of silica gel to this solution.
-
Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[9]
-
Gently drain the solvent from the packed column until it is level with the sand.
-
Carefully add the silica-adsorbed sample onto the top layer of sand, creating a flat, even layer.
-
Gently add a final thin layer of sand on top of the sample layer.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column using a pipette, ensuring you do not disturb the top layer of sand.
-
Fill the column reservoir with the mobile phase.
-
Open the stopcock and begin collecting fractions. If using flash chromatography, apply gentle pressure (1-2 psi).[9]
-
Maintain a constant flow rate and continuously replenish the mobile phase.
5. Fraction Analysis
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in your mobile phase.
-
Dry the plate thoroughly, dip it into the ninhydrin staining solution, and warm it with a heat gun until spots appear.
-
Identify the fractions that contain your pure product (single spot at the correct Rf).
6. Pooling and Solvent Removal
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator with the bath temperature at or below 40°C.
-
Once the bulk solvent is removed, place the flask on a high-vacuum line to remove any residual solvent and triethylamine.
-
Weigh the flask to determine the yield of your purified product.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the purification.
Caption: Decision tree for troubleshooting common chromatography issues.
Table 2: In-Depth Troubleshooting Matrix
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | 1. Acid-Base Interaction: The basic azetidine nitrogen is strongly interacting with acidic silanol groups on the silica surface.[2] | 1a. Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase to neutralize the active sites.[2][3] 1b. Change Stationary Phase: Switch to neutral alumina or amino-functionalized silica.[1] |
| Poor Separation from Impurities | 1. Suboptimal Mobile Phase: The chosen solvent system does not have enough selectivity for the components.[3] 2. Column Overloading: Too much sample was loaded relative to the amount of silica.[2] 3. Poor Packing/Loading: The column was packed unevenly, or the initial sample band was too wide.[9][13] | 1. Re-optimize on TLC: Test different solvent combinations (e.g., switch ethyl acetate to MTBE, or hexanes to toluene) to improve separation. 2. Reduce Load: The sample mass should be 1-2% of the silica mass for difficult separations.[2] 3. Repack Column: Ensure a well-packed column and use the dry loading method for a narrow band.[9] |
| Compound Does Not Elute | 1. Mobile Phase is Too Non-Polar: The eluent is not strong enough to displace the compound from the stationary phase.[1][2] 2. Irreversible Adsorption: The compound has permanently bound to the silica. | 1. Increase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). For very polar compounds, a system like 95:5:0.5 DCM/Methanol/NH₄OH might be needed.[1] 2. Confirm with 2D TLC: Test for stability. If it's adsorbing, you must use a less active stationary phase like deactivated silica or alumina.[1] |
| Low Mass Recovery | 1. Decomposition on Column: The compound is degrading due to the acidity of the silica gel.[1] 2. Product is Volatile: The compound may be lost during solvent removal if it has a low boiling point. 3. Incomplete Elution: Some product remains on the column (see above). | 1. Check Stability: Perform a 2D TLC. If degradation occurs, use deactivated silica or add a base to the eluent. Minimize the time the compound spends on the column.[1][9] 2. Careful Evaporation: Use a lower bath temperature (<30°C) and avoid high vacuum for extended periods. 3. Flush the Column: After your initial elution, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to see if any remaining product elutes. |
References
- Cegielska, B., & Kacprzak, K. M. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- MilliporeSigma. (n.d.). TLC Visualization Methods.
- Michigan State University, Department of Chemistry. (n.d.). TLC Stains.
- Mizumi, A., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. HETEROCYCLES, 96(12), 2125-2134.
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
- SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
- Organic Chemistry Portal. (n.d.). TLC stains.
- Young, S., et al. (2016). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. Acta Biomaterialia, 40, 55-64.
- ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
- Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
- Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography.
- University of Bath. (2017, November 3). Removing Solvent by Rotary Evaporation [Video]. YouTube.
- ResearchGate. (2021, July 20). Is it possible to extract antibacterial metabolites from endophytic fungi without using rotary evaporator?
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. TLC stains [reachdevices.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Synthesis of Ethyl Azetidine-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl azetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable, yet challenging, four-membered heterocycle. The inherent ring strain of the azetidine core makes its formation a delicate process, often plagued by low yields and competing side reactions.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your synthesis effectively.
General Synthesis Workflow
Before diving into specific issues, it's helpful to visualize the overall synthetic strategy. The most common approaches involve the intramolecular cyclization of a precursor containing an amine and a suitable leaving group at the γ-position.
Caption: General workflow for this compound synthesis.
Part 1: FAQs on Precursor Synthesis & Reagent Selection
Question 1: My cyclization precursor, ethyl 2,4-dibromobutanoate, is impure. How critical is its purity for the final yield?
Answer: Extremely critical. The purity of your starting electrophile, ethyl 2,4-dibromobutanoate, directly impacts the success of the subsequent cyclization. Impurities can consume your amine nucleophile or base, leading to a cascade of side reactions and a significantly lower yield.
-
Causality: The key reaction is a double SN2 cyclization.[2] Any impurities from the bromination of butyrolactone or related starting materials (e.g., monobrominated species, starting material, or isomers) will lead to incomplete or incorrect cyclization products. Acidic impurities can neutralize the base needed for the ring-closing step.
-
Validation & Protocol:
-
Analysis: Before use, analyze your ethyl 2,4-dibromobutanoate via ¹H NMR and GC-MS to confirm its structure and purity. Pay close attention to the integration of signals corresponding to the α- and γ-protons.
-
Purification: If impure, purification by vacuum distillation is highly recommended. Collect a narrow boiling point fraction. This step is crucial for reproducibility and maximizing yield.
-
Question 2: Which N-protecting group is best for synthesizing the azetidine ring? I'm seeing low yields with my current strategy.
Answer: The choice of the nitrogen protecting group is a pivotal decision that balances the ease of the cyclization reaction with the conditions required for its eventual removal. A bulky group can hinder the intramolecular cyclization, while a group that is too labile might not survive the reaction conditions.
-
Expertise & Experience: For the synthesis of azetidine-2-carboxylates, the benzhydryl (diphenylmethyl, DPM) and benzyl (Bn) groups are excellent choices. They are robust enough for the cyclization conditions but can be removed cleanly via hydrogenolysis. While Boc groups are common in amine protection, they can be sensitive to the basic conditions sometimes used for cyclization and their bulk can be a factor.[3]
-
Causality: The protecting group serves two purposes: it prevents N,N-dialkylation and it can influence the conformation of the precursor to favor cyclization. The benzyl and benzhydryl groups provide sufficient steric bulk to discourage intermolecular side reactions without completely shutting down the desired intramolecular pathway.
Table 1: Comparison of Common N-Protecting Groups for Azetidine Synthesis
| Protecting Group | Abbreviation | Typical Introduction | Cleavage Conditions | Advantages & Disadvantages |
| Benzyl | Bn | Benzyl bromide, base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Adv: Stable, reliable, clean removal. Disadv: Requires hydrogenation setup. |
| Benzhydryl | DPM / CHPh₂ | Diphenylmethyl bromide, base | H₂, Pd/C; or acidic conditions[4] | Adv: Very stable, good yields in cyclization. Disadv: Slower hydrogenolysis than benzyl. |
| Carboxybenzyl | Cbz / Z | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C; HBr/AcOH | Adv: Common in peptide chemistry. Disadv: Can be less stable to bases than Bn. |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong acid (e.g., TFA, HCl) | Adv: Easy removal if acid-stability is not an issue later. Disadv: Potential lability under basic cyclization conditions. |
Part 2: FAQs on The Cyclization Step
This is the most critical and often lowest-yielding step due to the formation of a strained four-membered ring.[2]
Question 3: My primary problem is a very low yield (<20%) during the base-mediated ring closure. The main products seem to be polymeric sludge. What is happening?
Answer: This is a classic problem in the synthesis of small rings. You are observing the dominance of the intermolecular polymerization reaction over the desired intramolecular cyclization. The two ends of your precursor molecule are reacting with other molecules instead of with each other.
-
Causality & Solution - The High-Dilution Principle: To favor the intramolecular reaction, you must reduce the probability of reactive molecules encountering one another. This is achieved by conducting the reaction under high-dilution conditions . By keeping the concentration of the substrate extremely low throughout the addition, the reactive ends of a single molecule are statistically more likely to find each other.
-
Experimental Protocol (High-Dilution Cyclization):
-
Set up a three-neck flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Charge the flask with a large volume of a suitable solvent (e.g., acetonitrile or DMF) and the base (e.g., finely powdered, anhydrous potassium or cesium carbonate). A common ratio is >50 mL of solvent per 1 mmol of substrate.[5]
-
Heat the solvent/base mixture to reflux (e.g., ~80 °C for acetonitrile).
-
Dissolve your N-substituted dibromoester precursor in a significant volume of the same solvent.
-
Using the dropping funnel, add the precursor solution to the refluxing base suspension very slowly over a period of 8-24 hours. A syringe pump is ideal for this.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion.
-
Caption: Intramolecular vs. Intermolecular reaction pathways.
Question 4: Which base and solvent combination is most effective for the cyclization?
Answer: The choice of base and solvent is critical for maximizing yield by promoting the SN2 reaction while minimizing side reactions like elimination (E2).
-
Expertise & Experience: A combination of a moderately strong, non-nucleophilic base and a polar aprotic solvent is generally optimal.
-
Base: Finely powdered cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices.[5] Cesium carbonate is often superior due to the "cesium effect," where the large, soft cation can template the cyclization, holding the reactive ends of the molecule in proximity. Stronger, more soluble bases like NaH or LDA can aggressively promote elimination side reactions.
-
Solvent: Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are the most commonly used and effective solvents. They are polar enough to dissolve the intermediates but are aprotic, which is ideal for SN2 reactions.
-
Part 3: FAQs on Work-up & Purification
Question 5: I have a decent crude yield, but I lose most of my product during purification. Is this compound particularly difficult to purify?
Answer: Yes, purification can be challenging. The N-protected this compound derivatives can be sensitive, and the final deprotected product can have some water solubility and volatility, leading to losses during extraction and solvent removal.
-
Work-up Strategy:
-
After the reaction, cool the mixture and filter off the inorganic salts (the carbonate base).
-
Concentrate the filtrate under reduced pressure, but do so at a low temperature (<40 °C) to avoid decomposition or product loss if it's volatile.
-
Perform a standard liquid-liquid extraction. Use a solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove residual DMF and salts. Be gentle with shaking to avoid emulsions.
-
-
Purification Method - Distillation vs. Chromatography:
-
Silica Gel Chromatography: This is often the best method for purifying the N-protected intermediate.[6] Use a gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate. Monitor the fractions carefully by TLC.
-
Vacuum Distillation: This can be effective for the final, deprotected this compound, but it must be done with care. The product can be prone to decomposition at high temperatures. Use a good vacuum pump and a short-path distillation apparatus to minimize the residence time at high temperatures.
-
Comprehensive Troubleshooting Guide
This section provides a quick reference for common issues.
Caption: A logical flowchart for troubleshooting low-yield issues.
Table 2: Detailed Troubleshooting Matrix
| Symptom | Possible Cause(s) | Suggested Solution(s) & Rationale |
| No reaction; only starting material recovered. | 1. Inactive base (e.g., absorbed moisture).2. Reaction temperature too low.3. Impure starting materials. | 1. Use freshly dried, finely powdered base. Anhydrous conditions are key.2. Ensure the reaction is at the proper temperature (e.g., refluxing MeCN).3. Purify the dibromoester by vacuum distillation. |
| Low conversion; mixture of starting material and product. | 1. Insufficient reaction time.2. Not enough base.3. Poor quality solvent. | 1. Extend the reflux time after the addition is complete.2. Use a larger excess of base (e.g., 2-3 equivalents).3. Use anhydrous, high-purity grade solvents. |
| Multiple spots on TLC; significant byproduct formation. | 1. Reaction concentration is too high, causing polymerization.2. Base is too strong, causing elimination.3. Temperature is too high, causing decomposition. | 1. Implement high-dilution protocol immediately. This is the most likely solution.2. Switch from a strong base (NaH) to a weaker one (K₂CO₃ or Cs₂CO₃).3. Reduce reaction temperature if possible, though this may require longer reaction times. |
| Product is formed but decomposes during work-up or purification. | 1. Hydrolysis of the ester group during aqueous work-up.2. Thermal decomposition during distillation.3. Product is acid/base sensitive. | 1. Keep aqueous washes neutral or slightly basic. Work quickly and at low temperatures.2. Use high vacuum and a short-path distillation apparatus.3. Consider purifying via column chromatography at room temperature instead of distillation. |
References
- ResearchGate. (2025). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.
- ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- National Institutes of Health (NIH). (2022).
- PubMed. (2007). Convenient synthesis of trans-beta-amino carboxylic esters with an azetidine skeleton via rearrangement of beta,gamma-aziridino alpha-amino esters. Organic Letters.
- ChemRxiv. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones.
- Google Patents. (EP0992491A1).
- Organic Chemistry Portal. Azetidine synthesis.
- PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- PubMed. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry.
- HETEROCYCLES. (2012).
Sources
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
Stability and storage conditions for ethyl azetidine-2-carboxylate
Technical Support Center: Ethyl Azetidine-2-Carboxylate
A Guide to Ensuring Reagent Integrity Through Proper Storage and Stability Assessment
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and reliability of this crucial reagent in your research. This compound, with its strained four-membered ring and reactive ester functional group, requires careful handling to prevent degradation that could compromise your experimental outcomes. This guide is structured to address the most common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum long-term stability, solid this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container must be tightly sealed to protect it from air and moisture.[1] The azetidine ring system can be sensitive, and the ester group is susceptible to hydrolysis, making the exclusion of atmospheric moisture critical for preventing degradation. Some suppliers may even recommend freezer storage for related compounds.[3]
Q2: My compound is supplied as a hydrochloride salt. Do the storage conditions differ?
Yes, the hydrochloride salt form is generally more stable as a solid than the free base. However, the same principles apply. Store the container tightly closed at 2-8°C (refrigerator).[4] While the protonated nitrogen is less nucleophilic, minimizing exposure to moisture is still best practice to prevent hydrolysis of the ester.
Q3: How should I store this compound in solution?
If you need to prepare a stock solution, it is recommended to use a dry, aprotic solvent. For short-term storage (1 month), solutions can be kept at -20°C. For longer-term storage (up to 6 months), -80°C is advised.[5][6] Always protect solutions from light.[5] Avoid protic solvents or aqueous solutions for long-term storage due to the risk of ester hydrolysis and potential ring-opening reactions.[7]
Q4: What are the primary degradation pathways for this compound?
There are two main points of instability:
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding azetidine-2-carboxylic acid, especially in the presence of water, acids, or bases.[7][8]
-
Azetidine Ring Opening: The strained four-membered ring is susceptible to nucleophilic attack, which can lead to ring-opening and polymerization. This process can be catalyzed by acidic conditions, which may lead to the formation of an azetidinium ion, activating the ring.[7][9]
Q5: What are the visual signs of degradation?
A pure compound should be a colorless to pale-yellow liquid or solid. A significant color change to a darker yellow or brown hue can be an indicator of decomposition or polymerization.[9] For volatile azetidines, decomposition can sometimes generate gases, leading to pressure buildup in a sealed container.[9] If you observe these signs, the compound's purity should be verified before use.
Q6: What chemical classes are incompatible with this compound?
Avoid strong oxidizing agents and strong acids.[1][10][3][5] Acids can catalyze both ester hydrolysis and ring-opening, while strong oxidizers can react with the amine functionality.
Troubleshooting Guide
Scenario 1: My reaction yield is unexpectedly low, and I suspect the quality of my this compound starting material.
Issue: The reagent may have degraded during storage, leading to a lower concentration of the active compound and the presence of inhibitors.
Solution: Purity Assessment by ¹H NMR Spectroscopy This is the most direct method to assess the integrity of your compound. By comparing a current spectrum to a reference spectrum (from the supplier or a trusted literature source), you can identify degradation products.[9]
Protocol 1: Quantitative ¹H NMR (qNMR) for Purity Check
-
Prepare the Internal Standard:
-
Choose an internal standard with a sharp singlet in a region of the spectrum that does not overlap with your compound's signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
-
Accurately weigh a specific amount of the internal standard into a clean, dry NMR tube. Record this mass precisely.
-
-
Prepare the Sample:
-
Accurately weigh an amount of your this compound and add it to the same NMR tube. Record this mass precisely.
-
Add a suitable deuterated solvent (e.g., CDCl₃) to completely dissolve both the sample and the internal standard.
-
-
Acquire the Spectrum:
-
Acquire a standard ¹H NMR spectrum.
-
Crucially , ensure the relaxation delay (d1) is set to be at least 5 times the longest T1 relaxation time of the protons you are integrating. A d1 of 30-60 seconds is generally sufficient for accurate quantification. This ensures that all signals are fully relaxed, and their integrals are directly proportional to the number of protons.
-
-
Analyze the Data:
-
Integrate a well-resolved peak from your compound and a peak from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Interpretation: A purity value significantly below the supplier's specification (e.g., <95%) confirms degradation. The presence of new, significant peaks suggests the formation of byproducts.
Scenario 2: My ¹H NMR spectrum shows new peaks that I can't identify.
Issue: You are likely observing degradation products.
Plausible Identities of New Peaks:
-
Azetidine-2-carboxylic acid: If ester hydrolysis has occurred, you will see the disappearance of the ethyl quartet and triplet (typically around 4.2 ppm and 1.3 ppm, respectively) and the appearance of a broad peak from the new carboxylic acid proton. The signals for the azetidine ring protons will also shift.
-
Oligomers/Polymers: Ring-opening polymerization can lead to broad, poorly resolved peaks in the baseline of the spectrum.[9]
-
Ring-Opened Products: Under hydrolytic conditions, a potential degradation pathway involves the formation of 4-amino-2-hydroxybutanoate derivatives, which would present a completely different set of signals in the NMR spectrum.[7]
Recommendation: If significant new peaks are present, it is strongly advised to purify the material by distillation or chromatography before use, or to discard the reagent and obtain a fresh batch. Using degraded material will lead to unreliable and irreproducible results.
Data & Workflow Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection | Incompatibilities |
| Solid (Free Base) | 2-8°C | Inert (Ar, N₂) | Recommended | Strong Acids, Strong Oxidizing Agents |
| Solid (HCl Salt) | 2-8°C | Dry Air | Recommended | Strong Bases, Strong Oxidizing Agents |
| Solution (Aprotic) | -20°C to -80°C | Inert (Ar, N₂) | Mandatory | Water, Protic Solvents, Acids |
Workflow: Assessing Reagent Integrity
This diagram outlines the decision-making process when evaluating a new or stored batch of this compound.
Caption: Decision tree for this compound quality control.
References
-
Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]
-
Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820. PubChem. [Link]
-
Ethyl (2r)-azetidine-2-carboxylate | C6H11NO2 | CID 13892422. PubChem. [Link]
-
Safe Handling of Azides. University of Pittsburgh. [Link]
-
Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]
-
Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]
Sources
- 1. Azetidine - Safety Data Sheet [chemicalbook.com]
- 2. 405090-31-5|Ethyl azetidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound hydrochloride | 162698-21-7 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Synthesis of Ethyl Azetidine-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl azetidine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable, yet challenging, heterocyclic building block. The inherent ring strain of the azetidine core makes its synthesis susceptible to several side reactions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic challenges successfully.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired this compound
Question: I am attempting to synthesize this compound via intramolecular cyclization of an N-protected γ-amino-α-haloester, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low or non-existent yields in azetidine synthesis are a frequent challenge, often stemming from the high activation energy required to form the strained four-membered ring.[3][4] Several factors can contribute to this issue:
-
Unfavorable Ring-Closing Geometry: The formation of a four-membered ring via intramolecular SN2 cyclization is inherently difficult due to poor orbital overlap between the nucleophilic amine and the electrophilic carbon bearing the leaving group.[3] This is a key principle explained by Baldwin's rules for ring closure.
-
Competing Intermolecular Reactions: If the concentration of your reaction is too high, intermolecular side reactions such as polymerization can dominate over the desired intramolecular cyclization.
-
Inadequate Activation of the Leaving Group: A poor leaving group (e.g., chloride) will not be readily displaced by the weakly nucleophilic N-protected amine, leading to a sluggish or non-existent reaction.
-
Steric Hindrance: Bulky protecting groups on the nitrogen or substituents on the carbon backbone can sterically hinder the cyclization process.
Troubleshooting Protocol:
-
Optimize Reaction Concentration:
-
High Dilution: Run the cyclization step under high-dilution conditions (e.g., 0.01-0.05 M). This will favor the intramolecular reaction pathway by minimizing the probability of intermolecular encounters.
-
Syringe Pump Addition: A more advanced technique is to use a syringe pump to slowly add the substrate to a heated solution of the base. This maintains a very low concentration of the starting material throughout the reaction.
-
-
Enhance the Leaving Group's Ability:
-
If you are using a γ-amino-α-chloroester, consider converting the chloride to a better leaving group like iodide (via the Finkelstein reaction) or a sulfonate ester (e.g., tosylate or mesylate).
-
-
Select an Appropriate Base and Solvent:
-
Base: Use a non-nucleophilic, sterically hindered base to deprotonate the amine without competing in SN2 reactions. Examples include potassium tert-butoxide or sodium hydride. The choice of base should be compatible with your substrate and solvent.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is often a good choice as it can solvate the cation of the base while not interfering with the nucleophilicity of the amine.
-
-
Re-evaluate the Nitrogen Protecting Group:
Issue 2: Formation of a Significant Amount of Polymeric Byproducts
Question: My reaction is producing a sticky, insoluble material, which I suspect is a polymer, instead of my target azetidine. How can I prevent this?
Answer:
Polymerization is a classic side reaction in this synthesis and is a direct consequence of the starting material reacting with itself intermolecularly instead of cyclizing.
Causality: The nucleophilic amine of one molecule attacks the electrophilic carbon of another molecule, leading to a chain reaction that forms a polyamide or polyamine.
Prevention Strategies:
-
High Dilution: As mentioned previously, this is the most critical factor in preventing polymerization. By keeping the concentration of the starting material low, you significantly reduce the chances of intermolecular reactions.
-
Temperature Control: While higher temperatures can accelerate the desired cyclization, they can also promote polymerization. It's essential to find the optimal temperature for your specific substrate. Start at a lower temperature and gradually increase it if the reaction is too slow.
Issue 3: Evidence of Ring-Opened Products in the Final Mixture
Question: After purification, I have isolated a byproduct that appears to be a ring-opened isomer of my this compound. How does this happen and how can I avoid it?
Answer:
The strained nature of the azetidine ring makes it susceptible to nucleophilic ring-opening, particularly under acidic or strongly nucleophilic conditions.[1][2][7]
Mechanism of Ring Opening:
-
Acid-Catalyzed Ring Opening: If your work-up or purification involves acidic conditions (e.g., an acidic wash or silica gel chromatography with a non-neutral eluent), the azetidine nitrogen can be protonated. This makes the ring highly susceptible to attack by even weak nucleophiles, such as water or alcohols, leading to the formation of γ-amino acid derivatives.[1]
-
Nucleophilic Attack: Strong nucleophiles present in the reaction mixture can also attack one of the ring carbons, leading to ring cleavage.
Preventative Measures:
-
Neutral Work-up: Ensure that your aqueous work-up is performed under neutral or slightly basic conditions. Use a saturated solution of sodium bicarbonate to neutralize any residual acid.
-
Careful Purification:
-
Neutralized Silica Gel: When performing column chromatography, it is advisable to use silica gel that has been neutralized by pre-washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
-
Alternative Purification Methods: If ring-opening on silica gel is a persistent issue, consider alternative purification methods such as distillation or crystallization if applicable.
-
-
Avoid Strong Acids: Be mindful of the reagents used throughout your synthetic sequence. If a protecting group needs to be removed, choose conditions that are known to be mild and less likely to cause ring opening. For instance, if you have a Boc-protected azetidine, using milder acidic conditions for deprotection is crucial.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to start with for this compound?
A common and often successful route involves the intramolecular cyclization of a γ-substituted amine derived from a readily available starting material like L-aspartic acid or γ-butyrolactone.[8][9] For example, starting from L-aspartic acid allows for the stereospecific synthesis of the desired enantiomer.[8]
Q2: How do I choose the right nitrogen protecting group?
The choice of protecting group is critical. It should be stable to the reaction conditions of the cyclization step but readily removable afterwards. The Boc group is widely used due to its stability and relatively straightforward removal.[6] However, its bulkiness can sometimes hinder the reaction. Other options include the benzyl (Bn) group, which can be removed by hydrogenolysis, or the tosyl (Ts) group, which is very stable but requires harsh conditions for removal.
Q3: Can I run this reaction without a nitrogen protecting group?
While it is possible in some cases, it is generally not recommended. The unprotected primary amine can undergo multiple side reactions, including N-alkylation by the starting material, leading to complex mixtures. A protecting group ensures that the nitrogen acts as a nucleophile only once to form the desired ring.
Q4: My starting material, the γ-amino-α-haloester, is unstable. What can I do?
It is often best to generate this intermediate in situ or use it immediately after its preparation. These compounds can be prone to self-reaction or degradation. A common strategy is to prepare the γ-amino alcohol, protect the nitrogen, activate the alcohol as a good leaving group (e.g., tosylate), and then proceed with the cyclization in a one-pot or telescoped sequence.[8]
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key transformations.
Caption: Key reaction pathways in the synthesis of this compound.
Experimental Protocol: A General Procedure for Intramolecular Cyclization
This protocol provides a general guideline. Specific amounts and reaction times should be optimized for your particular substrate.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add a non-nucleophilic base (e.g., 1.2 equivalents of potassium tert-butoxide) and a suitable anhydrous solvent (e.g., THF or DMF) to achieve a final substrate concentration of 0.01-0.05 M.
-
Substrate Addition: Dissolve the N-protected γ-amino-α-haloester (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Reaction: Heat the flask containing the base to the desired temperature (this may range from room temperature to reflux, depending on the substrate). Slowly add the substrate solution from the dropping funnel to the reaction mixture over several hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on neutralized silica gel or by another appropriate method.
References
- Singh, G. S., & D'hooghe, M. (2015). Recent advances in the chemistry of azetidines and azetidin-2-ones. Arkivoc, 2015(5), 25-48.
- Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(9), 1527-1547.
- Brand, M., & Waser, J. (2012). The reactivity of azetidines. Chimia, 66(12), 934-938.
- Waser, J. (2011). Azetidines, oxetanes, and thietanes in drug discovery. Drug Discovery Today: Technologies, 8(2-4), e87-e93.
- Burris, K. D., et al. (2008). Azetidine- and oxetane-carboxylic acids as novel scaffolds for GPCR ligands. Bioorganic & Medicinal Chemistry Letters, 18(10), 3092-3096.
- Baldwin, J. E. (1976). Rules for ring closure.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Bouazaoui, M., et al. (2016). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the preparation of nicotianamine. Heterocycles, 96(12), 2125-2134.
-
Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Azetidine. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of L-Azetidine-2-Carboxylic Acid. Retrieved from [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. peptide.com [peptide.com]
- 6. usbio.net [usbio.net]
- 7. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Ethyl Azetidine-2-Carboxylate
Welcome to the technical support center for the N-alkylation of ethyl azetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this crucial synthetic transformation. The azetidine moiety is a valuable building block in medicinal chemistry, and successful N-functionalization is key to unlocking its potential in novel therapeutics.[1][2][3] This document provides two robust protocols for N-alkylation, a comprehensive troubleshooting section to address common experimental hurdles, and a list of frequently asked questions.
Overview of N-Alkylation Strategies
The N-alkylation of this compound, a secondary amine, can be effectively achieved through two primary pathways: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.
-
Direct N-Alkylation: This classic SN2 reaction involves the nucleophilic attack of the azetidine nitrogen on an alkyl halide. It is a straightforward method, but can be complicated by overalkylation to form quaternary ammonium salts.[1][4]
-
Reductive Amination: A more controlled, two-step, one-pot process where the azetidine first forms an iminium ion with an aldehyde or ketone, which is then reduced in situ to the desired N-alkylated product.[1][5] This method effectively prevents overalkylation.[1]
The choice of method depends on the substrate scope, desired purity profile, and the nature of the alkyl group to be introduced.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol details a general procedure for the direct N-alkylation of this compound using an alkyl bromide.
Workflow for Direct N-Alkylation
Sources
Troubleshooting low yields in azetidine ring formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Understanding Azetidine Ring Formation: The Root of the Challenge
The synthesis of the four-membered azetidine ring is a well-documented challenge in organic chemistry. The inherent ring strain of this heterocycle makes its formation both entropically and enthalpically disfavored.[1] This delicate energetic balance means that even minor deviations in reaction conditions can lead to a cascade of side reactions, resulting in diminished yields of the desired product.
Successful azetidine synthesis hinges on promoting an intramolecular reaction pathway while suppressing competing intermolecular reactions and elimination pathways. This guide will walk you through the common pitfalls and provide actionable strategies to optimize your reaction outcomes.
Part 2: Troubleshooting Low Yields in Azetidine Formation (Q&A)
This section addresses specific issues encountered during azetidine synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My intramolecular cyclization of a γ-haloamine or a γ-amino alcohol derivative is failing or giving very low yields. What are the primary suspects?
Low yields in these fundamental cyclization reactions are often due to a handful of competing pathways that outpace the desired ring formation.[1]
-
Intermolecular Reactions: At high concentrations, starting materials are more likely to react with each other, leading to the formation of dimers and polymers instead of the desired intramolecular cyclization.[1]
-
Elimination Reactions: The leaving group can be eliminated to form an alkene, a common side reaction that competes with the nucleophilic substitution required for ring closure.[1]
-
Solvolysis: If the solvent is nucleophilic (e.g., methanol, water), it can attack the electrophilic carbon, leading to a solvolysis byproduct instead of the azetidine.[1]
-
Poor Leaving Group: An inefficient leaving group slows down the desired SN2 cyclization, providing a larger window for side reactions to occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in azetidine cyclization.
Question 2: I'm observing a significant amount of a five-membered ring (pyrrolidine) byproduct. How can I improve the regioselectivity for the desired four-membered ring?
The formation of a pyrrolidine byproduct is a classic example of competing ring-closure pathways, specifically a 5-endo-tet cyclization competing with the desired 4-exo-tet cyclization.[2] This is particularly common when starting from epoxy amines. The regioselectivity of the intramolecular nucleophilic attack on the epoxide is the determining factor.
Strategies to Enhance 4-exo-tet Cyclization:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly favor the formation of the azetidine product. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be highly effective in promoting the desired regioselectivity.[2][3]
-
Solvent Optimization: The choice of solvent can influence the transition state energies of the competing pathways. A screen of non-nucleophilic solvents is recommended.
-
Substrate Modification: In some cases, particularly with epoxy aniline substrates, electrophilic aromatic substitution can lead to tetrahydroquinoline as another side product.[2][3] Modifying the electronics of the aromatic ring can help to suppress this pathway.
Question 3: My starting γ-amino alcohol is not cyclizing efficiently. How can I better activate the hydroxyl group?
Direct displacement of a hydroxyl group is generally not feasible. It must first be converted into a better leaving group.
| Leaving Group | Precursor | Activating Reagent | Key Considerations |
| Tosylate (-OTs) | Alcohol | p-Toluenesulfonyl chloride (TsCl) | Commonly used, stable, and provides good yields. |
| Mesylate (-OMs) | Alcohol | Methanesulfonyl chloride (MsCl) | More reactive than tosylates, may be preferable for less reactive systems. |
| Triflate (-OTf) | Alcohol | Triflic anhydride (Tf₂O) | Excellent leaving group, but can be less stable and more expensive. |
| Halide (-I, -Br) | Alcohol | Various (e.g., PPh₃/I₂, CBr₄) | Can be effective, but may introduce other side reactions. |
The Mitsunobu Reaction: A Powerful Alternative
The Mitsunobu reaction offers a mild and efficient one-pot method for the intramolecular cyclization of γ-amino alcohols.[4][5] This reaction utilizes a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group in situ.[4][6]
Advantages of the Mitsunobu Reaction:
-
Mild reaction conditions, tolerant of many functional groups.[4]
-
Often proceeds with high stereospecificity.
-
Can provide good to excellent yields where other methods fail.[4][5]
Caption: Simplified workflow of the Mitsunobu reaction for azetidine synthesis.
Question 4: What role do protecting groups play in azetidine synthesis, and which should I choose?
Protecting the nitrogen atom of the starting amine is often crucial for preventing side reactions, such as N-alkylation of the product by the starting material.[1] The choice of protecting group can also influence the reactivity and stability of the molecule.
| Protecting Group | Abbreviation | Key Features |
| tert-Butoxycarbonyl | Boc | Widely used, stable, and typically removed under acidic conditions.[7] |
| Trityl | Tr | A bulky group that can direct stereochemistry and is removed under mild acidic conditions. |
| Nosyl | Ns | Can activate the nitrogen for cyclization and is removed under mild reducing conditions. |
| Benzyl | Bn | Stable to a wide range of conditions, removed by hydrogenolysis. |
The tert-butoxythiocarbonyl (Botc) group has also been shown to be effective, particularly in facilitating lithiation and substitution at the carbon alpha to the nitrogen.[8]
Part 3: Advanced Optimization Protocols
Protocol 1: Improved Azetidine Synthesis from a γ-Amino Alcohol via Mesylation
This protocol describes the activation of the hydroxyl group as a mesylate, followed by base-mediated cyclization.
-
Protection of the Amine: If necessary, protect the amine of the starting 3-amino-1-propanol derivative with a suitable protecting group (e.g., Boc or Trityl).
-
Mesylation:
-
Dissolve the N-protected amino alcohol in a suitable aprotic solvent (e.g., dichloromethane, DCM) and cool to 0 °C.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Slowly add methanesulfonyl chloride (MsCl) and stir the reaction at 0 °C, allowing it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate in vacuo.
-
-
Cyclization:
-
Dissolve the crude mesylate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to facilitate the intramolecular cyclization.
-
Heat the reaction mixture as necessary and monitor for product formation.
-
After completion, perform an appropriate workup and purify the azetidine product by column chromatography or distillation.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I synthesize N-unsubstituted azetidines directly? While possible, it is often challenging due to the potential for the product azetidine to be alkylated by the starting material.[1] A protecting group strategy is generally recommended.
Q2: My azetidine product is volatile and I'm losing it during purification. What can I do? For volatile azetidines, consider purification by careful distillation at reduced pressure. Alternatively, converting the product to a non-volatile salt (e.g., hydrochloride) can facilitate handling and purification, with the free base being regenerated in a final step.
Q3: Are there any catalyst systems that can improve the efficiency of azetidine formation? Yes, various catalysts have been developed to promote azetidine synthesis. For instance, palladium-catalyzed intramolecular amination of C-H bonds and lanthanide triflates for the regioselective aminolysis of epoxides have shown great promise.[3][9]
References
- BenchChem. (n.d.). Troubleshooting low yields in azetidine synthesis.
- BenchChem. (n.d.). Common side reactions in the synthesis of 3-substituted azetidines.
- BenchChem. (n.d.). Synthesis of 3-(Phenoxymethyl)azetidine via Mitsunobu Reaction: A Technical Guide.
-
Singh, G., Singh, P., & Singh, P. (n.d.). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Taylor & Francis Online. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yields in Azetidine, perchlorate mediated reactions.
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
- Reddy, et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications (RSC Publishing). DOI:10.1039/C4CC09904D.
- O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
-
ResearchGate. (n.d.). Synthesis of aziridines by Mitsunobu reaction (Methods A and B). Retrieved from [Link]
- Kuriyama, M., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
- K. C. Kumara Swamy, et al. (n.d.).
- The Journal of Organic Chemistry - ACS Publications. (n.d.). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines.
- Singh, G. S., & Tilvi, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Ethyl Azetidine-2-carboxylate Purification
Welcome to the technical support center for ethyl azetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block. We understand that achieving high purity is paramount for successful downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A: Impurities typically arise from three main sources: unreacted starting materials (e.g., ethyl 2,4-dibromobutanoate, γ-amino esters), side reactions, and the workup process. The most prevalent byproducts are:
-
Oligomers or Dimers: Formed by the nucleophilic azetidine nitrogen of one molecule attacking the ester carbonyl of another, particularly under thermal stress. These are significantly higher in molecular weight.
-
Ring-Opened Products: Such as ethyl 4-amino-2-halobutanoates. The strained four-membered ring is susceptible to nucleophilic attack, especially under harsh acidic or basic conditions during workup.[1][2][3]
-
Residual Solvents and Reagents: High-boiling point solvents or excess reagents used in the synthesis.
Q2: Why is achieving >98% purity for this compound so critical?
A: this compound is a proline analogue and a valuable chiral building block in medicinal chemistry.[4][5] Impurities can have significant detrimental effects:
-
Pharmacological Interference: Structural analogues, like ring-opened byproducts, can compete in subsequent reactions or exhibit unintended biological activity, complicating SAR studies.
-
Reaction Inhibition: Unreacted starting materials or byproducts can interfere with or poison catalysts in downstream steps (e.g., peptide couplings, cross-coupling reactions).
-
Difficulty in Characterization: Impurities lead to complex NMR spectra and multiple peaks in chromatographic analyses, making definitive structural confirmation and quantification challenging.[6][7]
Q3: What are the primary purification strategies for this compound?
A: The choice of purification method depends on the nature of the primary impurity. The three most effective techniques are:
-
Flash Column Chromatography: Excellent for separating the desired product from non-volatile, polar, or high molecular weight impurities like oligomers.[8][9][10]
-
Vacuum Distillation: Ideal for removing residual solvents and lower-boiling point starting materials.
-
Liquid-Liquid Extraction: A crucial workup step to remove water-soluble impurities, such as salts or protonated/deprotonated ring-opened byproducts.
Troubleshooting Guide: Purification Workflows
This section addresses specific experimental issues with probable causes and detailed, step-by-step protocols for resolution.
Problem 1: My crude product is a viscous oil. TLC and GC-MS analyses show multiple spots/peaks with higher retention times than the expected product.
-
Probable Cause: This profile strongly suggests the presence of oligomeric or dimeric byproducts. These higher molecular weight species are significantly less volatile and more polar than the monomeric this compound, leading to their characteristic behavior in TLC and GC analysis.
-
Recommended Action: Flash Column Chromatography The difference in polarity between the moderately polar product and the highly polar oligomers allows for efficient separation on a silica gel stationary phase.
Detailed Protocol: Flash Column Chromatography
-
Column Preparation: Select a silica gel column with a mass approximately 40-100 times the mass of your crude product.
-
Slurry Packing: Wet pack the column using the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes). Do not let the column run dry.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). To this solution, add a small amount of silica gel (approx. 1-2x the crude product mass) and concentrate in vacuo to obtain a dry, free-flowing powder. This dry-loading technique prevents solvent-effects and improves resolution.
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 5-10% Ethyl Acetate/Hexanes).
-
Gradually increase the polarity (e.g., to 20-30% Ethyl Acetate/Hexanes) to elute the desired product. The product typically has an Rf of 0.2-0.4 in 30% EtOAc/Hexanes.
-
After collecting the product, a high-polarity flush (e.g., 50-100% Ethyl Acetate) can be used to wash off the strongly retained oligomers.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Verification: Concentrate the combined pure fractions in vacuo. Confirm purity is >98% by GC-MS and ¹H NMR. The ¹H NMR spectrum should be clean, showing the characteristic multiplets for the azetidine ring protons.[11][12]
-
Diagram: Flash Chromatography Workflow A visual guide to the column chromatography process.
Caption: Workflow for purification via flash chromatography.
Problem 2: My ¹H NMR spectrum shows complex multiplets and my mass spectrum has a peak corresponding to a ring-opened byproduct (e.g., ethyl 4-amino-2-chlorobutanoate).
-
Probable Cause: The strained azetidine ring is susceptible to cleavage under either strongly acidic or basic conditions, which may have occurred during the reaction workup.[13][14] The resulting amino-halo-ester is more polar and has different solubility properties than the desired cyclic product.
-
Recommended Action: pH-Controlled Liquid-Liquid Extraction This technique exploits the difference in the acid-base properties of the desired product (a secondary amine) and the ring-opened byproduct (a primary amine with a different pKa). By carefully adjusting the pH of the aqueous phase, we can selectively protonate the more basic byproduct, rendering it water-soluble and separating it from the desired product which remains in the organic layer.
Detailed Protocol: Extractive Workup
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (20 mL per 1 g of crude).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute, cold (0 °C) aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). Shake gently. The desired azetidine may also be protonated and some may partition into the aqueous layer, but this step is primarily to remove more basic impurities. Discard the aqueous layer.
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and to deprotonate the desired product, ensuring it resides in the organic phase. This step is crucial for removing acidic starting materials or reagents.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Verification: Analyze the resulting oil by ¹H NMR and GC-MS. The signals corresponding to the ring-opened byproduct should be significantly diminished or completely absent.
-
Problem 3: The product is a clear oil, but GC analysis shows significant low-boiling point impurities and the product has a strong solvent-like odor.
-
Probable Cause: This indicates the presence of residual reaction solvents (e.g., THF, Toluene) or volatile, unreacted starting materials (e.g., ethyl acrylate). These impurities are often not efficiently removed by simple rotary evaporation, especially if their boiling points are relatively high.
-
Recommended Action: High-Vacuum Distillation Distillation separates compounds based on their boiling points. Since this compound has a relatively high boiling point, vacuum distillation is necessary to lower the required temperature and prevent thermal decomposition or oligomerization.
Data Table: Physical Properties of Product and Common Volatile Impurities
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes This compound 129.16 ~70-75 °C @ 10 mmHg Desired Product Dichloromethane (DCM) 84.93 39.6 °C @ 760 mmHg Common reaction solvent Ethyl Acetate (EtOAc) 88.11 77.1 °C @ 760 mmHg Common extraction solvent Toluene 92.14 110.6 °C @ 760 mmHg Common reaction solvent | Ethyl 2,4-dibromobutanoate | 287.96 | ~105-110 °C @ 5 mmHg | Potential starting material |
Detailed Protocol: Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stir bar for smooth boiling.
-
Vacuum Application: Slowly apply vacuum using a vacuum pump protected by a cold trap (dry ice/acetone or liquid nitrogen).
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will contain the low-boiling solvents and impurities.
-
As the temperature stabilizes at the expected boiling point of the product at the applied pressure (e.g., ~70-75 °C at 10 mmHg), change the receiving flask to collect the pure this compound.
-
-
Termination: Stop the distillation before the pot runs dry to prevent the concentration and potential decomposition of high-boiling residues.
-
Verification: Confirm the purity of the distilled product by GC and NMR. The resulting product should be a colorless oil, free of solvent odors.
-
Diagram: Purification Method Selection A decision tree for choosing the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48883-48914. [Link]
-
Jiang, B., & Xu, M. (2002). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Chemistry, 20(8), 799-807. [Link]
-
Gaertner, R. (1969). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 34(5), 1165-1171. [Link]
-
Wiedemann, J., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]
-
Brink, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26551-26559. [Link]
- Ishida, Y. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Mizumoto, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2125-2134. [Link]
-
Futamura, T., et al. (2005). Synthesis of L-Azetidine-2-Carboxylic Acid. HETEROCYCLES, 65(4), 853-861. [Link]
-
White, J. D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry, 77(17), 7488-7504. [Link]
-
Balbi, A., et al. (1978). Synthesis of Poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, 1364-1366. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
Wadsworth, D. H. (1973). AZETIDINE. Organic Syntheses, 53, 13. [Link]
-
Forró, E., & Fülöp, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 983. [Link]
-
Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16, 1234. [Link]
-
PubChem. Azetidinecarboxylic Acid. [Link]
-
Zhang, Z. L., & Miao, J. Y. (1995). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se pu = Chinese journal of chromatography, 13(1), 44-45. [Link]
-
Groll, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed, PMID: 39905070. [Link]
-
Aurelio, L., et al. (2002). Practical asymmetric preparation of azetidine-2-carboxylic acid. Organic Letters, 4(21), 3767-3768. [Link]
-
Ravelli, D., et al. (2019). Synthetic modification of the azetidine products. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732. [Link]
-
SpectraBase. L-Azetidine-2-carboxylic acid [1H NMR]. [Link]
-
PubChem. 2-Azetidinecarboxylic acid, (S)-. [Link]
Sources
- 1. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 2. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. (S)-N-FMOC-AZETIDINE-2-CARBOXYLIC ACID(136552-06-2) 1H NMR spectrum [chemicalbook.com]
- 13. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 14. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Preventing racemization during ethyl azetidine-2-carboxylate synthesis
Technical Support Center: Synthesis of Ethyl Azetidine-2-carboxylate
A Foreword from the Senior Application Scientist:
The synthesis of enantiomerically pure this compound is a critical step in the development of numerous pharmaceuticals and bioactive molecules. The strained four-membered ring and the chiral center at the α-carbon present unique synthetic challenges, with the prevention of racemization being a paramount concern. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing this delicate synthesis. By understanding the underlying mechanisms of racemization and implementing the strategies outlined below, you can significantly improve the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a significant issue during the synthesis of this compound?
A1: The hydrogen atom on the α-carbon (the carbon attached to both the nitrogen and the carboxylate group) of this compound is susceptible to deprotonation, especially under basic conditions. This deprotonation forms a planar enolate intermediate. Reprotonation of this intermediate can occur from either face with nearly equal probability, leading to a loss of the desired stereochemistry and the formation of a racemic mixture (a 50:50 mixture of both enantiomers). Maintaining the enantiomeric purity is crucial as often only one enantiomer possesses the desired biological activity.
Q2: What are the primary factors that contribute to racemization in this synthesis?
A2: Several factors can promote racemization:
-
Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases can readily deprotonate the α-carbon.[1][2][3]
-
Temperature: Higher reaction temperatures provide more energy for the deprotonation-reprotonation equilibrium to occur, increasing the rate of racemization.[4]
-
Solvent: Polar aprotic solvents can stabilize the enolate intermediate, potentially prolonging its lifetime and increasing the chance of racemization.[4]
-
Protecting Groups: The nature of the protecting group on the azetidine nitrogen can influence the acidity of the α-proton. Electron-withdrawing groups can exacerbate the problem.[5][6]
-
Reaction Time: Longer reaction times, especially under harsh conditions, increase the exposure of the chiral center to racemizing conditions.
Q3: What are the general strategies to minimize or prevent racemization?
A3: The core strategies revolve around minimizing the formation and lifetime of the enolate intermediate:
-
Choice of Base: Use a sterically hindered, non-nucleophilic base of moderate strength. Bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (TEA).[1]
-
Low Temperature: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate.
-
Careful Selection of Protecting Groups: Employ protecting groups that do not significantly increase the acidity of the α-proton. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups are commonly used.[5][6]
-
Use of Additives: In coupling reactions that may precede or follow the azetidine formation, racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can be beneficial.[1][7][8]
-
Minimize Reaction Time: Optimize the reaction to proceed to completion as quickly as possible.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter.
Problem 1: Significant racemization is observed after the cyclization step to form the azetidine ring.
-
Likely Cause A: The base used for the intramolecular cyclization is too strong or not sterically hindered enough.
-
Troubleshooting Steps:
-
Switch to a more hindered base. If you are using a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), consider switching to a milder, sterically hindered amine base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene).
-
Optimize the stoichiometry of the base. Use the minimum amount of base required to effect the cyclization. An excess of a strong base will significantly increase the rate of racemization.
-
Lower the reaction temperature. Perform the cyclization at 0 °C or even lower temperatures (-20 °C or -78 °C) to slow down the rate of enolization.
-
-
-
Likely Cause B: The reaction temperature is too high.
-
Troubleshooting Steps:
-
Screen a range of lower temperatures. Begin by attempting the reaction at 0 °C and then progressively lower temperatures until the rate of reaction becomes impractically slow.
-
Monitor the reaction closely. Use techniques like TLC or LC-MS to determine the point of completion, avoiding unnecessarily long reaction times at elevated temperatures.
-
-
Problem 2: The starting material, a γ-substituted-α-amino ester, is racemizing before cyclization.
-
Likely Cause: The protecting group on the α-amino group is not robust enough or is promoting racemization.
-
Troubleshooting Steps:
-
Evaluate your N-protecting group. While Fmoc is common in peptide synthesis, it is removed under basic conditions which can lead to racemization.[6] For solution-phase synthesis where basic conditions are anticipated, Boc or Z protecting groups are generally more stable and less likely to promote racemization through oxazolone formation.[5][6]
-
Avoid strongly acidic or basic conditions during the synthesis of the precursor. Each step leading up to the cyclization should be scrutinized for conditions that could compromise the stereochemical integrity of the α-carbon.
-
-
Experimental Protocols
Protocol 1: Intramolecular Cyclization with Minimized Racemization
This protocol describes the cyclization of an N-protected γ-halo-α-amino ester to form the corresponding this compound derivative.
Starting Material: N-Boc-L-γ-bromo-α-aminobutyric acid ethyl ester
Reagents and Materials:
-
N-Boc-L-γ-bromo-α-aminobutyric acid ethyl ester
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
To a solution of N-Boc-L-γ-bromo-α-aminobutyric acid ethyl ester (1.0 eq) in anhydrous acetonitrile (0.1 M), add finely ground, anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously under an inert atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-L-azetidine-2-carboxylic acid ethyl ester.
Rationale for Choices:
-
Potassium Carbonate: A relatively mild inorganic base is used to minimize the deprotonation of the α-carbon.
-
Acetonitrile: A polar aprotic solvent that facilitates the Sₙ2 cyclization.
-
Room Temperature: The reaction proceeds at a reasonable rate at room temperature, avoiding the need for heating which could increase racemization.
Data Presentation
Table 1: Effect of Base and Temperature on Enantiomeric Excess (% ee) during Azetidine Ring Formation
| Entry | Base | Temperature (°C) | Enantiomeric Excess (% ee) |
| 1 | NaH | 25 | 75% |
| 2 | K₂CO₃ | 25 | 95% |
| 3 | DBU | 0 | 98% |
| 4 | Proton-Sponge® | -20 | >99% |
Note: These are representative data and actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
Mechanism of Racemization
Caption: Decision tree for troubleshooting racemization.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Int J Pept Protein Res. 1993 Apr;41(4):323-5. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews. 2009, 109 (6), 2455–2504. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. 2023, 37(2): 99-108. [Link]
-
Practical asymmetric preparation of azetidine-2-carboxylic acid. J Org Chem. 2005 Oct 28;70(22):9028-31. [Link]
-
Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorg Med Chem Lett. 1999 May 17;9(10):1437-42. [Link]
-
Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]
-
Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. 2020, 22 (15), 5965–5969. [Link]
-
Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. [Link]
-
Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. 1962, 27 (10), 3409–3416. [Link]
- Process for the racemization of α-amino acids.
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Request PDF. [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. [Link]
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. 2022, 2 (4), 866–873. [Link]
-
Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]
- Method of obtaining enantiomerically pure azethydine-2-carboxylic acid.
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Large-Scale Production of Ethyl Azetidine-2-carboxylate
Welcome to the technical support center for the large-scale production of ethyl azetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable, yet challenging, four-membered heterocyclic compound. The inherent ring strain of the azetidine core presents unique synthetic hurdles that require careful consideration of reaction conditions and purification strategies.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and scalable synthesis of your target molecule.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their primary challenges on a large scale?
A1: The most prevalent synthetic strategies involve the cyclization of a linear precursor. A common approach is the intramolecular cyclization of γ-amino-α-halobutyric acid derivatives.[2] Another established method involves the reaction of amines with 1,3-biselectrophiles.[3]
-
Challenge 1: Ring Strain and Stability: The primary challenge in synthesizing azetidines is overcoming the high ring strain of the four-membered ring, which makes them susceptible to ring-opening reactions under harsh conditions (e.g., extreme pH).[1]
-
Challenge 2: Competing Reactions: On a large scale, side reactions such as polymerization or the formation of larger ring systems can become significant, reducing the overall yield and complicating purification.
-
Challenge 3: Reagent Cost and Safety: Some cyclization strategies employ expensive or hazardous reagents, which can be problematic for large-scale production from both a cost and safety perspective.
Q2: Why is N-protection crucial during the synthesis, and which protecting groups are recommended for large-scale production?
A2: The secondary amine of the azetidine ring is nucleophilic and can participate in side reactions. N-protection is essential to prevent self-condensation, N-alkylation by starting materials or intermediates, and other undesired reactions.
For large-scale synthesis, the choice of protecting group should consider:
-
Cost-effectiveness: Reagents should be affordable in large quantities.
-
Ease of introduction and removal: The protection and deprotection steps should be high-yielding and straightforward to perform on a large scale.
-
Stability: The protecting group must be stable to the reaction conditions of subsequent steps.
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Generally stable and removed under acidic conditions. It is a common choice in academic settings and can be adapted for larger scale.
-
Cbz (Carboxybenzyl): Removable by catalytic hydrogenation, which is a scalable and clean deprotection method.[4]
-
Benzhydryl (Diphenylmethyl): Offers good stability and can be removed under specific hydrogenolysis conditions or with certain oxidizing agents.[5][6]
Q3: What are the critical parameters to control during the cyclization step?
A3: The intramolecular cyclization to form the azetidine ring is often the most critical and lowest-yielding step. Key parameters to control include:
-
Concentration: High dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization. This can be a significant challenge on a large scale, requiring large reactor volumes.
-
Temperature: The reaction temperature must be carefully controlled to provide sufficient energy for the cyclization without promoting decomposition or side reactions.
-
Base Selection: The choice of base is critical for deprotonating the amine without promoting elimination or other side reactions. Inorganic bases like cesium carbonate are often effective.[7]
-
Leaving Group: A good leaving group (e.g., tosylate, mesylate, or halide) on the linear precursor is necessary for efficient cyclization.
Q4: My final product, this compound, appears to be unstable during storage. What are the likely causes and recommended storage conditions?
A4: The freebase form of this compound can be susceptible to degradation over time, particularly if exposed to moisture, air (CO2), or acidic/basic contaminants. The strained ring can be prone to slow oligomerization or ring-opening.
Recommended Storage:
-
Form: Store as a stable salt, such as the hydrochloride salt, if possible.
-
Temperature: Store at low temperatures (-20°C to 4°C) to minimize degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric components.
-
Purity: Ensure the product is free from residual acids or bases from the purification process, as these can catalyze decomposition.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the synthesis and purification of this compound.
Guide 1: Low Yield in the Cyclization Step
Problem: The intramolecular cyclization to form the N-protected this compound precursor results in a low yield, with significant amounts of starting material remaining or the formation of unidentified byproducts.
Causality Analysis Workflow
Caption: Troubleshooting workflow for low cyclization yield.
Troubleshooting Steps & Protocols
| Potential Cause | Explanation | Suggested Action & Protocol |
| Intermolecular Polymerization | At high concentrations, the linear precursor is more likely to react with other molecules rather than cyclizing. This is a common issue when scaling up reactions. | Protocol: High Dilution Conditions. 1. Calculate the required solvent volume to achieve a concentration of 0.01-0.05 M for the substrate. 2. Use a syringe pump to slowly add the solution of the linear precursor and base to a large volume of refluxing solvent over an extended period (e.g., 8-12 hours). This maintains a pseudo-low concentration of the reactive species. |
| Ineffective Base | The chosen base may not be strong enough to fully deprotonate the amine for nucleophilic attack, or it may be sterically hindered. | Protocol: Base Screening. 1. Set up small-scale parallel reactions with different bases. 2. Commonly used bases for this cyclization include K₂CO₃, Cs₂CO₃, and non-nucleophilic organic bases like DBU or DIPEA.[7][8] 3. Monitor the reactions by TLC or LC-MS to determine the most effective base for your specific substrate. |
| Poor Leaving Group | The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. | Protocol: Leaving Group Modification. 1. If using a halide (e.g., -Br, -Cl), consider converting the corresponding alcohol to a better leaving group like a tosylate (-OTs) or mesylate (-OMs). 2. To prepare the tosylate: Dissolve the alcohol precursor in dichloromethane, cool to 0°C, and add triethylamine followed by p-toluenesulfonyl chloride. Stir until the reaction is complete (monitor by TLC). |
| Ring Opening of Product | The formed azetidine ring can be susceptible to nucleophilic attack, especially if there are residual nucleophiles or if the reaction is run at an inappropriate pH.[1][9][10] | Protocol: Reaction Condition Optimization. 1. Ensure the reaction is run under anhydrous conditions to prevent hydrolysis. 2. Once the reaction is complete, quench it carefully and proceed with workup promptly to avoid prolonged exposure to potentially harsh conditions. 3. Buffer the workup if necessary to maintain a neutral pH. |
Guide 2: Difficulties in N-Deprotection
Problem: The removal of the N-protecting group (e.g., Benzhydryl, Cbz) is incomplete or leads to decomposition of the this compound product.
Deprotection Strategy Decision Tree
Caption: Decision tree for N-deprotection strategies.
Troubleshooting Steps & Protocols
| Potential Cause | Explanation | Suggested Action & Protocol |
| Catalyst Poisoning (Hydrogenation) | For Cbz or Benzhydryl removal via hydrogenation, trace impurities (e.g., sulfur compounds) can poison the palladium catalyst, leading to an incomplete reaction. | Protocol: Catalyst and Reaction Optimization. 1. Ensure the substrate is highly pure before the hydrogenation step. Recrystallization or a silica plug may be necessary. 2. Use a higher catalyst loading (e.g., 10-20 mol% Pd/C or Pearlman's catalyst, Pd(OH)₂/C).[11] 3. Increase hydrogen pressure (e.g., 50-100 psi) in a suitable pressure vessel. 4. The addition of a small amount of acid (e.g., acetic acid) can sometimes facilitate the debenzylation.[11][12] |
| Incomplete Acidolysis (Boc Removal) | Steric hindrance or insufficient acid strength can lead to incomplete removal of the Boc group. | Protocol: Stronger Acidic Conditions. 1. Switch from TFA/DCM to a stronger acid system like 4M HCl in dioxane or ethyl acetate. 2. Ensure the reaction is stirred for an adequate amount of time, monitoring by TLC or LC-MS until all starting material is consumed. |
| Product Degradation during Deprotection | The ester group is sensitive to hydrolysis under both strong acidic and basic conditions.[13][14][15][16] The azetidine ring itself can be unstable.[1] | Protocol: Milder Deprotection Conditions. 1. For Cbz/Benzhydryl: Use transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate, which can be milder than high-pressure hydrogenation.[17] 2. For Boc: Use milder acidic conditions if possible, or ensure the reaction is run at low temperatures (0°C) and for the minimum time necessary. 3. After deprotection, immediately neutralize the reaction mixture and extract the product to minimize its exposure to the acidic or basic environment. |
Guide 3: Purification Challenges
Problem: The final this compound product is difficult to purify, with persistent impurities or low recovery from column chromatography.
Purification Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Technical Support Center: Monitoring Ethyl Azetidine-2-carboxylate Reactions by TLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving ethyl azetidine-2-carboxylate. As a strained heterocyclic amino acid ester, its behavior on silica gel can present unique challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure reliable and reproducible TLC analysis.
Section 1: Core Principles of TLC for this compound
This compound is a polar molecule containing both a secondary amine and an ester functional group. Understanding its interaction with the stationary and mobile phases is critical for effective separation.
-
Stationary Phase Interaction: The primary interaction with the silica gel (a polar stationary phase) occurs through hydrogen bonding with the secondary amine and the carbonyl of the ester. The lone pair on the nitrogen atom can also interact with the acidic silanol groups on the silica surface.
-
Mobile Phase Elution: The mobile phase, a mixture of solvents, competes for interaction with the compound, eluting it up the plate. The more polar the mobile phase, the more effectively it will move the polar this compound, resulting in a higher Retention Factor (Rf).
Section 2: Experimental Protocols
Recommended TLC Plates
Standard silica gel 60 F254 plates are typically suitable for routine monitoring. The fluorescent indicator (F254) allows for non-destructive visualization under UV light if any of the reactants, products, or byproducts contain a UV-active chromophore.[1]
Sample Preparation and Spotting
-
Dilution: Prepare a dilute solution of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Overloading the sample is a common cause of streaking.[2]
-
Spotting: Use a capillary tube to apply a small, concentrated spot onto the baseline of the TLC plate.[3] For quantitative comparisons, ensure the spot sizes are consistent. Spotting multiple times in the same location, allowing the solvent to evaporate between applications, can help concentrate a dilute sample.[4]
Developing the Chromatogram
-
Chamber Saturation: Line the developing chamber with filter paper saturated with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible separation.
-
Development: Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline.[4] Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood before visualization.
Section 3: Visualization Techniques
Since this compound lacks a strong UV chromophore, visualization often requires chemical staining.[5]
Primary Visualization: Potassium Permanganate (KMnO₄) Stain
This is an excellent general-purpose oxidizing stain that reacts with the secondary amine of the azetidine ring.
-
Appearance: Yellow-brown spots on a purple or pink background.[6]
-
Preparation: A common recipe involves dissolving potassium permanganate (1.5 g) and potassium carbonate (10 g) in 100 mL of 1% aqueous NaOH.[7][8]
-
Procedure:
Secondary Visualization: Ninhydrin Stain
Ninhydrin is a specific stain for primary and secondary amines, yielding characteristic colors.[5][10]
-
Appearance: Secondary amines like this compound typically produce a yellow or orange spot.[1] Primary amines, if present as byproducts, will give a deep purple color (Ruhemann's purple).[3]
-
Preparation: A typical solution consists of 0.3 g of ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[8][11]
-
Procedure:
-
Dip the dried TLC plate into the ninhydrin solution.
-
Heat the plate gently with a heat gun until the colored spots appear.
-
Other Potential Stains
-
p-Anisaldehyde Stain: A versatile stain that can react with amines and carbonyl compounds, often producing a range of colors which can help differentiate between compounds.[8][9]
-
Iodine Chamber: A semi-destructive method where the plate is exposed to iodine vapor. Iodine has an affinity for many organic compounds, appearing as brown spots.[5] The spots are often temporary.[1]
Section 4: Troubleshooting Guide
This section addresses common issues encountered when monitoring this compound reactions by TLC.
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solution_streaking1 [label="Dilute Sample Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_streaking2 [label="Add Triethylamine (0.1-2.0%) to Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_streaking3 [label="Consider Neutral Alumina or Reversed-Phase TLC", fillcolor="#34A853", fontcolor="#FFFFFF"];
solution_no_spots1 [label="Concentrate Sample by Re-spotting", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_no_spots2 [label="Use a Chemical Stain (KMnO₄ or Ninhydrin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_no_spots3 [label="Visualize Immediately After Development", fillcolor="#34A853", fontcolor="#FFFFFF"];
solution_bad_separation1 [label="{Rf too low | Increase Mobile Phase Polarity}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_bad_separation2 [label="{Rf too high | Decrease Mobile Phase Polarity}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution_hydrolysis1 [label="Use a Less Acidic or Buffered Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_hydrolysis2 [label="Minimize Time on Plate Before and After Development", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Successful TLC Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define Edges start -> problem; problem -> streaking [label="Streaking"]; problem -> no_spots [label="No Spots"]; problem -> bad_separation [label="Poor Separation"]; problem -> hydrolysis [label="Unexpected Spot"];
streaking:cause1 -> solution_streaking1; streaking:cause2 -> solution_streaking2; streaking:cause3 -> solution_streaking3;
no_spots:cause1 -> solution_no_spots1; no_spots:cause2 -> solution_no_spots2; no_spots:cause3 -> solution_no_spots3;
bad_separation:cause1 -> solution_bad_separation1; bad_separation:cause1 -> solution_bad_separation2;
hydrolysis:cause1 -> solution_hydrolysis1; hydrolysis:cause1 -> solution_hydrolysis2;
solution_streaking1 -> end; solution_streaking2 -> end; solution_streaking3 -> end; solution_no_spots1 -> end; solution_no_spots2 -> end; solution_no_spots3 -> end; solution_bad_separation1 -> end; solution_bad_separation2 -> end; solution_hydrolysis1 -> end; solution_hydrolysis2 -> end; } end_dot Caption: Troubleshooting Decision Tree for TLC Analysis.
Section 5: Frequently Asked Questions (FAQs)
Q1: My spots are streaking badly. What is the most likely cause?
A: Streaking is a common issue with amine-containing compounds like this compound.[2] The primary cause is often strong interaction with the acidic silanol groups on the silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-2.0%), to your mobile phase.[2] This neutralizes the acidic sites on the silica, leading to more compact spots. Overloading the sample can also cause streaking, so try spotting a more dilute solution.[4]
Q2: I can't see any spots after developing the plate, even under UV light. What should I do?
A: this compound does not have a significant UV chromophore, so it is often not visible under a UV lamp.[5] You must use a chemical stain for visualization. Potassium permanganate (KMnO₄) is a highly effective and recommended stain for this compound.[5][10] If your sample is very dilute, you may also need to concentrate it by spotting it multiple times in the same location, ensuring the solvent dries between each application.[4]
Q3: My spots are either stuck on the baseline (Rf ≈ 0) or shoot to the solvent front (Rf ≈ 1). How do I get a good separation?
A: This indicates an issue with the polarity of your mobile phase.
-
If Rf is too low (near the baseline): Your mobile phase is not polar enough to elute the compound. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of methanol in a dichloromethane/methanol system).[2]
-
If Rf is too high (near the solvent front): Your mobile phase is too polar. Decrease the proportion of the polar solvent.[2] A good target Rf value for the product is typically between 0.3 and 0.5 to ensure good separation from both starting materials and potential byproducts.
Q4: I see a new, more polar spot appearing over time in my reaction mixture that I suspect is not the desired product. What could it be?
A: Given that the starting material is an ester, you may be observing hydrolysis of the ethyl ester to the corresponding azetidine-2-carboxylic acid. This can occur on the silica gel plate itself, which is slightly acidic.[12] The resulting carboxylic acid is significantly more polar and will have a much lower Rf value. To confirm this, you can run a 2D TLC.[13] If the new spot is due to on-plate decomposition, it will appear off the diagonal.[13] Using a mobile phase buffered with a small amount of triethylamine can help suppress this hydrolysis.
Q5: What is a good starting mobile phase for analyzing this compound reactions?
A: A good starting point is a mixture of a relatively non-polar solvent and a polar solvent. Common systems include:
-
Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 or 90:10 v/v)
-
Ethyl Acetate (EtOAc) / Hexanes (e.g., 50:50 to 80:20 v/v)
-
For more polar analogs, a system like Butanol/Acetic Acid/Water might be necessary, though be mindful of potential ester hydrolysis with acidic systems.
You will likely need to optimize the solvent ratio to achieve the desired separation.
Section 6: Data Summary Table
| Compound Type | Functional Groups | Expected Rf Range (DCM/MeOH 9:1) | Recommended Stain(s) | Appearance with Stain |
| This compound | Secondary Amine, Ester | 0.3 - 0.5 | KMnO₄, Ninhydrin | Yellow/Brown (KMnO₄), Yellow (Ninhydrin) |
| Azetidine-2-carboxylic acid | Secondary Amine, Carboxylic Acid | 0.0 - 0.2 | KMnO₄, Ninhydrin, Bromocresol Green | Yellow/Brown (KMnO₄), Yellow (Ninhydrin), Yellow on Blue (BCG) |
| Common Starting Materials (e.g., protected amino alcohols) | Amine, Alcohol | Varies | KMnO₄, PMA | Yellow/Brown (KMnO₄), Blue/Green (PMA) |
References
Sources
- 1. TLC stains [reachdevices.com]
- 2. silicycle.com [silicycle.com]
- 3. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Potassium Permanganate Solution | 7722-64-7 | TCI AMERICA [tcichemicals.com]
- 8. Magic Formulas [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. d-nb.info [d-nb.info]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Ethyl Azetidine-2-carboxylate
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl azetidine-2-carboxylate. The inherent ring strain and functional group reactivity of this molecule can present unique challenges during reaction work-up and purification.[1][2] This document provides practical, experience-driven advice in a question-and-answer format to troubleshoot common issues and clarify procedural choices, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Work-up & Purification Issues
This section addresses specific problems that may arise during the work-up of this compound synthesis, particularly following intramolecular cyclization reactions such as the Dieckmann condensation or nucleophilic substitution pathways.[3][4][5]
Question 1: I have a low or no yield of this compound after aqueous work-up and extraction. What are the likely causes and how can I fix it?
Answer:
Low recovery after extraction is a frequent issue and can stem from several factors related to the physicochemical properties of the product and the work-up conditions.
Root Causes & Solutions:
-
Product Solubility in Aqueous Layer: this compound, being a relatively small and polar molecule with a secondary amine and an ester, has significant water solubility. Standard extractions with common solvents like ethyl acetate or diethyl ether may be inefficient.
-
Solution:
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase, significantly reducing the solubility of the organic product and driving it into the organic layer.
-
Solvent Choice: Use a more polar, water-immiscible solvent for extraction. Dichloromethane (DCM) or a mixture of DCM and ethyl acetate can be more effective.
-
Continuous Extraction: For precious material or very low concentrations, consider using a continuous liquid-liquid extractor.
-
pH Adjustment: Ensure the aqueous phase is basic (pH 8-9) before extraction. An acidic pH will protonate the azetidine nitrogen, forming a highly water-soluble ammonium salt.[6] Use a mild base like sodium bicarbonate (NaHCO₃) for this adjustment.[7]
-
-
-
Hydrolysis of the Ester: The ethyl ester can be susceptible to hydrolysis back to the carboxylic acid, especially under harsh basic or acidic conditions during work-up.
-
Solution:
-
Mild Quenching: When quenching a reaction that used a strong base (e.g., NaH, KOtBu), do so at low temperatures (0 °C) and add the quenching agent (e.g., saturated aqueous NH₄Cl or cold water) slowly and carefully to avoid temperature spikes and localized high pH.
-
Avoid Strong Acids/Bases: During pH adjustments and extractions, avoid using strong acids (like concentrated HCl) or strong bases (like NaOH). Use saturated NaHCO₃ or dilute HCl as needed.[6]
-
-
-
Emulsion Formation: The presence of polar functionalities can lead to the formation of stable emulsions during extraction, trapping the product at the interface.
-
Solution:
-
Break the Emulsion: Add a small amount of brine or a few drops of methanol to the separatory funnel. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation. If an emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes break it.
-
-
Question 2: My product seems to decompose during purification by distillation. Is this expected?
Answer:
Yes, thermal decomposition can be a problem. Azetidines are strained four-membered rings and can be thermally labile.[1] High temperatures required for distillation, especially if non-volatile impurities are present, can lead to ring-opening, polymerization, or other decomposition pathways.[1]
Recommendations for Purification:
-
Vacuum Distillation: Always perform distillation under reduced pressure to lower the boiling point. A Kugelrohr apparatus is particularly effective for small-scale distillations as it minimizes the path length and reduces the required temperature.[8]
-
Avoid High Temperatures: Keep the pot temperature as low as possible. It is better to distill slowly at a lower temperature than to force it over quickly at a high temperature.
-
Alternative Purification: If thermal instability is significant, avoid distillation altogether.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying azetidine derivatives.[7][9] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can provide good separation from less polar and more polar impurities.[9] For particularly basic compounds, using silica gel treated with triethylamine or using amino-functionalized silica gel can prevent streaking and improve recovery.[9]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis and handling of this compound.
FAQ 1: What are the most common side reactions during the synthesis, and how do they affect the work-up?
Answer:
Understanding potential side reactions is crucial for designing an effective work-up procedure.
-
Dimerization/Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or oligomers.[1] These are typically much less volatile and more polar than the desired product.
-
Work-up Impact: These byproducts usually remain in the aqueous layer if they are charged, or can be separated by distillation (as they are non-volatile) or chromatography (as they have very different polarity).
-
-
Formation of Pyrrolidine Byproducts: In some synthetic routes, a competing 5-endo-tet cyclization can occur, leading to a five-membered pyrrolidine ring instead of the desired four-membered azetidine.[10]
-
Work-up Impact: Pyrrolidines have similar polarity to azetidines, making them difficult to separate by extraction. Careful column chromatography is often required to resolve these regioisomers.[10]
-
-
Ring-Opening: The strained azetidine ring is susceptible to nucleophilic attack, which can lead to ring-opened products.[1][2]
-
Work-up Impact: If the nucleophile is water or hydroxide from the work-up, this leads to a linear amino alcohol, which has very different physical properties and can be separated. The key is to use mild conditions to prevent this from happening during the work-up.
-
Workflow for Choosing a Work-up & Purification Strategy
The following diagram illustrates a decision-making process for handling the crude reaction mixture.
Caption: Decision tree for work-up and purification.
FAQ 2: How should I handle and store the purified this compound?
Answer:
Due to the strained ring and reactive functional groups, proper handling and storage are important for maintaining the purity of the final product.
-
Storage: Store the purified ester in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage). This minimizes degradation from atmospheric moisture and oxygen.
-
Handling: this compound is a secondary amine and should be handled in a well-ventilated fume hood. Avoid exposure to strong acids, bases, and oxidizing agents.
FAQ 3: What analytical methods are best for characterizing the final product?
Answer:
A combination of spectroscopic methods is essential to confirm the structure and purity.
| Analytical Method | Information Provided | Typical Observations for this compound |
| ¹H NMR | Confirms the presence of all protons and their connectivity. | Characteristic signals for the CH₂ protons of the azetidine ring, the CH proton at the 2-position, the ethyl ester group (quartet and triplet), and the N-H proton (often a broad singlet). |
| ¹³C NMR | Confirms the number of unique carbon atoms. | Signals for the ester carbonyl carbon (~170-175 ppm), and the three carbons of the azetidine ring.[11] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at the correct m/z value. |
| FT-IR Spectroscopy | Identifies key functional groups. | A strong C=O stretch for the ester (~1730 cm⁻¹) and an N-H stretch (~3300-3500 cm⁻¹). |
| Chiral HPLC/GC | Determines enantiomeric excess (ee) if a stereoselective synthesis was performed. | Separation of enantiomers using a chiral stationary phase. |
References
- BenchChem. (n.d.). Common side reactions in the synthesis of 3-substituted azetidines.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Azetidines.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.).
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. (n.d.). ACS Publications.
- azetidine. (n.d.). Organic Syntheses Procedure.
- Synthesis of Azetidines. (n.d.).
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I .... (n.d.). PubMed.
- [Determination of the azetidine-2-carboxylic acid from lily of the valley]. (n.d.). PubMed.
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.). Google Patents.
- Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate.
- Efficient Route to (S)-Azetidine-2-carboxylic Acid. (n.d.).
- Azetidine-2-carboxylic acid | CAS 2517-04-6. (n.d.). Selleck Chemicals.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Azetidine-2-carboxylic acid | Natural Product. (n.d.). MedchemExpress.com.
- Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- L-Azetidine-2-carboxylic acid | Proline Analog. (n.d.). MedChemExpress.
- Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. (n.d.). RSC Publishing.
- Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry.
- Efficient route to (S)-azetidine-2-carboxylic acid. (n.d.). PubMed.
- Dieckmann Condensation Reaction Mechanism. (2018). YouTube.
- Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. (2025). ResearchGate.
- Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. (n.d.). PubMed.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH.
- Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of Ethyl Azetidine-2-carboxylate
A Senior Application Scientist's Guide to Navigating Solvent Effects
Welcome to the technical support guide for the synthesis of ethyl azetidine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic transformation. As a strained four-membered heterocycle, the azetidine ring presents unique synthetic challenges, and its formation via intramolecular cyclization is highly sensitive to reaction parameters, most notably the choice of solvent.
This guide moves beyond simple protocol recitation. It is structured as a series of troubleshooting scenarios and in-depth FAQs to provide a causal understanding of how solvents dictate reaction success, yield, and purity. Our goal is to empower you to not only solve common experimental issues but also to rationally design and optimize your reaction conditions from first principles.
Part A: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, which typically proceeds via an intramolecular SN2 cyclization of a precursor like ethyl 4-bromo-2-aminobutanoate or a related substrate.
Question 1: My reaction yield is consistently low (<40%). I've confirmed the purity of my starting materials and the base. Could the solvent be the primary cause?
Answer: Absolutely. Low yield is the most common symptom of a suboptimal solvent environment for this synthesis. The key cyclization step is an intramolecular SN2 reaction, where the amine nitrogen acts as a nucleophile to displace a leaving group (e.g., a halide) at the γ-position. The efficiency of this step is profoundly influenced by the solvent's ability to stabilize the transition state while maximizing the reactivity of the nucleophile.
The rate of an SN2 reaction is highly dependent on the solvent type.[1] Polar aprotic solvents are overwhelmingly the superior choice for this transformation. They possess strong dipole moments to dissolve ionic intermediates and stabilize the charged transition state, but they do not engage in hydrogen bonding. This leaves the amine nucleophile "naked" and highly reactive.[1][2]
Conversely, protic solvents (e.g., ethanol, methanol, water) will form a hydrogen-bond cage around the amine nucleophile, stabilizing it and increasing the activation energy required for it to attack the electrophilic carbon. This dramatically slows down the desired SN2 reaction, leading to low yields or requiring harsh conditions that promote side reactions.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Data Snapshot: Solvent Impact on Yield
| Solvent | Type | Dielectric Constant (ε) | Typical Yield (%) | Rationale for Outcome |
| DMF | Polar Aprotic | 37 | 85-99% | Excellent solubility for reactants and base. Strongly accelerates SN2 by solvating cations.[3] |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | 80-95% | Good balance of polarity and lower boiling point than DMF, simplifying workup.[4] |
| DMSO | Polar Aprotic | 47 | 80-95% | Highly polar, but can be difficult to remove and may promote side reactions at high temps. |
| THF | Weakly Polar | 7.5 | 20-50% | Insufficient polarity to fully stabilize the transition state. Base solubility can be limited. |
| Ethanol (EtOH) | Polar Protic | 25 | <10% | Severe deactivation of the amine nucleophile via hydrogen bonding.[1] |
| Toluene | Non-Polar | 2.4 | <5% | Poor solubility of starting materials and negligible stabilization of the transition state. |
Recommended Protocol Adjustment:
-
Solvent Selection: Switch to anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). DMF is often superior for achieving high yields due to its excellent solvating power for inorganic bases like Cs₂CO₃.[3]
-
Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., molecular sieves). Water can hydrolyze the ester and compete with the desired reaction.
-
Base and Solvent Compatibility: Ensure your chosen base (e.g., K₂CO₃, Cs₂CO₃) is sufficiently soluble in the solvent. A heterogeneous mixture can lead to slow and incomplete reactions. Cesium carbonate, for instance, has better solubility in DMF than in MeCN.
Question 2: I am observing a significant side product that appears to be a dimer or polymer. How can solvent choice help minimize this?
Answer: The formation of dimers or oligomers is a classic problem of intermolecular reaction competing with the desired intramolecular cyclization. While reaction concentration is the primary lever to control this (the high dilution principle favors intramolecular processes), the solvent plays a crucial secondary role.
A highly polar solvent, such as DMF or DMSO, can more effectively solvate and stabilize the compact, charge-delocalized transition state of the intramolecular SN2 reaction. This preferential stabilization lowers the activation energy for cyclization relative to the intermolecular pathway, thus improving the product ratio.
In less polar solvents, the starting material may be more inclined to aggregate, increasing the likelihood of an intermolecular reaction between two substrate molecules before cyclization can occur.
Caption: Competing intramolecular vs. intermolecular pathways.
Recommended Protocol Adjustment:
-
Optimize Solvent Polarity: If using a moderately polar solvent like THF or MeCN, consider switching to DMF to maximize the rate of the intramolecular cyclization.
-
Combine with High Dilution: Implement or re-verify your high dilution setup. A typical concentration is 0.01-0.05 M. The reaction mixture should be added slowly via syringe pump over several hours to a heated solution of the base in your chosen polar aprotic solvent. This ensures the concentration of the reactive precursor remains low at all times.
Part B: Frequently Asked Questions (FAQs)
Question 3: What is the fundamental mechanism of azetidine ring formation, and what is the specific role of the solvent?
Answer: The formation of the this compound ring from a linear precursor like ethyl 4-bromo-2-aminobutanoate is a classic example of an intramolecular SN2 (bimolecular nucleophilic substitution) reaction .
The Mechanism:
-
Deprotonation (optional but common): A base removes a proton from the amine, making it a more potent nucleophile. In many cases, the neutral amine is sufficiently nucleophilic.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic γ-carbon atom.
-
Transition State: A five-membered transition state is formed where the N-C bond is partially formed and the C-Leaving Group bond is partially broken.
-
Ring Closure: The leaving group (e.g., Br⁻) is expelled, resulting in the formation of the four-membered azetidine ring.
The Role of the Solvent: The solvent does not directly participate in the reaction but creates the environment that dictates the reaction's energetics. Its role is to solvate charged species.
-
Polar Aprotic Solvents (Ideal): Solvents like DMF, DMSO, and MeCN have a positive and negative end. The positive end effectively surrounds and stabilizes the counter-ion of the base (e.g., K⁺, Cs⁺) and the departing leaving group (Br⁻). However, they cannot form hydrogen bonds and thus leave the anionic/nucleophilic nitrogen atom relatively unsolvated and highly reactive. This combination accelerates the SN2 reaction.[1][2]
-
Polar Protic Solvents (Detrimental): Solvents like water and ethanol have acidic protons (O-H bonds). These protons form strong hydrogen bonds with the nitrogen nucleophile. This "solvation shell" stabilizes the nucleophile, lowering its energy and making it less reactive. Significant energy is required to strip these solvent molecules away for the reaction to proceed, thus increasing the overall activation energy and slowing the reaction.[1]
Caption: Energy profile comparison in aprotic vs. protic solvents.
Question 4: What are the key physical properties to consider when selecting a solvent for this synthesis?
Answer: Beyond the general classification of "polar aprotic," several specific properties should be considered for optimal results.
Key Solvent Properties for Azetidine Synthesis
| Property | Ideal Characteristic | Why It's Important | Recommended Solvents |
| Polarity / Dielectric Constant (ε) | High (ε > 20) | A high dielectric constant indicates the solvent's ability to separate ions and stabilize charged species, which is crucial for the polar SN2 transition state.[5][6] | DMF (37), MeCN (36), DMSO (47) |
| Hydrogen Bond Donating Ability | None | The solvent must be aprotic to avoid deactivating the amine nucleophile through hydrogen bonding.[1] | DMF, MeCN, DMSO, Acetone |
| Boiling Point | Matched to Reaction Temp. | The boiling point should be high enough to allow the reaction to be run at an optimal temperature (often 50-100 °C) without requiring a sealed vessel. | MeCN (82°C), DMF (153°C) |
| Solvating Power | High | Must effectively dissolve the starting material, base (e.g., Cs₂CO₃, K₂CO₃), and any intermediates to ensure a homogeneous reaction. | DMF, DMSO |
Question 5: I need to perform a large-scale synthesis. Are there any specific solvent considerations for scale-up?
Answer: Yes, scaling up introduces practical and safety considerations that may influence your choice of solvent.
-
Workup and Removal: While DMF is an excellent solvent for the reaction itself, its high boiling point (153 °C) makes it difficult to remove under reduced pressure. On a large scale, this can be time-consuming and energy-intensive. Acetonitrile (BP 82 °C) is often preferred for scale-up because it is much easier to remove.
-
Cost and Availability: For large-scale campaigns, the cost of the solvent becomes a significant factor. MeCN is generally more expensive than DMF, but this can be offset by easier processing.
-
Toxicity and Safety: DMF is classified as a reprotoxic substance and requires careful handling, especially on a large scale. MeCN is flammable and toxic, but may be considered a lesser hazard in some contexts. Always consult your institution's safety guidelines.
-
Aqueous Workup: Both DMF and MeCN are fully miscible with water. This can complicate extractions. Often, the reaction solvent is removed in vacuo first, and the residue is then partitioned between a non-polar organic solvent (like Ethyl Acetate or MTBE) and water.
For a multi-kilogram scale synthesis, a process chemist might prioritize Acetonitrile for its favorable balance of reactivity, ease of removal, and manageable safety profile, even if a small yield penalty is incurred compared to DMF.[4]
References
-
Factors That Affect SN2 Reactions. (2014). Chemistry LibreTexts. [Link]
-
Steric Effects and Solvent Effects on SN2 Reactions. (2009). Journal of Physical Chemistry A. [Link]
-
How does the dielectric constant affect sn1 and sn2 reactions? (2018). Brainly.in. [Link]
-
Solvent Dielectric Effects on Reaction Mechanisms. (2021). YouTube. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. [Link]
-
Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. (2018). HETEROCYCLES. [Link]
-
Efficient route to (S)-azetidine-2-carboxylic acid. (2005). Bioscience, Biotechnology, and Biochemistry. [Link]
-
Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines. (2005). National Institutes of Health. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing. [Link]
-
Practical asymmetric preparation of azetidine-2-carboxylic acid. (2003). The Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Asymmetric Synthesis of Ethyl Azetidine-2-carboxylate
A Foreword from the Senior Application Scientist:
The synthesis of enantiomerically pure ethyl azetidine-2-carboxylate is a critical step in the development of numerous pharmaceuticals and bioactive molecules. The inherent ring strain and the need for precise stereocontrol at the C2 position present unique challenges.[1] This guide is designed to serve as a practical resource for researchers, providing direct answers to common questions and systematic solutions to problems encountered during catalyst selection and reaction optimization. Our goal is to bridge the gap between theoretical knowledge and successful bench-top execution, empowering you to achieve high yields and excellent enantioselectivity with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the strategic choices in catalyst and reaction design for this specific transformation.
Q1: What are the primary catalytic strategies for the asymmetric synthesis of this compound?
There are two main catalytic approaches: transition metal catalysis and organocatalysis.
-
Transition Metal Catalysis: This is a well-established route, often employing rhodium, palladium, or iridium complexes.[2][3] The catalyst typically consists of a metal precursor and a chiral ligand. The ligand is the primary source of asymmetry, creating a chiral environment around the metal center that directs the stereochemical outcome of the reaction. For instance, rhodium-catalyzed reactions of diazo compounds are a powerful method for forming the azetidine ring.[3]
-
Organocatalysis: This approach uses small, chiral organic molecules to catalyze the transformation, avoiding the use of metals.[4][5] Chiral amines, thioureas, or phosphoric acids are common organocatalysts.[4] These catalysts often work by activating the substrates through the formation of chiral intermediates, such as iminium or enamine ions, which then react stereoselectively.[5] This strategy can be advantageous for its lower cost, reduced toxicity, and simpler purification procedures.
Q2: How do I select an initial catalyst system (metal/ligand or organocatalyst)?
The selection depends on the specific synthetic route (e.g., cyclization of a linear precursor, cycloaddition).
-
For intramolecular cyclization of γ-amino esters or related precursors: Palladium-catalyzed intramolecular C-H amination is a powerful strategy.[6][7] The choice of ligand, such as a bulky phosphine, is crucial for both reactivity and selectivity.[8][9]
-
For [2+2] cycloadditions: Lewis acid or organocatalyzed reactions are common.[10] For example, the reaction between an imine and a ketene (or ketene equivalent) can be catalyzed by chiral phosphines or bifunctional catalysts like thioureas.[4][11]
-
Starting Point Recommendation: A robust starting point is often a Rhodium(II) carboxylate catalyst, such as Rh₂(OAc)₄, paired with a well-established chiral ligand for reactions involving diazoacetate precursors. For organocatalytic routes, a chiral diphenylprolinol silyl ether catalyst is a versatile choice for reactions proceeding via enamine intermediates.[5]
Q3: What is the role of the solvent, and how does it influence the reaction?
Solvent choice is critical and can dramatically affect yield and enantioselectivity. The solvent's primary roles are to dissolve reactants and catalysts, and to influence the stability of transition states.
-
Polarity: The polarity of the solvent can affect the equilibrium and rate of key steps. In some cycloadditions, polar solvents can stabilize zwitterionic intermediates, which may allow for isomerization and lead to a lower diastereomeric or enantiomeric ratio.[11] Conversely, non-polar solvents often favor rapid, kinetically controlled ring closure.[11]
-
Coordinating Ability: Coordinating solvents like THF or MeCN can sometimes compete with the substrate for binding to a metal catalyst, potentially inhibiting the reaction.[12] In contrast, non-coordinating solvents like dichloromethane (DCM), toluene, or dichloroethane (DCE) are often preferred.[12]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Problem 1: Low Enantioselectivity (ee%)
Low enantiomeric excess is one of the most common hurdles. The key is to understand the factors that control the stereochemical differentiation in the transition state.
| Potential Cause | Suggested Action & Rationale |
| Incorrect Ligand/Catalyst | Screen a panel of ligands/catalysts. The electronic and steric properties of the chiral ligand are paramount. Even subtle changes can have a profound impact. For metal-based systems, vary the chiral backbone (e.g., BINAP, PHOX, Box). For organocatalysts, screen different catalyst families (e.g., prolinol derivatives, thioureas). |
| Suboptimal Temperature | Vary the reaction temperature. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) often increases enantioselectivity.[11] This is because the energy difference between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT), favoring the lower-energy pathway that leads to the major enantiomer. |
| Inappropriate Solvent | Test a range of solvents with varying polarities. As discussed in the FAQ, solvent polarity can influence transition state geometry. Screen non-polar (Toluene, Hexane), moderately polar (DCM, THF), and polar aprotic (Acetonitrile) solvents. |
| Catalyst Decomposition | Ensure an inert atmosphere and use high-purity reagents. Oxygen and moisture can degrade many catalysts, especially organometallic complexes and some organocatalysts. Run the reaction under a nitrogen or argon atmosphere using freshly distilled, anhydrous solvents. |
| Background (Uncatalyzed) Reaction | Run a control reaction without the chiral catalyst. If a significant amount of product forms, this achiral background reaction will erode the overall ee%. To mitigate this, you may need to lower the reaction temperature or use a more active catalyst to ensure the catalyzed pathway dominates. |
Troubleshooting Flowchart: Improving Low Enantioselectivity
Sources
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions - figshare - Figshare [figshare.com]
- 10. Organocatalytic enantioselective [2 + 2] cycloadditions towards chiral fused α-trifluoromethyl azetidines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of Ethyl Azetidine-2-carboxylate
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry. We will explore the structural elucidation of this molecule, compare NMR with other analytical techniques, and provide a detailed experimental protocol for acquiring high-quality spectral data. This guide is designed to be a practical resource, grounded in scientific principles and extensive experimental expertise.
The Structural Significance of this compound
This compound is a conformationally constrained amino acid ester. The four-membered azetidine ring imparts a rigid scaffold that is of significant interest in drug discovery for the design of peptidomimetics and other bioactive molecules.[1][2] Accurate and unambiguous structural characterization is paramount to ensure the purity and identity of this compound in any research and development pipeline. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.
Deciphering the ¹H and ¹³C NMR Spectra of this compound
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the azetidine ring and the ethyl ester group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the ring strain of the four-membered ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 (α-proton) | 3.8 - 4.2 | Triplet (t) | ~7-8 |
| H3 (β-protons) | 2.2 - 2.6 | Multiplet (m) | - |
| H4 (γ-protons) | 3.4 - 3.8 | Multiplet (m) | - |
| NH | 1.5 - 2.5 | Broad singlet (br s) | - |
| -OCH₂CH₃ | 4.1 - 4.3 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | ~7.1 |
-
Causality Behind the Chemical Shifts: The H2 proton, being alpha to both the nitrogen and the carbonyl group, is the most deshielded of the ring protons. The H4 protons are adjacent to the nitrogen, leading to a downfield shift compared to the H3 protons. The broadness of the NH signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (α-carbon) | 58 - 62 |
| C3 (β-carbon) | 23 - 27 |
| C4 (γ-carbon) | 42 - 46 |
| C=O (carbonyl) | 172 - 175 |
| -OCH₂CH₃ | 60 - 62 |
| -OCH₂CH₃ | 14 - 16 |
-
Expert Insight: The carbonyl carbon (C=O) resonates significantly downfield due to the strong deshielding effect of the double-bonded oxygen. The C2 and C4 carbons are deshielded by the adjacent nitrogen atom. The relatively upfield shift of the C3 carbon is characteristic of a methylene group in a strained ring system.
Experimental Protocol for High-Quality NMR Data Acquisition
This protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic molecules and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-defined and can serve as internal references.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is a critical step for obtaining high-resolution spectra.
-
Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the spectrum with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum carefully.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ a standard pulse program (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
A sufficient number of scans (typically several hundred to a few thousand) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Process the spectrum with a larger line broadening (e.g., 1-2 Hz) compared to the ¹H spectrum.
-
Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Comparative Analysis: Situating NMR in the Analytical Landscape
While NMR is the gold standard for structural elucidation, a comprehensive understanding involves comparing its capabilities with other analytical techniques and with the spectra of related molecules.
NMR vs. Alternative Analytical Techniques
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, stereochemistry, and purity. | Unambiguous structural determination. | Lower sensitivity compared to MS; requires higher sample concentration. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity; excellent for identifying known compounds and assessing purity. | Provides limited structural information for unknown compounds; derivatization may be required.[7] |
| FT-IR | Presence of functional groups (e.g., C=O, N-H, C-O). | Fast and simple; provides a quick check for key functional groups. | Provides limited information on the overall molecular structure.[6] |
-
Senior Scientist's Perspective: For de novo structural confirmation or detailed isomeric analysis of a molecule like this compound, NMR is indispensable. GC-MS is a powerful complementary technique, particularly for reaction monitoring and impurity profiling, where its high sensitivity can detect trace components. FT-IR serves as a rapid preliminary check to confirm the presence of the expected ester and amine functionalities.
Structural Comparison: Azetidine vs. Pyrrolidine Ring
To highlight the unique spectral features of the strained four-membered ring, we can compare the predicted NMR data of this compound with the known data for its five-membered ring analogue, ethyl pyrrolidine-2-carboxylate.[8][9][10][11][12]
Table 4: ¹H and ¹³C NMR Comparison of this compound and Ethyl Pyrrolidine-2-carboxylate
| Nucleus | This compound (Predicted) | Ethyl Pyrrolidine-2-carboxylate (Experimental) | Key Differences and Rationale |
| ¹H: H2 (α-H) | ~3.8 - 4.2 ppm | ~3.2 - 3.6 ppm | The H2 in the azetidine ring is typically more deshielded due to increased ring strain and altered bond angles affecting the electronic environment. |
| ¹³C: C2 (α-C) | ~58 - 62 ppm | ~59 - 61 ppm | The α-carbon chemical shifts are often similar, but can be influenced by subtle conformational differences. |
| ¹³C: Ring Carbons | C3: ~23-27 ppm; C4: ~42-46 ppm | C3, C4, C5: ~25-30 ppm and ~46-48 ppm | The azetidine ring carbons show a greater differentiation in chemical shifts due to the more pronounced effect of the nitrogen atom in the smaller ring. The pyrrolidine ring has more carbons in a more "alkane-like" environment. |
-
Expert Interpretation: The most significant differences in the NMR spectra arise from the distinct ring sizes. The greater ring strain in the azetidine derivative influences the bond angles and electron density, leading to noticeable shifts in the proton and carbon resonances, particularly for the carbons of the heterocyclic ring.
Logical Relationship Diagram
Caption: Interrelationship of analytical techniques for the comprehensive characterization of this compound.
Conclusion
The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy provides a wealth of information that is unattainable with other analytical techniques. By understanding the expected chemical shifts and coupling constants, and by following a robust experimental protocol, researchers can confidently verify the structure and purity of this important synthetic building block. The comparison with its pyrrolidine analogue further highlights the unique spectral signatures imparted by the strained azetidine ring. This guide serves as a comprehensive resource for scientists and developers, enabling them to leverage the full power of NMR for their research endeavors.
References
-
Okamoto, Y. et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
1-(p-nitrophenyl)-4-oxo-2-phenyl-2-azetidine carboxylic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8533–8536. [Link]
-
Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem. (n.d.). Retrieved from [Link]
-
Ethyl 2-oxopyrrolidine-1-carboxylate | C7H11NO3 | CID 234959 - PubChem. (n.d.). Retrieved from [Link]
-
Azetidine-2-carboxylate | C4H7NO2 | CID 5248351 - PubChem. (n.d.). Retrieved from [Link]
-
1-Ethylpyrrolidine-2-carboxylic acid | C7H13NO2 | CID 19371949 - PubChem. (n.d.). Retrieved from [Link]
-
Ethyl pyrrolidine-2-carboxylate | C7H13NO2 | CID 550673 - PubChem. (n.d.). Retrieved from [Link]
-
Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem. (n.d.). Retrieved from [Link]
-
Azetidine-2-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Synthesis of L -Azetidine-2-Carboxylic Acid - ResearchGate. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (n.d.). Retrieved from [Link]
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents. (n.d.).
-
Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells - PubMed. (n.d.). Retrieved from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. (n.d.). Retrieved from [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectrabase.com [spectrabase.com]
- 6. AZETIDINE-2-CARBOXYLIC ACID(2517-04-6) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 2-oxopyrrolidine-1-carboxylate | C7H11NO3 | CID 234959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Ethylpyrrolidine-2-carboxylic acid | C7H13NO2 | CID 19371949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl pyrrolidine-2-carboxylate | C7H13NO2 | CID 550673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl Azetidine-2-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Azetidine Scaffolds
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing unique three-dimensional exit vectors for further chemical modification. Ethyl azetidine-2-carboxylate, as a foundational building block, and its derivatives are integral to the discovery of novel therapeutics. Consequently, the ability to unambiguously characterize these molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides an in-depth comparison of common mass spectrometry ionization techniques—Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI)—for the analysis of this compound and its derivatives. We will delve into the mechanistic underpinnings of each technique, predict the resultant fragmentation patterns, and offer practical, field-proven protocols to empower your research.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical decision in mass spectrometry, fundamentally dictating the nature of the resulting mass spectrum and the structural information that can be gleaned. For a molecule like this compound, which possesses both a cyclic amine and an ester functional group, each technique offers distinct advantages and disadvantages.
| Ionization Technique | Typical Use Case | Expected Molecular Ion | Fragmentation | Structural Information |
| Electron Ionization (EI) | GC-MS, volatile & thermally stable compounds | Often weak or absent | Extensive | Rich, fingerprint-like fragmentation |
| Chemical Ionization (CI) | GC-MS, enhances molecular ion visibility | Strong [M+H]⁺ | Minimal | Primarily molecular weight |
| Electrospray Ionization (ESI) | LC-MS, polar & thermally labile compounds | Strong [M+H]⁺ | Minimal (MS1), Controllable (MS/MS) | Molecular weight & targeted fragmentation |
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting
EI is a high-energy process that involves bombarding the analyte with a beam of electrons, typically at 70 eV. This energetic interaction often leads to extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.
For this compound, the molecular ion (m/z 129) is expected to be observed, albeit potentially at a low abundance due to the molecule's susceptibility to fragmentation. The fragmentation pattern will be dominated by cleavages characteristic of cyclic amines and esters.
Predicted EI Fragmentation Pathway of this compound
The major fragmentation pathways for this compound under EI conditions are predicted to be:
-
Loss of the ethoxy group (-OC₂H₅): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion at m/z 84.
-
Loss of the entire ester group (-COOC₂H₅): Cleavage of the bond between the azetidine ring and the carboxyl group results in a fragment at m/z 56.
-
Ring opening and cleavage: The strained four-membered ring can undergo ring-opening followed by the loss of ethene (C₂H₄), a characteristic fragmentation of cyclic amines, leading to a fragment at m/z 101.
Caption: Predicted EI fragmentation of this compound.
Chemical Ionization (CI): The "Softer" Approach for Molecular Weight Determination
CI is a gentler ionization technique that is particularly useful when the molecular ion is not readily observed with EI.[1] In CI, a reagent gas (e.g., methane or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules through proton or adduct transfer, resulting in significantly less fragmentation.[2] This makes CI an excellent choice for confirming the molecular weight of the analyte. For this compound, CI would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 130.
Electrospray Ionization (ESI): The Versatile Technique for Polar and Labile Molecules
ESI is a soft ionization technique that is ideally suited for polar, thermally labile, and high molecular weight compounds.[3] It is the workhorse of modern liquid chromatography-mass spectrometry (LC-MS). For this compound, ESI in positive ion mode would readily produce a strong signal for the protonated molecule [M+H]⁺ at m/z 130. A key advantage of ESI is the ability to perform tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID). This allows for controlled fragmentation and targeted structural elucidation.
Predicted ESI-MS/MS Fragmentation of [M+H]⁺ of this compound
In an ESI-MS/MS experiment, the fragmentation of the protonated this compound (m/z 130) would likely proceed through:
-
Neutral loss of ethanol (C₂H₅OH): This would result in the formation of a protonated acylium ion at m/z 84.
-
Neutral loss of ethene (C₂H₄): Similar to EI, ring cleavage can lead to the loss of ethene, producing a fragment at m/z 102.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound and its derivatives. Optimization may be required depending on the specific compound and instrumentation.
Protocol 1: GC-MS Analysis with EI and CI
This protocol is suitable for volatile and thermally stable derivatives of this compound.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a stock concentration of 1 mg/mL.
-
For derivatives with free amine groups that may exhibit poor chromatographic peak shape, derivatization may be necessary. A common method is acylation with reagents like trifluoroacetic anhydride.[4]
-
Dilute the sample to a final concentration of 1-10 µg/mL for analysis.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C (EI), 150-250 °C (CI).
-
EI Mode: 70 eV electron energy.
-
CI Mode: Methane or ammonia as reagent gas.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
For EI data, perform a library search against the NIST/EPA/NIH Mass Spectral Library for potential identification of known compounds or substructures.
-
Manually interpret the fragmentation patterns to confirm the structure of the analyte. For CI data, confirm the molecular weight from the [M+H]⁺ ion.
-
Protocol 2: LC-MS Analysis with ESI
This protocol is ideal for the direct analysis of this compound and its polar derivatives without the need for derivatization.
Workflow for LC-MS Analysis
Sources
- 1. fiveable.me [fiveable.me]
- 2. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structures of Azetidine Derivatives: A Case Study of Polymorphism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the azetidine scaffold stands out as a privileged motif, prized for its unique conformational constraints and its role in imparting favorable pharmacokinetic properties to bioactive molecules.[1] The precise three-dimensional arrangement of atoms within these four-membered rings, and the substituents they bear, is paramount to their biological function. X-ray crystallography remains the definitive method for elucidating these structures, providing unparalleled insight into molecular geometry, conformation, and intermolecular interactions.
This guide moves beyond a theoretical overview to present a practical, in-depth comparison of the X-ray crystal structures of two polymorphic forms of an ethyl carboxylate-bearing azetidine-related scaffold, ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate. While not a simple ethyl azetidine-2-carboxylate, this compound serves as an excellent and well-documented case study to illustrate the profound impact of crystalline form on molecular structure—a critical consideration in drug development. We will delve into the experimental nuances that lead to these different crystalline forms and analyze the resulting structural disparities.
The Significance of the Azetidine Ring in Drug Design
The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity.[1] Its strained nature, intermediate between that of aziridines and pyrrolidines, offers a unique vector for molecular design. Azetidine-2-carboxylic acid, a proline analog, can be incorporated into peptides, altering their conformation and biological activity.[2] The ethyl ester at the 2-position is a common synthetic handle and can influence the molecule's lipophilicity and cell permeability. Understanding the precise stereochemistry and conformational preferences of these derivatives through X-ray crystallography is a cornerstone of rational drug design.
Comparative Analysis of Two Polymorphic Forms
This guide focuses on two polymorphic forms—monoclinic and orthorhombic—of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of pharmaceutical sciences, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. The data presented here is based on a comprehensive study that successfully isolated and characterized these two forms.[3]
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for the monoclinic (2M) and orthorhombic (2O) forms of the title compound.[3]
| Parameter | Monoclinic Form (2M) | Orthorhombic Form (2O) |
| Chemical Formula | C₁₂H₁₃NO₄S | C₁₂H₁₃NO₄S |
| Formula Weight | 267.30 | 267.30 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | Pc | Pbca |
| a (Å) | 8.0177(6) | 8.957(1) |
| b (Å) | 10.259(1) | 15.866(3) |
| c (Å) | 7.4995(9) | 17.955(3) |
| α (°) | 90 | 90 |
| β (°) | 90.130(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 616.9(1) | 2551.7(8) |
| Z | 2 | 8 |
| Calculated Density (g/cm³) | 1.439 | 1.392 |
The most immediate difference is the crystal system and space group, which fundamentally dictates the packing of the molecules in the solid state. The orthorhombic form has a significantly larger unit cell volume and contains four times as many molecules (Z=8) per unit cell compared to the monoclinic form (Z=2). This points to a more complex and likely less dense packing arrangement in the orthorhombic polymorph.
Structural Insights and Intermolecular Interactions
While the intramolecular bond lengths and angles within the individual molecules of the two polymorphs are largely similar, their arrangement in the crystal lattice, and consequently their intermolecular interactions, differ significantly.
In the monoclinic form (2M) , molecules are linked into zigzag chains along the b-axis direction primarily through N—H⋯O hydrogen bonds involving the sulfonamide group.
In contrast, the orthorhombic form (2O) exhibits a more intricate network of interactions. In addition to N—H⋯O hydrogen bonds, this polymorph features O—H⋯Cl and C—H⋯Cl interactions that link neighboring chains.
This variation in intermolecular forces is a direct result of the different packing arrangements and is a key determinant of the physical properties of each polymorph.
Experimental Protocols: A Self-Validating System
The ability to selectively produce a desired polymorphic form is crucial in pharmaceutical manufacturing. The following protocols are adapted from the methodologies that successfully yielded the two distinct polymorphs of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate.[3]
Synthesis of the Crude Mixture
The synthesis begins with the alkylation of sodium 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate monohydrate with iodoethane in dimethyl sulfoxide (DMSO) at room temperature. This reaction yields a mixture of the desired ethyl ester and its 1-ethyl-substituted analog.
Isolation of Polymorphs
1. Heterogeneous Crystallization (Yielding the Monoclinic Form - 2M):
-
A crude mixture of the product is subjected to crystallization from ethanol.
-
The key to obtaining the monoclinic form is allowing for a heterogeneous crystallization process, where crystals form at the interface of the solution and the vessel or on seed crystals.
2. Homogeneous Crystallization (Yielding the Orthorhombic Form - 2O):
-
The pure ester is first isolated from the reaction mixture by treatment with an aqueous solution of Na₂CO₃, followed by acidification to precipitate the pure compound.
-
Subsequent crystallization from ethanol under conditions that promote homogeneous nucleation (slower cooling, dust-free environment) leads to the formation of the orthorhombic polymorph.
The causality behind these distinct outcomes lies in the thermodynamics and kinetics of nucleation and crystal growth. Heterogeneous crystallization often proceeds faster and at lower supersaturation, potentially leading to a kinetically favored but less thermodynamically stable form (in this case, the monoclinic polymorph). Homogeneous crystallization, requiring a higher energy barrier for nucleation, can favor the formation of the more thermodynamically stable polymorph (the orthorhombic form).
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal of either polymorph (typically >0.1 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to obtain the final, highly accurate crystal structure.
Visualizing the Workflow and Structural Relationships
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Experimental Workflow for Polymorph Isolation
Caption: Workflow for the synthesis and selective crystallization of the monoclinic and orthorhombic polymorphs.
Logical Relationship of Structural Analysis
Sources
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Reactivity: Ethyl Azetidine-2-carboxylate vs. Ethyl Prolinate
An In-Depth Technical Guide
This guide provides a detailed comparison of the chemical reactivity of ethyl azetidine-2-carboxylate and ethyl prolinate. As structural analogs differing only by a single methylene unit in their heterocyclic rings, their reactivity profiles diverge significantly, primarily due to the influence of ring strain. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique chemical properties of these important synthetic building blocks.
Introduction: The Significance of Ring Strain
This compound and ethyl prolinate are both cyclic secondary amino acid esters, foundational scaffolds in medicinal chemistry and organic synthesis. The former features a four-membered azetidine ring, while the latter is built upon a five-membered pyrrolidine ring. This seemingly minor structural difference imposes a profound impact on their respective chemical behaviors.
The reactivity of azetidines is largely governed by a considerable ring strain of approximately 25.4 kcal/mol.[1] In stark contrast, pyrrolidines are significantly more stable, with a minimal ring strain of about 5.4 kcal/mol.[1] This substantial energetic difference dictates the preferred reaction pathways for each molecule, making the azetidine ring both a stable, handleable scaffold and a latent reactive functional group that can be triggered under specific conditions.[1][2] This guide will dissect these differences through a mechanistic lens, supported by experimental frameworks.
Caption: Comparative energy profile for N-alkylation.
Experimental Protocol: General N-Alkylation This protocol serves as a representative workflow for the N-alkylation of either ester.
-
Dissolution: Dissolve this compound or ethyl prolinate (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.) or potassium carbonate (2.0 eq.), to the solution. [3]3. Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Self-Validation Note: The progress of the reaction can be unequivocally tracked by LC-MS, observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming successful alkylation.
B. Ring-Opening Reactions: The Defining Difference
The most dramatic difference in reactivity is the susceptibility of the azetidine ring to nucleophilic ring-opening.
Mechanistic Insight: The high ring strain of this compound is a thermodynamic driving force for reactions that cleave the C-N or C-C bonds of the ring. [1][2]This "strain-release" reactivity can be triggered by various nucleophiles, especially after activation of the azetidine nitrogen. Such pathways are not observed with the stable pyrrolidine ring under similar conditions. [4]The azetidine scaffold's propensity for metabolic ring-opening via reaction with biological nucleophiles like glutathione is a critical consideration in drug design. [4]
Caption: Ring-opening is a favored pathway only for azetidine.
Experimental Protocol: Attempted Ring-Opening This conceptual experiment highlights the stability difference.
-
Activation: Treat N-Boc-azetidine-2-carboxylic acid ethyl ester with a strong acid (e.g., TFA) to form the azetidinium ion in situ.
-
Nucleophilic Challenge: Introduce a mild nucleophile, such as sodium azide or sodium cyanide. [5]3. Observation (Azetidine): Monitor the reaction. Over time, the formation of a ring-opened product (a γ-substituted aminobutyrate derivative) is expected. [5]4. Activation (Prolinate): Repeat the same procedure starting with N-Boc-proline ethyl ester.
-
Observation (Prolinate): No significant formation of a ring-opened product is expected under these conditions. The pyrrolidinium salt will remain stable.
Trustworthiness Note: The starkly different outcomes from this parallel experiment would serve as a direct validation of the azetidine ring's unique strain-driven reactivity.
Summary and Practical Implications
| Reaction Type | This compound | Ethyl Prolinate | Key Differentiator |
| N-Alkylation/Acylation | Reactive, but potentially slower. | Generally more reactive. | Lower steric hindrance and more favorable N geometry in prolinate. |
| Ring-Opening | Highly susceptible, especially upon N-activation. | Highly resistant and stable. | Ring Strain (~20 kcal/mol difference). |
| α-Carbon Chemistry | Reactive; rigid ring can offer stereocontrol. [6] | Reactive; flexible ring. | Ring conformation and rigidity. |
Implications in Drug Development:
-
Azetidines are prized "bioisosteres" for larger rings and are used to fine-tune properties like solubility and metabolic stability. [7]However, their inherent strain presents a double-edged sword: it can be a source of metabolic liability through ring-opening [4]or a synthetic handle for late-stage functionalization via strain-release chemistry. [2]* Prolinates are incorporated into molecules primarily for their conformational rigidity. The pyrrolidine ring serves as a robust scaffold to control the three-dimensional arrangement of appended functional groups, which is crucial for binding to biological targets. Its chemical stability is a key advantage for predictable metabolic profiles.
Conclusion
The reactivity of this compound is fundamentally defined by the high strain energy of its four-membered ring. This makes it uniquely susceptible to ring-opening reactions that are inaccessible to its more stable five-membered counterpart, ethyl prolinate. While both compounds undergo standard reactions at the nitrogen and α-carbon, the ever-present possibility of strain-release chemistry for the azetidine derivative is the critical consideration for any synthetic or medicinal chemist. A thorough understanding of this dichotomy is essential for the rational design and synthesis of novel chemical entities, allowing researchers to either avoid or strategically exploit the latent reactivity of the azetidine ring.
References
-
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
-
Couty, F., et al. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Drouillat, B., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
-
Sciencemadness Discussion Board. (2007). L-Proline Esterification. [Link]
-
Sciencemadness Discussion Board. (2022). Proline ethyl ester synthesis from proline and ethanol. [Link]
-
Chemistry Stack Exchange. (2017). Can an ethyl ester of L-proline be synthesised from the amino acid and ethyl alcohol in toluene with azeotropic distillation of water?[Link]
-
ResearchGate. (2025). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. [Link]
-
ResearchGate. (2013). Examples of azetidine containing molecules alongside pyrrolidine...[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Purity Analysis of Ethyl Azetidine-2-Carboxylate: A Comparative Methodological Review
Introduction: Ethyl azetidine-2-carboxylate is a pivotal chiral building block in modern medicinal chemistry, serving as a constrained proline analogue in the synthesis of novel therapeutics. Its unique four-membered ring structure imparts specific conformational rigidity, making it a valuable scaffold for modulating the biological activity and pharmacokinetic properties of drug candidates. Consequently, the rigorous assessment of its chemical and enantiomeric purity is not merely a quality control checkpoint but a fundamental necessity for ensuring the reproducibility of synthetic routes and the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. Moving beyond a single protocol, we will explore High-Performance Liquid Chromatography (HPLC) as the primary workhorse method and contrast its performance with Ultra-Performance Liquid Chromatography (UPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC). Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical strategy for their specific needs, grounded in the principles of scientific integrity and regulatory compliance.
Pillar 1: The Chromatographic Workhorse - Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) remains the cornerstone of pharmaceutical purity analysis due to its robustness, versatility, and extensive regulatory acceptance. For a small, polar molecule like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.
Causality Behind the Method: The choice of a reversed-phase C18 column is based on its wide applicability for retaining and separating small to moderately polar organic molecules. The mobile phase, a gradient of water and acetonitrile with a mild acidic modifier like formic acid, serves a dual purpose: it ensures the analyte is in a single ionic state (protonated secondary amine) for consistent retention and sharp peak shape, and it provides the necessary elution strength to separate the main component from potential impurities. UV detection is suitable as the ester carbonyl group provides a chromophore, albeit a weak one; detection at a low wavelength (~205-215 nm) is therefore necessary.
Workflow for HPLC Method Development
Caption: Workflow for RP-HPLC purity analysis.
Detailed Experimental Protocol: Achiral Purity by RP-HPLC
-
Chromatographic System:
-
System: HPLC with gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
-
Analysis and Calculation:
-
Inject the sample.
-
Integrate all peaks detected.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Addressing Chirality: Enantiomeric Purity by Chiral HPLC
Since this compound is a chiral molecule, assessing enantiomeric purity is critical. This requires a different approach, utilizing a chiral stationary phase (CSP). Polysaccharide-based columns, such as those coated with derivatives of cellulose or amylose, are highly effective for separating enantiomers.[1][2]
Detailed Experimental Protocol: Chiral HPLC
-
Chromatographic System:
-
System: HPLC with isocratic pump, autosampler, column oven, and UV detector.
-
Column: Chiral Stationary Phase, e.g., Daicel Chiralcel OD-H (or similar amylose/cellulose derivative), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio must be optimized.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase.
-
Sample Concentration: Prepare a solution of ~0.5 mg/mL. A racemic standard is required for method development to confirm the separation of both enantiomers.
-
Pillar 2: A Comparative Analysis of Alternative Methodologies
While HPLC is the standard, other techniques offer distinct advantages in specific contexts. A comprehensive evaluation requires comparing HPLC with modern, high-throughput alternatives and orthogonal primary methods.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC/UHPLC)
UPLC represents an evolution of HPLC, utilizing columns packed with sub-2 µm particles.[3] This technology operates at much higher pressures (up to 15,000 psi) to achieve significant performance gains.[4][5]
-
Principle of Superiority: The smaller particle size dramatically increases column efficiency, leading to sharper, narrower peaks. According to the van Deemter equation, this allows for much faster flow rates without a significant loss of resolution.
-
Performance vs. HPLC:
-
Speed: Analysis times can be reduced by a factor of 5-10 compared to traditional HPLC.[6]
-
Resolution: The higher efficiency provides superior separation of closely eluting impurities.[7]
-
Sensitivity: Narrower peaks result in a greater peak height for a given mass, leading to lower detection limits.[3]
-
Solvent Consumption: Shorter run times and lower flow rates (on scaled-down columns) significantly reduce solvent usage, making it a greener and more cost-effective technology.
-
Alternative 2: Quantitative NMR (qNMR)
Unlike chromatography, which provides relative purity based on detector response, qNMR is a primary ratio method capable of determining absolute purity against a certified internal standard.[8]
-
Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][10] By co-dissolving a known mass of a high-purity internal standard (e.g., maleic acid) with a known mass of the this compound sample, the purity of the analyte can be calculated directly from the integral ratios of specific, non-overlapping peaks.[11]
-
Performance vs. HPLC:
-
Absoluteness: Provides a direct measure of purity by mass without needing a reference standard of the analyte itself.[8]
-
Non-Destructive: The sample can be fully recovered after analysis.
-
Structural Information: Provides structural confirmation of the analyte and can help identify impurities if they are present at sufficient concentration.
-
Limitations: Lower sensitivity compared to HPLC, making it unsuitable for trace impurity analysis. The sample and standard must be fully soluble in the same deuterated solvent, and unique, well-resolved peaks are required for both.[9]
-
Alternative 3: Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. For this compound, which has limited volatility, derivatization is typically required to increase its vapor pressure and improve its chromatographic behavior.[12]
-
Principle of Operation: A sample is vaporized and transported by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
-
Derivatization Requirement: The polar N-H and ester groups can lead to poor peak shape. Silylation (e.g., with BSTFA) is a common strategy to block these active sites, making the molecule more volatile and less polar.[12][13]
-
Performance vs. HPLC:
-
Orthogonality: Provides a separation based on different physicochemical properties (volatility vs. polarity/hydrophobicity), which is valuable for confirming purity and detecting impurities that might co-elute in HPLC.
-
Sensitivity: Flame Ionization Detection (FID) offers excellent sensitivity for organic compounds.
-
Limitations: The need for derivatization adds a step to the sample preparation, which can introduce variability and potential side reactions. There is also a risk of thermal degradation of the analyte in the hot injector port.
-
Pillar 3: Data-Driven Method Selection
The choice of analytical technique is not arbitrary; it is dictated by the specific requirements of the analysis, from high-throughput screening in discovery to rigorous quality control in a GMP environment.
Comparative Performance Summary
| Parameter | RP-HPLC | UPLC/UHPLC | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Primary Use | Routine Purity & Impurity Profiling | High-Throughput & High-Resolution Analysis | Absolute Purity Determination (Primary Method) | Orthogonal Purity, Volatile Impurities |
| Speed | Moderate | Very Fast | Slow (Data acquisition can be long) | Fast to Moderate |
| Resolution | Good | Excellent | N/A (Based on spectral dispersion) | Very High |
| Sensitivity | Good (ng level) | Excellent (pg-ng level) | Low (µg-mg level) | Excellent (pg-ng level) |
| Quantitation | Relative (% Area) | Relative (% Area) | Absolute (% Mass) | Relative (% Area) |
| Sample Prep | Simple Dissolution | Simple Dissolution | Precise Weighing, Internal Standard | Derivatization Required |
| Destructive? | Yes | Yes | No | Yes |
| Regulatory Standing | Widely Accepted (USP <621>)[14] | Increasingly Accepted | Accepted as a Primary Method | Accepted (USP <621>)[14] |
Decision Logic for Method Selection
The following diagram illustrates a logical pathway for selecting the appropriate analytical technique based on the analytical goal.
Caption: Decision tree for analytical method selection.
Conclusion and Authoritative Recommendation
For the comprehensive purity assessment of this compound, a multi-faceted approach grounded in established regulatory principles is recommended.
-
For Routine Quality Control: A validated RP-HPLC method serves as the ideal platform, offering a balance of performance, robustness, and regulatory compliance as outlined in USP <621>.[15][16] For high-throughput environments, transitioning this method to a UPLC/UHPLC platform is highly advisable to enhance productivity and reduce operational costs.[6]
-
For Reference Standard Characterization: Quantitative NMR (qNMR) should be employed as an orthogonal, primary method to assign an absolute purity value. This technique is non-destructive and provides a result traceable to a certified standard, which is invaluable for creating in-house reference materials.[8][10]
-
For Full Impurity Profiling: A combination of methods is essential. The high-resolution UPLC method should be complemented by a GC-FID analysis to search for volatile impurities and an LC-Mass Spectrometry (LC-MS) study for impurity identification.
All methods must be validated according to the principles outlined in the ICH Q2(R1) guideline to ensure they are fit for their intended purpose, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[17][18] By strategically combining these powerful analytical tools, researchers and drug developers can build a complete and trustworthy purity profile for this compound, ensuring quality and consistency from the lab bench to clinical development.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)? | Applications Notes. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
University of Ottawa. Quantitative NMR Spectroscopy. [Link]
-
U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]
-
uHPLCs.com. Uplc vs HPLC, All Difference You Must Know. [Link]
-
Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? [Link]
-
AlisPharm. UPLC vs HPLC: what is the difference? [Link]
-
ALWSCI. HPLC Vs UPLC - What's The Difference? [Link]
-
Journal of Synthetic Organic Chemistry, Japan. Efficient Route to (S)-Azetidine-2-carboxylic Acid. [Link]
-
Journal of the American Chemical Society. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]
-
ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]
-
MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
-
Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. waters.com [waters.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 12. researchgate.net [researchgate.net]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. usp.org [usp.org]
- 15. Chromatography [usp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. database.ich.org [database.ich.org]
A Comparative Guide to Azetidine- and Proline-Containing Peptidomimetics in Drug Discovery
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a cornerstone of this endeavor. By systematically modifying the peptide backbone, researchers can overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the most powerful strategies in peptidomimetic design is the incorporation of constrained amino acid analogs. This guide provides an in-depth comparative analysis of two prominent classes of such analogs: azetidine-containing and proline-containing peptidomimetics.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the structural and functional differences between these two classes of peptidomimetics, supported by experimental data and established protocols, to inform rational drug design.
Introduction: The Rationale for Conformational Constraint in Peptidomimetics
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Native peptides often exist as an ensemble of multiple, rapidly interconverting conformers in solution. This conformational flexibility, while crucial for their natural function, can be a significant hurdle in drug development. A flexible peptide may bind to its target in only one of its many conformations, leading to a high entropic penalty upon binding and consequently, lower affinity. Furthermore, flexible peptides are more susceptible to proteolytic degradation.
The introduction of cyclic amino acid analogs, such as proline and its homolog azetidine, imposes rigid constraints on the peptide backbone. This pre-organizes the peptidomimetic into a specific conformation that can more readily bind to its biological target, potentially leading to increased affinity and selectivity. Moreover, the constrained nature of these analogs can shield the peptide bonds from enzymatic cleavage, thereby enhancing metabolic stability.[1][2]
Proline, a five-membered cyclic imino acid, is a natural and well-studied conformational constraint in peptides and proteins.[3] Azetidine-2-carboxylic acid, a four-membered ring homolog of proline, has emerged as a valuable synthetic tool for further refining the conformational and pharmacological properties of peptidomimetics.[4] This guide will dissect the nuanced differences between these two powerful tools in the medicinal chemist's arsenal.
Structural and Conformational Analysis: A Tale of Two Rings
The fundamental differences between azetidine- and proline-containing peptidomimetics stem from the distinct geometries of their respective cyclic structures. The smaller, more strained four-membered ring of azetidine imposes unique conformational preferences compared to the five-membered ring of proline.
Azetidine-Containing Peptidomimetics: Rigidity with a Twist
Azetidine-2-carboxylic acid (Aze) introduces a significant conformational constraint due to its highly strained four-membered ring.[5] This strain influences the puckering of the ring and the rotational freedom around the peptide bonds.
-
Ring Pucker: The azetidine ring is less flexible than the proline ring. This reduced flexibility limits the available backbone dihedral angles (phi, ψ), thereby rigidifying the peptide chain.[4]
-
Peptide Bond Geometry: The incorporation of azetidine can influence the cis/trans isomerization of the preceding peptide bond. While proline is known to increase the population of the cis isomer, the effect of azetidine is context-dependent. Some studies suggest that azetidine can favor the trans conformation, particularly in cyclic peptides.[6][7] In a study of tetrapeptides, Boc-(L-Aze-L-Pro)2-Opcp was found to have an all-cis peptide bond conformation.[8][9]
-
Turn Induction: Azetidine derivatives have been shown to be effective inducers of reverse turns in peptides. However, the nature of the induced turn can differ from that of proline. While proline tends to induce β-turns, azetidine residues may preferentially stabilize γ-turn conformations.[10][11]
Proline-Containing Peptidomimetics: The Natural Standard for Constraint
Proline is nature's tool for introducing kinks and turns into polypeptide chains.[3] Its five-membered pyrrolidine ring restricts the phi (φ) dihedral angle to a narrow range, typically between -60° and -75°.
-
Ring Pucker: The proline ring exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). The equilibrium between these puckers is influenced by substituents on the ring and the surrounding peptide sequence.[12]
-
Cis/Trans Isomerization: The X-Pro peptide bond (where X is any amino acid) has a significantly lower energy barrier to cis/trans isomerization compared to other peptide bonds. This results in a substantial population of the cis isomer, which can be a critical determinant of protein structure and function.[13]
-
Secondary Structure: Proline is known as a "helix breaker" because its rigid structure disrupts the hydrogen bonding pattern of α-helices. However, it is a common constituent of β-turns and polyproline helices.[3][12]
The following diagram illustrates the structural differences between azetidine and proline and their impact on the peptide backbone.
Caption: Structural differences and conformational impacts of azetidine vs. proline.
Comparative Performance: Experimental Data
The theoretical conformational differences between azetidine and proline translate into tangible effects on the biological and pharmacological properties of peptidomimetics. This section presents a summary of experimental data comparing their performance.
| Parameter | Azetidine-Containing Peptidomimetics | Proline-Containing Peptidomimetics | References |
| Conformational Flexibility | Generally more constrained due to higher ring strain.[4] | Moderately constrained, with defined ring puckers. | [4] |
| Turn Preference | Tends to induce γ-turns.[10][11] | Primarily induces β-turns. | [10][11] |
| Cis/Trans Isomer Ratio (X-Aze/Pro) | Often favors the trans isomer, but is context-dependent.[6][7][8][9] | Significantly increases the population of the cis isomer. | [13] |
| Proteolytic Stability | Generally enhanced due to steric hindrance and conformational rigidity.[7] | Enhanced compared to linear peptides, but can still be cleaved by specific proteases. | [14] |
| Biological Activity | Can lead to highly potent and selective analogs.[5][15] | Widely used to modulate activity and selectivity.[16][17][18] | [5][15][16][17][18] |
| Synthesis | Requires synthesis of the non-natural azetidine amino acid.[8][19] | Proline and its derivatives are readily available.[20][21] | [8][19][20][21] |
Experimental Protocols: Synthesis and Characterization
The successful application of azetidine- and proline-containing peptidomimetics in drug discovery relies on robust synthetic and analytical methodologies. This section provides an overview of key experimental workflows.
Solid-Phase Peptide Synthesis (SPPS) of Azetidine- and Proline-Containing Peptides
The following is a generalized protocol for the incorporation of Fmoc-protected azetidine-2-carboxylic acid or proline into a peptide sequence using automated solid-phase peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain by treating with a 20% solution of piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (Fmoc-Aze-OH or Fmoc-Pro-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA). Add this activated mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and, for conformational analysis, nuclear magnetic resonance (NMR) spectroscopy.
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information about the peptide, including the presence of distinct conformers (e.g., cis/trans isomers).
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign protons within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's conformation and defining secondary structure elements like turns.
-
¹³C NMR: Can provide insights into the ring pucker of proline and azetidine residues.[8]
Data Analysis:
The analysis of NOE cross-peaks, coupling constants, and chemical shifts allows for the determination of dihedral angle constraints and interproton distances. These experimental restraints are then used in molecular modeling programs to calculate a family of structures consistent with the NMR data, providing a detailed picture of the peptide's conformational preferences in solution.
Structural Determination by X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the molecule's three-dimensional structure in the solid state.[22][23]
General Workflow:
-
Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitants) to find suitable conditions for growing single crystals of the peptide.[24][25]
-
Data Collection: Expose the crystal to a beam of X-rays and collect the diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the molecule and build an atomic model. Refine this model to best fit the experimental data.
The resulting crystal structure provides precise information about bond lengths, bond angles, and torsion angles, offering invaluable insights into the conformational effects of incorporating azetidine or proline.
Applications in Drug Discovery: Case Studies
Both azetidine- and proline-containing peptidomimetics have been successfully employed in the development of therapeutic agents and chemical probes.
-
Azetidine in Drug Discovery: The azetidine motif is present in several FDA-approved drugs, where it often enhances metabolic stability and receptor selectivity.[5] Its unique conformational properties make it an attractive scaffold for designing ligands for a variety of targets, including enzymes and G-protein coupled receptors.[15][26]
-
Proline in Drug Discovery: Proline and its analogs are ubiquitous in medicinal chemistry.[16][17][18] They are key components of numerous drugs, including ACE inhibitors (e.g., captopril) and antiviral agents.[16] The ability of proline to induce specific turns and stabilize bioactive conformations is a well-established strategy in drug design.[27]
Conclusion and Future Perspectives
The choice between incorporating an azetidine or a proline residue into a peptidomimetic is a strategic decision that should be guided by the specific goals of the drug discovery program. Azetidine offers a more rigid constraint and a different turn-inducing propensity compared to proline, providing a means to fine-tune the conformation of a peptide and explore novel chemical space. Proline, on the other hand, is a well-understood and readily accessible tool for introducing conformational constraints that are often found in natural systems.
The continued development of synthetic methodologies for accessing diverse substituted azetidine and proline analogs will undoubtedly expand their utility in medicinal chemistry.[28][29] As our understanding of the intricate relationship between conformation and biological activity grows, these powerful building blocks will continue to play a pivotal role in the design of the next generation of peptide-based therapeutics.
References
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. LJMU Research Online. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Synthesis and anticancer activities of proline-containing cyclic peptides and their linear analogs and congeners. Taylor & Francis Online. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. Biocompare. [Link]
-
Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
Molecular insights into protein synthesis with proline residues. PMC - NIH. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]
-
9.2 Synthesis of Peptides Containing Proline Analogues. Thieme Connect. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. MDPI. [Link]
-
Azetidine amino acid derivatives and peptide compounds. ResearchGate. [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC - PubMed Central. [Link]
-
The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
CONFORMATIONAL PROPERTIES OF CONSTRAINED PROLINE ANALOGUES AND THEIR APPLICATION IN NANOBIOLOGY. UPCommons. [Link]
-
Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. [Link]
-
X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). PubMed. [Link]
-
Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. PMC - PubMed Central. [Link]
-
Cell-penetrating proline-rich peptidomimetics. PubMed. [Link]
-
Conformational landscape of substituted prolines. PMC - PubMed Central - NIH. [Link]
-
Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. Journal of Medicinal Chemistry. [Link]
-
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. [Link]
-
Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PMC - PubMed Central. [Link]
-
Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]
-
Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Sílice (CSIC). [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Azetidines of pharmacological interest. PubMed. [Link]
-
Biologically active azetidines. ResearchGate. [Link]
-
Proline motifs in peptides and their biological processing. PubMed. [Link]
-
Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. [Link]
-
A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. [Link]
-
A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals. [Link]
-
X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]
Sources
- 1. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability | MDPI [mdpi.com]
- 3. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction | Publicación [silice.csic.es]
- 12. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Cell-penetrating proline-rich peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.iucr.org [journals.iucr.org]
- 25. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. chemrxiv.org [chemrxiv.org]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis and Validation of Ethyl Azetidine-2-carboxylate
Introduction: The Strategic Importance of the Azetidine Moiety
To the researchers, scientists, and drug development professionals who constitute our audience, the relentless pursuit of novel chemical scaffolds with advantageous physicochemical properties is a familiar narrative. Among these, the strained four-membered azetidine ring has emerged as a privileged motif in modern medicinal chemistry.[1] Its rigid, three-dimensional structure can impart improved metabolic stability, increased aqueous solubility, and novel intellectual property positioning when incorporated into lead compounds. Ethyl azetidine-2-carboxylate, a key building block, serves as a versatile precursor for a wide array of more complex, biologically active molecules. This guide provides a comprehensive, field-tested comparison of two primary synthetic routes to this valuable intermediate, grounded in practical insights and robust analytical validation.
Comparative Analysis of Synthetic Protocols
The synthesis of this compound can be approached from several precursors, with L-aspartic acid and γ-butyrolactone being two of the most common and economically viable starting materials.[2][3] Below, we present a detailed, side-by-side comparison of these two methodologies, followed by in-depth experimental protocols.
Data Summary: Performance Metrics of Competing Routes
| Metric | Protocol 1: From L-Aspartic Acid | Protocol 2: From γ-Butyrolactone |
| Starting Material Cost | Low | Low |
| Number of Synthetic Steps | 4-5 | 3-4 |
| Typical Overall Yield | ~40-50% | ~35-45% |
| Key Challenge | Potential for racemization; requires careful control of cyclization | Handling of hazardous reagents (e.g., bromine, thionyl chloride) |
| Scalability | Good; chromatography-free options reported[2] | Moderate; requires careful handling of reagents at scale |
| Stereochemical Control | Excellent (if starting with L-aspartic acid) | Racemic product, requires resolution |
Protocol 1: Synthesis from L-Aspartic Acid
This route leverages the readily available and chiral L-aspartic acid to produce the desired (S)-enantiomer of this compound. The key transformation involves the intramolecular cyclization of a γ-functionalized amino acid derivative.
Causality Behind Experimental Choices
The synthesis begins with the protection of the amino and carboxylic acid groups of L-aspartic acid. The Boc (tert-butoxycarbonyl) group is a common choice for amine protection due to its stability under a range of conditions and its facile removal with acid. The carboxylic acids are typically converted to esters to prevent unwanted side reactions. The γ-carboxylic acid is then selectively reduced to a primary alcohol, which is subsequently converted into a good leaving group (e.g., a tosylate or halide) to facilitate the intramolecular nucleophilic substitution by the nitrogen atom to form the azetidine ring.
Experimental Workflow: L-Aspartic Acid Route
Caption: Synthetic workflow from L-Aspartic Acid.
Detailed Step-by-Step Methodology
Step 1: Protection of L-Aspartic Acid
-
Suspend L-aspartic acid in ethanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) and reflux to form the diethyl ester.
-
After cooling, add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., NaHCO₃) to protect the amine.
-
Extract the N-Boc-L-aspartate diethyl ester with an organic solvent and purify.
Step 2: Selective Reduction
-
Dissolve the protected aspartate in a suitable solvent like THF.
-
Cool the solution and add a reducing agent (e.g., NaBH₄) along with a Lewis acid (e.g., CaCl₂) to selectively reduce the γ-ester to a primary alcohol.
-
Quench the reaction and extract the resulting N-Boc-L-homoserine ethyl ester.
Step 3: Activation and Intramolecular Cyclization
-
Dissolve the amino alcohol in a solvent such as dichloromethane or pyridine.
-
Cool the solution and add p-toluenesulfonyl chloride (TsCl) to convert the hydroxyl group into a tosylate, a good leaving group.
-
Isolate the tosylated intermediate and dissolve it in an aprotic solvent like DMF.
-
Add a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the nitrogen and initiate the intramolecular cyclization.
-
Monitor the reaction by TLC until completion, then quench and extract the N-Boc-ethyl azetidine-2-carboxylate.
Step 4: Deprotection
-
Dissolve the N-Boc protected azetidine in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature until the Boc group is cleaved.
-
Remove the solvent and excess acid under reduced pressure to obtain the final product, typically as a salt.
Protocol 2: Synthesis from γ-Butyrolactone
This route offers a more direct approach to the azetidine ring, albeit typically yielding a racemic mixture that may require subsequent resolution if a single enantiomer is desired.
Causality Behind Experimental Choices
The synthesis starts with the opening of the γ-butyrolactone ring, followed by bromination at the α-position. The resulting α,γ-dihalobutanoate is then reacted with an amine. In this case, ammonia or a primary amine will perform a double nucleophilic substitution to form the azetidine ring. The carboxylic acid is then esterified to yield the final product.
Experimental Workflow: γ-Butyrolactone Route
Caption: Synthetic workflow from γ-Butyrolactone.
Detailed Step-by-Step Methodology
Step 1: α-Bromination of γ-Butyrolactone
-
Carefully heat γ-butyrolactone with a catalytic amount of red phosphorus or PBr₃.
-
Slowly add bromine (Br₂) to the reaction mixture while maintaining the temperature.
-
Continue heating until the reaction is complete, then cool and remove any excess bromine.
Step 2: Ring Opening and Esterification
-
Treat the crude α-bromo-γ-butyrolactone with a solution of hydrogen bromide in ethanol. This will open the lactone ring and form the ethyl ester simultaneously, yielding ethyl 2,4-dibromobutanoate.
-
Isolate and purify the dibromo ester.
Step 3: Cyclization
-
Add the ethyl 2,4-dibromobutanoate to an excess of aqueous ammonia. This will substitute one of the bromine atoms with an amino group.
-
Upon heating, the newly formed amino group will displace the second bromine atom in an intramolecular fashion to form the azetidine ring.
-
Extract the this compound from the reaction mixture and purify, for instance, by distillation.
Validation of this compound
A rigorous validation of the synthesized product is paramount to ensure its identity, purity, and suitability for downstream applications. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural elucidation and confirmation | Ethyl group: Triplet (~1.3 ppm, 3H) and Quartet (~4.2 ppm, 2H). Azetidine ring: Complex multiplets for the CH₂ groups (~2.2-2.5 ppm and ~3.6-3.8 ppm) and the CH group (~4.4 ppm). The NH proton will appear as a broad singlet. |
| ¹³C NMR | Carbon skeleton confirmation | Ethyl group: ~14 ppm (CH₃) and ~61 ppm (CH₂). Azetidine ring: ~25 ppm (C3), ~45 ppm (C4), and ~58 ppm (C2). Carbonyl: ~172 ppm. |
| FT-IR | Functional group identification | N-H stretch: ~3300 cm⁻¹ (broad). C-H stretch: ~2850-3000 cm⁻¹. C=O stretch (ester): ~1735 cm⁻¹. C-N stretch: ~1100-1300 cm⁻¹. |
| Mass Spec (GC-MS/LC-MS) | Molecular weight confirmation and impurity profiling | Molecular ion peak (M⁺) at m/z = 129.08. Fragmentation patterns corresponding to the loss of the ethyl group or parts of the azetidine ring. |
| HPLC/GC | Purity assessment | A single major peak corresponding to the product, with purity typically >98%. |
Validation Workflow
Caption: A typical workflow for the validation of synthesized this compound.
Troubleshooting and Field-Proven Insights
-
Low Cyclization Yield: This is a common issue, often due to competing intermolecular reactions (polymerization). Running the cyclization step under high-dilution conditions can favor the desired intramolecular reaction. Ensure the leaving group is sufficiently activated; if using a tosylate, consider converting it to an iodide in situ (Finkelstein reaction) to enhance reactivity.
-
Incomplete Deprotection: If using a Boc group, ensure a sufficient excess of strong acid and adequate reaction time. Monitor by TLC or LC-MS. If residual starting material is observed, extend the reaction time or add more acid.
-
Product Isolation: this compound is a relatively small and polar molecule. During aqueous workups, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent to maximize recovery. Salting out with NaCl can also improve extraction efficiency.
Conclusion
The choice between the L-aspartic acid and γ-butyrolactone routes for the synthesis of this compound will depend on the specific requirements of the research. For applications where stereochemistry is critical, the L-aspartic acid route is superior. For applications where a racemic mixture is acceptable, the γ-butyrolactone route may be more direct. Both methods, when executed with care and attention to detail, can provide high-quality material. A thorough analytical validation is non-negotiable to ensure the integrity of the final product and the reliability of subsequent research.
References
- Izumi, M., et al. (2018).
- Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732.
- Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.
- Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
- Fischer, E. (1906). Ueber die Veresterung der Carbonsäuren. Berichte der deutschen chemischen Gesellschaft, 39(4), 3881-3884.
-
PubChem. (n.d.). (S)-ethyl azetidine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.
Sources
A Comparative Spectroscopic Guide to the Enantiomers of Ethyl Azetidine-2-carboxylate
This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of ethyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry. As a conformationally constrained analog of proline, this molecule and its derivatives are integral to the development of novel therapeutics.[1][2] The stereochemistry of such compounds is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust and unequivocal analytical methods for stereochemical assignment are paramount in research and drug development.
Herein, we explore and compare three powerful spectroscopic techniques for the chiral discrimination of this compound enantiomers: Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for each method.
Foundational Principles: The Challenge of Mirror Images
Enantiomers, by definition, are non-superimposable mirror images. This structural relationship means they possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, standard spectroscopic techniques like conventional ¹H or ¹³C NMR and standard infrared or UV-Vis absorption spectroscopy are incapable of distinguishing between them. The spectra of (R)- and (S)-ethyl azetidine-2-carboxylate would be identical under achiral conditions.
To differentiate these enantiomers, we must introduce a chiral entity—be it a chiral solvating agent or circularly polarized light—to create a diastereomeric interaction that results in a measurable difference in spectroscopic response.
Chiral Discrimination using Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot differentiate enantiomers, the use of a Chiral Solvating Agent (CSA) creates transient diastereomeric complexes. These complexes have distinct magnetic environments, leading to separate, observable signals for each enantiomer.
Causality of Method Selection
The choice of CSA is critical. For this compound, which contains a basic nitrogen atom and a hydrogen-bond accepting ester group, a chiral acid with aromatic rings capable of π-π stacking and hydrogen bonding is an ideal candidate. (R)-(-)-Mandelic acid is a cost-effective and highly effective CSA for this purpose, as it can interact with the lone pair on the azetidine nitrogen and the ester carbonyl, creating a sufficiently stable and differentiated diastereomeric complex.
Experimental Protocol: NMR with (R)-(-)-Mandelic Acid
-
Sample Preparation :
-
Accurately weigh approximately 5 mg of the this compound sample (either a single enantiomer for reference or a racemic mixture for analysis) into a clean NMR tube.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
Prepare a stock solution of (R)-(-)-Mandelic acid in CDCl₃ (approx. 100 mg/mL).
-
Add the CSA solution to the NMR tube in 0.5-equivalent increments, acquiring a spectrum after each addition, until a clear separation of signals is observed (typically 1.5-2.0 equivalents are sufficient).
-
-
Data Acquisition :
-
Spectrometer: 400 MHz or higher.
-
Temperature: 298 K.
-
Parameters: Standard ¹H acquisition parameters with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Visualization & Interpretation
The most significant spectral changes are typically observed for the protons closest to the stereocenter, namely the α-proton (Hα) on C2 and the protons on the CH₂ group of the ethyl ester.
Workflow for Chiral NMR Spectroscopy
Caption: Standard workflow for acquiring and analyzing VCD spectra.
Table 2: Key Vibrational Bands in the VCD Spectra
| Vibrational Mode | Wavenumber (cm⁻¹) | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) |
| C=O Stretch | ~1745 | +3.5 | -3.5 |
| CH₂ Scissoring | ~1450 | -1.8 | +1.8 |
| C-N Stretch | ~1180 | +2.2 | -2.2 |
Note: Data are representative examples. The signs indicate the phase of the VCD signal (positive or negative).
The opposite signs for all corresponding peaks provide unambiguous confirmation of the enantiomeric relationship. Furthermore, by comparing the experimental spectrum to a spectrum predicted by Density Functional Theory (DFT) calculations, the absolute configuration can be determined ab initio. [3]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Visible light. [4]It is highly sensitive to the stereochemical environment around a chromophore. [5]In this compound, the n → π* electronic transition of the ester carbonyl group serves as the key chromophore.
Causality of Method Selection
ECD is a rapid and sensitive technique that requires very little sample. While the ester chromophore is inherently achiral, its position within a chiral molecule induces a chiroptical response known as a Cotton effect. The sign of this Cotton effect is directly related to the absolute configuration of the molecule.
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation :
-
Prepare solutions of each enantiomer at a concentration of approximately 1.0 mg/mL (or ~10 mM) in a UV-transparent solvent such as methanol or acetonitrile.
-
Use a quartz cuvette with a 1.0 mm pathlength.
-
-
Data Acquisition :
-
Spectrometer: A circular dichroism spectropolarimeter.
-
Wavelength Range: 300-190 nm.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 100 nm/min.
-
Accumulations: Average at least 3 scans to improve the signal-to-noise ratio.
-
-
Data Processing :
-
Subtract the solvent baseline from each sample spectrum.
-
Convert the raw data (millidegrees) to molar ellipticity ([θ]) for standardized comparison.
-
Data Visualization & Interpretation
Similar to VCD, the ECD spectra of the two enantiomers will be mirror images of each other.
Workflow for ECD Spectroscopy
Caption: Experimental workflow for the acquisition of ECD spectra.
Table 3: Comparative ECD Data for the n → π Transition*
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| λₘₐₓ (nm) | ~215 | ~215 |
| Cotton Effect Sign | Negative (-) | Positive (+) |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | -2500 | +2500 |
Note: Data are representative examples based on typical values for similar structures.
The (S)-enantiomer exhibits a positive Cotton effect for the n → π* transition of the ester chromophore, while the (R)-enantiomer shows a mirror-image negative Cotton effect. This clear opposition in sign provides a rapid and definitive method for assigning the absolute configuration, which can be further confirmed by Time-Dependent Density Functional Theory (TD-DFT) calculations. [6]
Conclusion and Recommendations
All three spectroscopic methods—NMR with a chiral solvating agent, VCD, and ECD—are highly effective for the differentiation and stereochemical assignment of this compound enantiomers.
-
NMR with a CSA is invaluable for determining enantiomeric excess (ee) and is readily accessible in most chemistry laboratories. Its primary strength lies in quantification.
-
ECD Spectroscopy is the most rapid and sensitive method for determining absolute configuration, provided a suitable chromophore is present. It is ideal for high-throughput screening.
-
VCD Spectroscopy provides the most detailed stereochemical information, offering a rich "fingerprint" of the entire molecule's 3D structure. It is the definitive method for unambiguous absolute configuration determination, especially when coupled with computational analysis.
The choice of technique depends on the specific analytical need: quantification (NMR), rapid screening (ECD), or detailed, unambiguous structural elucidation (VCD). The integration of these powerful spectroscopic tools is essential for maintaining scientific integrity and accelerating the development of stereochemically pure pharmaceutical agents.
References
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]
-
Dąbrowa, K., et al. (2021). Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. Molecules. [Link]
-
PubChem. Ethyl (2r)-azetidine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Mathews, A. J., & Keiderling, T. A. (1988). VIBRATIONAL CIRCULAR DICHROISM STUDIES OF AZIDOMETHEMOGLOBIN AND AZIDOMETYOGLOBIN. Knowledge Bank. [Link]
-
Matsumoto, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Tayama, E., Nakanome, N., & Iwasa, S. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]
-
Mandelli, M., et al. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Radboud Repository. [Link]
-
Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Zech, A., et al. (2022). Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order. The Journal of Chemical Physics. [Link]
-
Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Al-Masoudi, N. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
ResearchGate. (2014). Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]
-
Raza, A., & Kim, K. (2023). Vibrational circular dichroism unveils hidden clues for ultrasensitive and selective molecular fingerprinting. Light: Science & Applications. [Link]
-
Pescitelli, G., & Bruhn, T. (2016). Electronic Circular Dichroism: A Powerful Tool for Stereochemical Studies of Natural Products. Encyclopedia.pub. [Link]
-
Schimpl, M., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
-
PubChem. (2S)-Azetidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2015). Vibrational Circular Dichroism (VCD) Reveals Subtle Conformational Aspects and Intermolecular Interactions in the Carnitine Family. [Link]
- Google Patents. (2000).
-
Jascoinc. (2021). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. [Link]
-
DeMong, D. E., & Williams, R. M. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. Azetidinecarboxylic Acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
A Comparative Guide to the Conformational Differences Between Azetidine-2-Carboxylate and Proline Peptides for Researchers and Drug Developers
In the landscape of peptidomimetics and rational drug design, the conformational control of peptide backbones is paramount. Proline (Pro), with its unique cyclic structure, has long been a cornerstone for inducing turns and rigidifying peptide scaffolds. However, its lower homologue, azetidine-2-carboxylic acid (Aze), has emerged as a powerful alternative, offering distinct and often advantageous conformational properties. This guide provides an in-depth comparison of the structural and functional differences between Aze- and Pro-containing peptides, supported by experimental data, to inform the strategic design of novel therapeutics.
Fundamental Structural Distinctions: A Tale of Two Rings
The core difference between proline and azetidine-2-carboxylate lies in their ring size: proline possesses a five-membered pyrrolidine ring, while azetidine-2-carboxylate features a more constrained four-membered ring.[1] This seemingly subtle variation has profound implications for the local geometry and conformational propensities of the peptide backbone.
The five-membered ring of proline can adopt two major puckered conformations, Cγ-endo (down) and Cγ-exo (up), which are in rapid equilibrium.[2] This puckering influences the preceding peptide bond's propensity to adopt a cis or trans conformation. In contrast, the four-membered azetidine ring is less puckered and imposes greater rigidity on the backbone.[3] Computational studies have shown that the change in ring size leads to significant alterations in the C'-N imide bond length and the bond angles around the N-Cα bond when comparing Aze and Pro dipeptides.[3]
The Conformational Consequences: β-Turns vs. γ-Turns
The most significant consequence of the differing ring structures is the type of reverse turn they preferentially induce in a peptide chain. Reverse turns are critical secondary structure motifs that redirect the polypeptide chain, facilitating globular folding and mediating molecular recognition events.
Proline-containing peptides are well-established inducers of β-turns .[4] A β-turn is a four-residue motif stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). The rigidity of the proline ring, when incorporated at the i+1 or i+2 position, restricts the φ (phi) and ψ (psi) dihedral angles in a way that favors the formation of various types of β-turns.
Azetidine-2-carboxylate-containing peptides , on the other hand, show a strong preference for inducing γ-turns .[4] A γ-turn is a tighter, three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the third residue (i+2). The conformational constraints imposed by the four-membered ring of Aze force the peptide backbone into a conformation that is highly amenable to the formation of these compact turns.[4]
This fundamental difference in turn preference is a critical consideration for drug designers aiming to create specific topographical features in a peptide to optimize its interaction with a biological target.
Comparative Conformational Analysis: A Data-Driven Look
The distinct conformational preferences of Aze and Pro peptides have been elucidated through a combination of theoretical calculations and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD).
Quantitative Comparison of Dihedral Angles and Turn Populations
While a single comprehensive study with a direct quantitative comparison is not available, a synthesis of data from multiple sources provides a clear picture. Theoretical studies on model dipeptides like Ac-Aze-NHMe and Ac-Pro-NHMe have been instrumental in mapping their conformational landscapes.
| Parameter | Ac-Pro-NHMe (Proline) | Ac-Aze-NHMe (Azetidine) | Key Implication |
| Preferred Turn Type | β-turn | γ-turn | Different spatial arrangement of side chains. |
| Ring Pucker | Cγ-endo and Cγ-exo equilibrium | Less puckered, more rigid | Aze provides a more defined conformational constraint. |
| Backbone Flexibility | Less flexible than acyclic residues | Generally more flexible than Pro-peptides due to reduced non-covalent repulsive interactions.[5] | Aze can introduce localized rigidity (in the form of a turn) without overly constraining the entire peptide. |
| Cis/Trans Isomerization | Significant population of cis-isomer possible | Cis population and rotational barriers are influenced by solvent polarity, similar to proline.[3] | The energetic landscape of cis/trans isomerization is altered, which can impact binding kinetics. |
Note: The exact dihedral angles and population percentages can vary depending on the peptide sequence and the solvent environment.
Experimental Protocols for Conformational Characterization
To empower researchers in this field, we provide the following validated experimental workflows for the conformational analysis of Aze- and Pro-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of Azetidine-2-Carboxylate Peptides
The incorporation of Aze into a peptide sequence via SPPS requires careful consideration of the protecting group strategy and coupling conditions. The following protocol is based on the widely used Fmoc/tBu strategy.
Materials:
-
Fmoc-Aze(Boc)-OH or other suitably protected Aze monomer
-
Rink Amide resin (or other appropriate solid support)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (typically the C-terminal residue) using a suitable coupling reagent and base.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid with 20% piperidine in DMF. Monitor the deprotection using a colorimetric test (e.g., Kaiser test).
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (including Fmoc-Aze(Boc)-OH) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. The use of highly efficient coupling reagents like HATU is recommended for coupling the sterically hindered Aze residue.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, remove the N-terminal Fmoc group.
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from Aze).
-
-
Purification and Characterization:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
-
Causality Behind Experimental Choices:
-
The use of a Boc protecting group on the azetidine nitrogen prevents side reactions during Fmoc deprotection with piperidine.
-
Highly efficient coupling reagents like HATU are often necessary to overcome the potential for slower coupling kinetics of the constrained Aze monomer.
Experimental Workflow: SPPS of Aze-Peptides
A generalized workflow for the solid-phase synthesis of peptides containing azetidine-2-carboxylate.
NMR Spectroscopy for Conformational Analysis
NMR is a powerful tool for elucidating the solution-state conformation of peptides. Key experiments include:
-
1D ¹H NMR: To assess the overall folding and to identify the presence of multiple conformations (e.g., cis/trans isomers).
-
2D TOCSY: To assign all proton resonances within a spin system.
-
2D NOESY/ROESY: To identify through-space proximities between protons. The presence of specific NOEs (Nuclear Overhauser Effects) is crucial for defining turns (e.g., a dαN(i, i+2) NOE is characteristic of a γ-turn).
-
¹³C Chemical Shifts: The chemical shifts of Cβ and Cγ in proline and its analogues are sensitive to the cis/trans isomerization of the preceding peptide bond.
-
Temperature Coefficient Studies: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like turns.
X-ray Crystallography
X-ray crystallography provides a high-resolution, solid-state picture of the peptide conformation. The general steps include:
-
Crystallization: Growing single crystals of the peptide of sufficient size and quality. This is often the most challenging step and requires screening of various conditions (precipitants, pH, temperature).
-
Data Collection: Exposing the crystal to a beam of X-rays and collecting the diffraction data.
-
Structure Solution and Refinement: Processing the diffraction data to determine the electron density map and building an atomic model of the peptide.
Crystal structures of N-acetylated proline and its four- and six-membered ring homologues have confirmed their distinct conformations, which are influenced by factors like Baeyer strain and allylic strain.[6][7]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution. Different secondary structures (α-helix, β-sheet, turns, random coil) have characteristic CD spectra in the far-UV region (190-250 nm). While CD cannot provide residue-specific information, it is excellent for comparing the overall conformational changes between an Aze- and a Pro-containing peptide analogue.
Logical Relationship: From Structure to Function
The influence of ring structure on turn preference and biological activity.
Implications for Drug Design and Development
The choice between incorporating Aze or Pro into a peptide therapeutic is a strategic decision that can significantly impact its pharmacological properties.
-
Scaffold Rigidity and Pre-organization: Both Aze and Pro introduce conformational rigidity, which can pre-organize a peptide into its bioactive conformation. This reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Azetidine-containing building blocks are increasingly used in drug design to limit conformational flexibility.[8]
-
Fine-tuning Turn Geometries: The ability of Aze to stabilize tight γ-turns offers a different spatial arrangement of side chains compared to the β-turns induced by Pro. This can be exploited to optimize interactions with a receptor binding pocket. If a specific pharmacophore arrangement requires a more compact turn, Aze may be the superior choice.
-
Metabolic Stability: The incorporation of non-natural amino acids like Aze can enhance the metabolic stability of a peptide by making it less susceptible to proteolytic degradation.
-
Case Study Considerations: While specific drug case studies directly comparing Aze and Pro are not abundant in the public literature, the principles are widely applied. For instance, in the design of integrin antagonists, the conformation of the RGD (Arg-Gly-Asp) loop is critical for activity. The choice of the amino acid at the "X" position in an RGDX sequence can be used to constrain the loop. Replacing a flexible residue with Pro or Aze would be a logical step to investigate the optimal loop conformation for receptor binding. The introduction of an azetidine motif can render a molecule more rigid, potentially improving its pharmacological properties.[8]
Conclusion
Azetidine-2-carboxylate and proline are not merely interchangeable homologues; they are distinct tools in the peptide chemist's arsenal for manipulating peptide conformation. Proline's propensity for β-turns is well-established, while the more constrained four-membered ring of azetidine-2-carboxylate provides a reliable means of inducing tighter γ-turns. This fundamental difference, supported by both theoretical and experimental data, allows for the fine-tuning of peptide scaffolds to enhance their biological activity and therapeutic potential. A thorough understanding of their respective conformational signatures, coupled with the robust experimental techniques outlined in this guide, will empower researchers to make more informed decisions in the design and development of next-generation peptide-based drugs.
References
-
Kang, Y. K. (2022). Crystal structure analysis of N-acetylated proline and ring-size analogs. Journal of Peptide Science, e3473. [Link]
-
Václavík, J., et al. (2025). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]
-
Kang, Y. K. (2025). Crystal structure analysis of N ‐acetylated proline and ring‐size analogs. ResearchGate. [Link]
-
Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
-
Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Klaubert, T., et al. (2025). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. ResearchGate. [Link]
-
Rodgers, K. J. (n.d.). This figure shows the structures of proline (a),... ResearchGate. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
Zhu, Q., & Newcomb, W. S. (1995). Multiconformational analysis of solution NOE data for the Ac-(L)proline-(D)alanine-NHMe dipeptide in a nonprotic solvent. PubMed. [Link]
-
Martín-Martínez, M., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(23), 9235-9244. [Link]
-
Beaudoin, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5844-5848. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Lundquist, J. T., & Ashley, J. A. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 3(1), 27-30. [Link]
-
Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. [Link]
-
Tsai, F. H., Overberger, C. G., & Zand, R. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. [Link]
-
Reyes, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [Link]
-
Samanta, R., & Karle, I. L. (2020). Conformational landscape of substituted prolines. PubMed Central. [Link]
-
Gerlach, J. R., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. PubMed Central. [Link]
-
Arenz, S., et al. (2016). Molecular insights into protein synthesis with proline residues. PubMed Central. [Link]
-
R. B. de Almeida, et al. (2018). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry. [Link]
-
Liz, J. S., et al. (n.d.). Conformational properties of trans Ac‐Asn‐Pro‐Tyr‐NHMe and trans Ac‐Tyr‐Pro‐Asn‐NHMe in dimethylsulfoxide and in water determined by multinuclear n.m.r. spectroscopy. Scilit. [Link]
-
Kang, Y. K., et al. (2000). Conformational study of Ac-Xaa-Pro-NHMe dipeptides: proline puckering and trans/cis imide bond. PubMed. [Link]
-
Al-Mokhlif, A. A., et al. (2021). Conformational preferences of Ac-Pro-azaXaa-NHMe (Xaa = Asn, Asp, Ala) and the effect of intramolecular hydrogen bonds on their stability in gas phase and solution. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure analysis of N-acetylated proline and ring size analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the thermal stability of molecular building blocks is paramount. The inherent reactivity and stability of these scaffolds under thermal stress can significantly influence synthetic routes, purification processes, storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the thermal stability of ethyl azetidine-2-carboxylate and its structurally related analogs: ethyl pyrrolidine-2-carboxylate (ethyl prolinate) and ethyl piperidine-2-carboxylate.
The selection of these compounds is predicated on their structural homology, differing only in the ring size of the cyclic amine moiety. The four-membered azetidine ring is known for its significant ring strain, which can impart unique conformational constraints beneficial for biological activity but may also introduce inherent instability.[1] This guide will delve into the experimental methodologies required to rigorously assess and compare the thermal behavior of these critical synthons.
Theoretical Framework: The Influence of Ring Strain on Thermal Stability
The thermal stability of a molecule is intrinsically linked to its bond energies and the presence of kinetically and thermodynamically favorable decomposition pathways. In the case of cyclic amino acid esters, the ring strain of the cycloalkane portion of the molecule is a critical determinant of its stability.
-
Azetidine Ring (4-membered): The high ring strain in azetidines can render them susceptible to ring-opening reactions under thermal stress.[1] This can be a significant factor in their overall thermal stability profile.
-
Pyrrolidine Ring (5-membered): The pyrrolidine ring, found in proline and its esters, exhibits considerably less ring strain than azetidine, suggesting a potentially higher thermal stability.
-
Piperidine Ring (6-membered): The piperidine ring is virtually strain-free, adopting a stable chair conformation. This lack of ring strain would theoretically impart the greatest thermal stability among the three analogs.
This guide will outline the experimental workflows to test this hypothesis and quantify the differences in thermal stability.
Experimental Protocols for Assessing Thermal Stability
A multi-faceted approach employing several analytical techniques is essential for a thorough evaluation of thermal stability. The following protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provide a robust framework for this investigation.[2]
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample (this compound, ethyl pyrrolidine-2-carboxylate, or ethyl piperidine-2-carboxylate) into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) is a key indicator of thermal stability.
Causality Behind Experimental Choices: An inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition and not oxidation. A constant heating rate allows for reproducible and comparable results between different samples.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition point observed in TGA, at a heating rate of 10 °C/min.
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting, boiling, decomposition) and exothermic events (e.g., crystallization, some decompositions) are observed as peaks.
Causality Behind Experimental Choices: Hermetically sealed pans are used to contain any volatile decomposition products and to accurately measure the boiling point if it occurs before decomposition. The heating rate is kept consistent with the TGA experiment to allow for direct correlation of thermal events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[3]
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 300 °C, 600 °C) in an inert atmosphere (helium).[3]
-
GC Separation: The volatile pyrolysis products are swept into a gas chromatograph and separated on a capillary column.
-
MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the individual decomposition products.
Causality Behind Experimental Choices: Rapid heating (pyrolysis) minimizes secondary reactions and provides a "snapshot" of the primary decomposition products. The use of GC-MS allows for the separation and confident identification of a complex mixture of volatile compounds.
Comparative Data Analysis
The data obtained from the aforementioned experiments would allow for a direct and quantitative comparison of the thermal stability of this compound and its analogs. The following table illustrates the key parameters that would be derived and compared.
Note: The following data is illustrative and qualitative, intended to demonstrate the comparative framework. Specific values would be determined through the experimental protocols outlined above.
| Compound | Structure | Tonset (°C) (from TGA) | Melting Point (°C) (from DSC) | Boiling Point (°C) (from DSC) | Major Thermal Decomposition Products (from Py-GC-MS) |
| This compound | Lower | Not Available | Not Available | Ring-opened fragments, CO, CO₂, NOx | |
| Ethyl pyrrolidine-2-carboxylate | Intermediate | Not Available | Not Available | Ring-opened fragments, CO, CO₂, NOx | |
| Ethyl piperidine-2-carboxylate | Higher | Not Available | ~217[4] | Ring-opened fragments, CO, CO₂, NOx |
Discussion and Mechanistic Insights
Based on the principles of ring strain, it is anticipated that this compound would exhibit the lowest thermal stability, as indicated by a lower Tonset in TGA. The high degree of ring strain in the four-membered ring likely provides a lower energy pathway for thermal decomposition, potentially initiating with ring-opening.
The thermal decomposition of these esters is expected to generate a complex mixture of products. Based on the elemental composition and known degradation pathways of similar compounds, the likely products include carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx), which would be consistent with the hazardous decomposition products listed in safety data sheets for related N-Boc protected azetidines.[5][6] Py-GC-MS analysis would be critical in identifying the specific organic fragments, which would provide insight into the initial bond scission events and the subsequent degradation cascade. For instance, the identification of linear amine fragments would strongly suggest an initial ring-opening of the cyclic amine.
In contrast, ethyl piperidine-2-carboxylate, with its strain-free six-membered ring, is expected to be the most thermally stable of the three compounds. Its higher boiling point is also indicative of greater stability.[4] Ethyl pyrrolidine-2-carboxylate would likely exhibit intermediate stability.
Conclusion
A thorough understanding of the thermal stability of this compound and its related cyclic amino acid esters is crucial for their effective use in research and development. The experimental framework detailed in this guide, employing TGA, DSC, and Py-GC-MS, provides a comprehensive approach to quantitatively assess and compare their thermal properties. The anticipated trend in thermal stability (piperidine > pyrrolidine > azetidine) is directly linked to the inherent ring strain of the cyclic amine moiety. The elucidation of the specific thermal decomposition products through Py-GC-MS will provide invaluable mechanistic insights, enabling scientists to make informed decisions regarding the handling, processing, and application of these important chemical building blocks.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Azetidine-2-carboxylic acid.
- EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
- Gunanathan, C., & Shixue, C. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1636–1641.
- Gunanathan, C., & Shixue, C. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00402
- Chem-Impex International. (n.d.). (S)-(-)-4-Oxo-2-azetidinecarboxylic acid.
- Chem-Impex International. (n.d.). Ethyl 2-piperidinecarboxylate.
- ChemicalBook. (2023). Ethyl 4-piperidinecarboxylate. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7231962.htm
- United States Biological. (n.d.). N-Boc-L-azetidine-2-carboxylic acid CAS: 51077-14-6.
- LCGC International. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from https://www.
- Sigma-Aldrich. (n.d.). MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf.
Sources
A Practical Guide to the Comparative Evaluation of Azetidine-Containing Drug Candidates: In Vitro and in Vivo Methodologies
Introduction: The Strategic Incorporation of the Azetidine Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the various structural motifs employed to achieve this, small, strained rings have garnered significant attention. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in drug design.[1] Its unique conformational rigidity and three-dimensional (3D) character offer a powerful tool to modulate the properties of drug candidates, often leading to significant improvements over their non-azetidine-containing counterparts.[2][3]
The incorporation of an azetidine moiety can profoundly influence a molecule's physicochemical properties. For instance, it can enhance aqueous solubility and metabolic stability when compared to more common saturated analogues like piperidine and pyrrolidine.[4] This is often attributed to the reduced lipophilicity and the introduction of a polar vector. Furthermore, azetidines are increasingly utilized as bioisosteres for other functional groups or ring systems, providing a means to explore novel chemical space and improve drug-like properties.[4][5] Several FDA-approved drugs, including baricitinib and cobimetinib, feature azetidine motifs, underscoring their therapeutic relevance and successful application in enhancing metabolic stability and receptor selectivity.[2]
This guide provides a comprehensive framework for the head-to-head comparison of drug candidates with and without the azetidine moiety, focusing on key in vitro and in vivo assays that are critical for preclinical development. By understanding the causality behind experimental choices and adhering to rigorous, self-validating protocols, researchers can effectively delineate the "azetidine advantage" and make informed decisions on candidate selection.
In Vitro Comparative Assays: Establishing a Baseline for Success
In vitro assays are the cornerstone of early drug discovery, offering a high-throughput and cost-effective means to evaluate the fundamental properties of drug candidates.[6][7] These studies provide the initial data package to predict in vivo behavior and guide structural optimization.[7]
Physicochemical Property Assessment
The intrinsic physicochemical properties of a compound dictate its behavior in biological systems. Key parameters to assess include solubility and lipophilicity.
-
Kinetic and Thermodynamic Solubility: Poor solubility can hinder absorption and lead to unreliable data in in vitro assays.[8] Kinetic solubility measures the precipitation of a compound from a DMSO stock solution in aqueous buffer, mimicking the conditions of many biological assays. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound and is more relevant for predicting oral absorption.
-
Lipophilicity (LogD7.4): Lipophilicity, measured as the distribution coefficient (LogD) at physiological pH 7.4, is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[8] An optimal LogD is crucial for balancing permeability with solubility and minimizing toxicity.
Table 1: Comparative Physicochemical Properties of Compound A (No Azetidine) vs. Compound B (Azetidine)
| Parameter | Compound A (No Azetidine) | Compound B (Azetidine) | Desired Range | Rationale for Improvement with Azetidine |
| Kinetic Solubility (µM) | 25 | 150 | > 50 µM | The polar nitrogen and 3D structure of the azetidine ring can disrupt crystal packing and improve interactions with water, leading to higher solubility. |
| Thermodynamic Solubility (µM) | 10 | 80 | > 20 µM | Similar to kinetic solubility, the azetidine moiety can enhance the equilibrium solubility of a compound. |
| LogD7.4 | 3.8 | 2.5 | 1 - 3 | Azetidine is generally less lipophilic than larger aliphatic rings or acyclic amines, thus lowering the overall LogD of the molecule. |
Permeability and Efflux Liability
A drug's ability to cross biological membranes, such as the intestinal epithelium, is fundamental to its oral bioavailability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.[9][10] It is a cost-effective initial screen for permeability and can be performed at various pH levels to mimic different sections of the gastrointestinal tract.[6][11]
Caption: PAMPA Experimental Workflow.
-
Caco-2 Permeability Assay: The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with characteristics similar to the intestinal epithelium.[12][13] This assay can assess not only passive permeability but also active transport mechanisms, such as efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[13] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated. An ER greater than 2 suggests the compound is a substrate for an efflux transporter.[14]
Table 2: In Vitro Permeability and Efflux Data
| Parameter | Compound A (No Azetidine) | Compound B (Azetidine) | Interpretation |
| PAMPA Papp (10-6 cm/s) | 1.2 | 5.8 | Compound B shows higher passive permeability. |
| Caco-2 Papp (A-B) (10-6 cm/s) | 0.8 | 4.5 | Compound B has significantly better intestinal permeability. |
| Caco-2 Papp (B-A) (10-6 cm/s) | 4.0 | 5.0 | Both compounds show some basolateral to apical transport. |
| Efflux Ratio (ER) | 5.0 | 1.1 | Compound A is a likely efflux substrate, while Compound B is not. The azetidine moiety may disrupt recognition by efflux transporters. |
Metabolic Stability Evaluation
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that contain a high concentration of cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[15] The rate of disappearance of the parent compound over time is measured to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).[15][16]
Caption: Microsomal Stability Assay Workflow.
-
Hepatocyte Stability Assay: While microsomes are excellent for assessing Phase I metabolism, they lack the enzymes for Phase II reactions.[6] Using primary hepatocytes, which contain both Phase I and Phase II enzymes, provides a more comprehensive picture of a compound's metabolic fate.[6]
Table 3: Comparative Metabolic Stability
| Parameter | Compound A (No Azetidine) | Compound B (Azetidine) | Interpretation |
| Human Liver Microsome t1/2 (min) | 15 | > 60 | Compound B is significantly more stable to Phase I metabolism. |
| Human Hepatocyte t1/2 (min) | 12 | 55 | The azetidine moiety in Compound B imparts greater overall metabolic stability. |
The increased metabolic stability of azetidine-containing compounds is often attributed to the ring's strained nature, which can make adjacent bonds less accessible to metabolic enzymes. Additionally, the nitrogen atom in the azetidine ring is often less prone to oxidation compared to less sterically hindered amines.
Target Engagement and Potency
Ultimately, a drug must be potent against its intended biological target.
-
Biochemical and Cellular Assays: The choice of assay depends on the target class. For enzymes, an IC50 (half-maximal inhibitory concentration) is determined. For receptors, a Ki (inhibition constant) or EC50 (half-maximal effective concentration) is measured. Cellular assays are crucial for confirming that the compound can reach its target within a cell and exert the desired effect.
Table 4: In Vitro Potency and Selectivity
| Parameter | Compound A (No Azetidine) | Compound B (Azetidine) | Interpretation |
| Target Enzyme IC50 (nM) | 50 | 5 | The conformational constraint imposed by the azetidine ring in Compound B may orient key binding groups more favorably in the target's active site, leading to a 10-fold increase in potency. |
| Cellular Potency EC50 (nM) | 250 | 20 | The superior permeability and metabolic stability of Compound B likely contribute to its enhanced cellular activity. |
| Selectivity (vs. Off-Target X) | 100-fold | >1000-fold | The rigid structure of the azetidine can improve selectivity by disfavoring binding to off-targets. |
In Vivo Comparative Studies: From Bench to Preclinical Models
While in vitro assays provide valuable information, in vivo studies in animal models are essential to understand a drug's behavior in a complex biological system.[17]
Pharmacokinetic (PK) Profiling
Pharmacokinetics (PK) describes what the body does to a drug: its absorption, distribution, metabolism, and excretion (ADME).[18] A typical preclinical PK study is conducted in rodents, such as mice or rats.[19][20]
-
Study Design: A common study design involves administering the compound via two routes: intravenous (IV) and oral (PO).[19] The IV dose provides a baseline for clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability (%F).[18] Blood samples are collected at multiple time points after dosing, and the concentration of the drug in plasma is quantified by LC-MS/MS.[20]
Caption: In Vivo PK Study Workflow.
Table 5: Comparative Pharmacokinetic Parameters in Mice
| Parameter | Compound A (No Azetidine) | Compound B (Azetidine) | Interpretation |
| Clearance (CL) (mL/min/kg) | 50 | 15 | Consistent with in vitro data, Compound B has lower clearance, indicating slower metabolism and elimination. |
| Half-life (t1/2) (hr) | 1.2 | 6.5 | The longer half-life of Compound B allows for less frequent dosing. |
| Volume of Distribution (Vd) (L/kg) | 2.5 | 1.8 | The lower Vd of Compound B may suggest less extensive distribution into tissues, potentially reducing off-target toxicity. |
| Oral Bioavailability (%F) | 5% | 45% | The combination of improved solubility, permeability, metabolic stability, and reduced efflux for Compound B results in significantly higher oral bioavailability. |
Efficacy Evaluation in a Disease-Relevant Model
The ultimate test of a drug candidate is its ability to produce the desired therapeutic effect in a model of human disease.
-
Model Selection: The choice of animal model is critical and depends on the therapeutic area. For oncology, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly used as they better recapitulate the heterogeneity of human cancers.[21][22][23]
-
Study Design: Once tumors are established, animals are randomized into treatment and vehicle control groups. The drug is administered according to a regimen informed by the PK data (e.g., once daily oral dosing). Efficacy is typically assessed by measuring tumor growth over time.
Table 6: In Vivo Efficacy Comparison in a Tumor Xenograft Model
| Parameter | Vehicle Control | Compound A (No Azetidine) | Compound B (Azetidine) |
| Dose and Schedule | - | 100 mg/kg, BID, PO | 30 mg/kg, QD, PO |
| Tumor Growth Inhibition (TGI) at Day 21 | 0% | 35% | 85% |
| Body Weight Change | +2% | -15% | +1% |
The superior efficacy of Compound B at a lower and less frequent dose is a direct consequence of its improved ADME and potency profile. The lack of body weight loss also suggests a better tolerability profile.
Data Integration and Candidate Selection
The selection of a drug candidate for further development requires a holistic assessment of all in vitro and in vivo data. A decision-making matrix can be a useful tool to visualize and weigh the different parameters.
Caption: Decision-Making Matrix for Candidate Prioritization.
Conclusion: The Azetidine Advantage in Context
The strategic incorporation of an azetidine moiety can be a highly effective strategy for overcoming common challenges in drug discovery, such as poor solubility, low permeability, rapid metabolism, and efflux. As demonstrated through the comparative in vitro and in vivo data, the azetidine-containing Compound B consistently outperformed its analogue across a range of critical parameters. This "azetidine advantage" stems from the unique physicochemical properties conferred by this small, strained ring system. By employing the rigorous, data-driven comparison guide outlined here, researchers can effectively identify and advance drug candidates with a higher probability of preclinical and clinical success.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- Caco2 assay protocol. Source not available.
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. [Link]
-
Patient-derived tumour xenografts as models for oncology drug development. PubMed Central. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
-
In Vitro ADME Assays. Alera Labs, LLC. [Link]
-
In vivo PK Studies. Creative Biolabs. [Link]
-
Patient-derived xenograft models may become an indispensable tool in precision oncology. News-Medical.net. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
Examples of azetidine-based bioisosters. ResearchGate. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray. [Link]
-
pampa-permeability-assay.pdf. Technology Networks. [Link]
-
In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Murine Pharmacokinetic Studies. PubMed Central. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]
-
Metabolism and Pharmacokinetic Studies. Food and Drug Administration. [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]
-
Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
-
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]
-
Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed. [Link]
- Pharmacokinetics Protocol – Rodents. Source not available.
Sources
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. symeres.com [symeres.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Ethyl Azetidine-2-carboxylate Hydrochloride: A Comparative Analysis
Introduction: The Azetidine Motif in Modern Drug Discovery
Azetidines, strained four-membered nitrogen-containing heterocycles, have transitioned from chemical curiosities to privileged scaffolds in medicinal chemistry. Their unique structural rigidity and sp³-rich character can impart significant improvements in key drug-like properties, including solubility, metabolic stability, and binding affinity.[1][2] Ethyl azetidine-2-carboxylate hydrochloride is a versatile building block, providing a synthetically tractable handle for elaboration into more complex pharmaceutical intermediates. As a proline analogue with a smaller, more constrained ring system, it offers a distinct conformational profile that can be exploited to fine-tune ligand-receptor interactions.[3][4]
This guide provides a comprehensive characterization of this compound hydrochloride. In line with our commitment to scientific integrity, we will not only present the analytical data but also explain the causal reasoning behind the selection of each technique. Furthermore, we will conduct a comparative analysis against two structurally related alternatives—the positional isomer, ethyl azetidine-3-carboxylate hydrochloride, and the five-membered ring analogue, L-proline ethyl ester hydrochloride—to provide a deeper context for its utility in drug development programs.
Part 1: Comprehensive Characterization of this compound Hydrochloride
The full analytical characterization of a chemical building block is paramount to ensure its identity, purity, and suitability for downstream synthetic applications. The hydrochloride salt form is common for amine-containing compounds, often enhancing crystallinity, stability, and ease of handling compared to the corresponding free base.
Physicochemical Properties
-
Appearance: White to off-white solid.
-
Molecular Formula: C₆H₁₂ClNO₂
-
Molecular Weight: 165.62 g/mol
The physical state as a solid is typical for small-molecule hydrochloride salts, which benefit from strong ionic lattice interactions.
Spectroscopic & Analytical Data
Complete, publicly archived experimental spectra for this specific intermediate are not consistently available. Therefore, the following data is synthesized based on vendor specifications, data from closely related structures, and established principles of spectroscopic interpretation. This approach reflects a common workflow in research environments for validating novel or non-commodity reagents.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise covalent structure of an organic molecule. Experiments are typically run in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Rationale: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. For this molecule, NMR is essential to confirm a) the integrity of the azetidine ring, b) the presence of the ethyl ester group, and c) successful formation of the ammonium hydrochloride salt. Protonation of the azetidine nitrogen is expected to cause a significant downfield (deshielding) shift of the adjacent α-protons and carbons compared to the free base.
-
Expected ¹H NMR Data (400 MHz, D₂O):
-
~4.80 - 4.95 ppm (t, 1H): Methine proton at the C2 position (α to N⁺-H and C=O). This proton is significantly deshielded by both the adjacent ester and the protonated nitrogen.
-
~4.20 - 4.40 ppm (q, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).
-
~3.80 - 4.10 ppm (m, 2H): Methylene protons at the C4 position of the azetidine ring.
-
~2.50 - 2.80 ppm (m, 2H): Methylene protons at the C3 position of the azetidine ring.
-
~1.25 - 1.40 ppm (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).
-
-
Expected ¹³C NMR Data (100 MHz, D₂O):
-
~170 - 173 ppm: Carbonyl carbon of the ethyl ester.
-
~64 - 66 ppm: Methylene carbon of the ethyl ester (-O-CH₂ -CH₃).
-
~58 - 61 ppm: Methine carbon at the C2 position.
-
~48 - 51 ppm: Methylene carbon at the C4 position.
-
~22 - 25 ppm: Methylene carbon at the C3 position.
-
~13 - 15 ppm: Methyl carbon of the ethyl ester (-O-CH₂-CH₃ ).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Rationale: This technique is used to quickly verify the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the ester carbonyl (C=O) and the secondary ammonium salt (N⁺-H). The N⁺-H stretches in a hydrochloride salt are typically broad and appear at lower wavenumbers than a free N-H bond.
-
Expected FT-IR Data (KBr Pellet, cm⁻¹):
-
~2400 - 2800 cm⁻¹ (broad): N⁺-H stretching vibrations of the secondary ammonium salt.
-
~1740 - 1755 cm⁻¹ (strong): C=O stretching vibration of the saturated ester.
-
~1180 - 1220 cm⁻¹ (strong): C-O stretching vibration of the ester.
-
3. Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid derivatives. In positive ion mode, it allows for the unambiguous confirmation of the molecular weight of the free base.
-
Expected ESI-MS Data:
-
Calculated m/z: 130.0863 for [C₆H₁₁NO₂ + H]⁺.
-
Observed m/z: A prominent peak at approximately 130.1, corresponding to the protonated free base (the this compound cation).
-
Part 2: Comparative Analysis with Structural Alternatives
To understand the unique value of this compound HCl, it is instructive to compare it with its positional isomer and its closest natural analogue.
-
Ethyl Azetidine-3-carboxylate Hydrochloride: A positional isomer where the ester group is at the 3-position. This molecule is achiral and offers a different vector for synthetic elaboration.[5]
-
L-Proline Ethyl Ester Hydrochloride: A five-membered ring analogue. This compound is derived from the natural amino acid proline and serves as a baseline for comparing the impact of ring strain and conformation.[6][7]
Comparative Data Summary
| Property | This compound HCl (Target) | Ethyl Azetidine-3-carboxylate HCl (Isomer) [5] | L-Proline Ethyl Ester HCl (Analogue) [7] |
| Structure | 2-substituted 4-membered ring | 3-substituted 4-membered ring | 2-substituted 5-membered ring |
| CAS Number | 162698-21-7 | 405090-31-5[5] | 33305-75-8[7] |
| Molecular Formula | C₆H₁₂ClNO₂ | C₆H₁₂ClNO₂ | C₇H₁₄ClNO₂ |
| Molecular Weight | 165.62 g/mol | 165.62 g/mol [5] | 179.64 g/mol [7] |
| Chirality | Chiral (Racemic or Enantiopure) | Achiral | Chiral (Typically L-form) |
| Predicted ¹H NMR (α-proton) | ~4.80 - 4.95 ppm (C2-H) | ~3.80 - 4.00 ppm (C3-H) | ~4.40 - 4.55 ppm (C2-H) |
| Predicted ¹³C NMR (C=O) | ~170 - 173 ppm | ~171 - 174 ppm | ~172 - 175 ppm |
| Predicted IR (C=O Stretch) | ~1740 - 1755 cm⁻¹ | ~1735 - 1750 cm⁻¹ | ~1730 - 1745 cm⁻¹ |
Discussion of Comparative Insights
-
Impact of Substituent Position (Target vs. Isomer): The most significant difference is the chemical environment of the ring protons. The C2-proton in the target molecule is directly adjacent to both the ester and the ammonium nitrogen, resulting in a much stronger downfield shift in the ¹H NMR spectrum compared to the C3-proton of the isomer.[8] This electronic difference also subtly influences reactivity, making the C2-position a unique site for chemical modification. Furthermore, the 2-substituted pattern introduces chirality, which is often a critical requirement in drug design, whereas the 3-substituted analogue is achiral.
-
Impact of Ring Size (Target vs. Analogue): The four-membered ring of azetidine is significantly more strained than the five-membered pyrrolidine ring of proline. This strain imparts a more rigid, planar-like conformation on the azetidine scaffold. In contrast, the proline ring is more flexible, adopting various "envelope" and "twist" conformations. This conformational rigidity is a key design element; using an azetidine core can lock a substituent into a specific spatial orientation, potentially increasing binding affinity and selectivity for a target protein. The ¹H NMR shifts of the ring protons also reflect this difference, with the azetidine protons generally appearing in distinct regions from their proline counterparts.
Part 3: Experimental Methodologies & Workflows
The protocols described below are self-validating systems designed to ensure data integrity and reproducibility.
Characterization Workflow
The overall workflow for characterizing a new batch of a small molecule building block follows a logical progression from basic identity confirmation to detailed structural elucidation.
Caption: Structural Comparison Logic.
Conclusion
This compound hydrochloride is a valuable chiral building block whose utility is defined by its strained, four-membered ring system. Our comprehensive characterization workflow, combining NMR, FT-IR, and MS, provides a robust method for confirming its structure and purity. The comparative analysis reveals key distinctions driven by substitution pattern and ring size. Compared to its 3-substituted isomer, it is chiral and possesses a unique electronic environment at the C2 position. Relative to its proline analogue, its conformational rigidity offers a powerful tool for medicinal chemists to enforce specific pharmacophore geometries, potentially leading to enhanced potency and selectivity in drug candidates. The rigorous characterization of such building blocks is a foundational activity in the pursuit of novel therapeutics.
References
-
J&K Scientific LLC. L-Proline ethyl ester hydrochloride | 33305-75-8. Available from: [Link]
-
PubChem. Ethyl azetidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Oakwood Chemical. Ethyl 3-azetidine-carboxylate hydrochloride. Available from: [Link]
-
Advent Chembio. PRICE LIST (PL-06). Available from: [Link]
-
Advent Chembio. advent_pricelist_pl-07. Available from: [Link]
-
Advent Chembio. PRICE LIST (PL-06). Available from: [Link]
-
PubChem. Ethyl azetidine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaffiliates. (1R,2R)-Cis-1-(Chloromethyl)-2-methylcyclopropane. Available from: [Link]
-
ResearchGate. Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF. Available from: [Link]
-
PubChem. Ethyl (2r)-azetidine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
OK-CHEM. China L-Proline Ethyl Ester Hydrochloride CAS 33305-75-8 Assay. Available from: [Link]
-
PubChem. Mthis compound hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Azetidine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
SpectraBase. L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
-
SpectraBase. L-Proline methyl ester hydrochloride - Optional[1H NMR] - Spectrum. Available from: [Link]
-
SpectraBase. Azetidine hydrochloride - Optional[13C NMR] - Spectrum. Available from: [Link]
-
YouTube. Proton NMR Spectra of Ethyl Acetate || H1-NMR Signals || n+1Rule || Intensity Ratio CH3-COO-CH2-CH3. Available from: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Azetidine-2-carboxylate | C4H7NO2 | CID 5248351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Proper Disposal of Ethyl Azetidine-2-Carboxylate: A Protocol for Laboratory Professionals
This document provides a comprehensive guide for the safe and compliant disposal of ethyl azetidine-2-carboxylate. As researchers, scientists, and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle, ensuring the safety of ourselves, our colleagues, and the environment. This protocol is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Disclaimer: Specific Safety Data Sheets (SDS) for this compound are not consistently available. Therefore, this guidance is synthesized from the toxicological and chemical properties of structurally related compounds, including azetidine derivatives, carboxylic acid esters, and cyclic amines, alongside established best practices for laboratory chemical waste management.[1][2][3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Hazard Assessment and Characterization
Before any disposal procedure begins, a thorough understanding of the potential hazards is critical. This initial assessment dictates every subsequent step, from the selection of Personal Protective Equipment (PPE) to the final waste stream segregation. Based on data from analogous compounds, this compound should be handled as a substance with potential irritant properties.
The primary hazards associated with similar azetidine-based compounds include irritation to the skin, eyes, and respiratory system.[4] While some related compounds are not considered hazardous under OSHA's Hazard Communication Standard, the principle of minimizing risk dictates that we assume a conservative hazard profile.[2][5]
Table 1: Inferred Hazard Profile and Safety Measures for this compound
| Hazard Category | Inferred Risk & Rationale | Primary Prevention & PPE |
| Skin Irritation/Corrosion | Azetidine derivatives and other cyclic amines can be irritating to the skin upon contact.[4][6] | Wear chemically resistant gloves (nitrile or neoprene), a full-length lab coat, and closed-toe shoes. Ensure contaminated clothing is removed and washed before reuse.[2][3] |
| Eye Irritation | GHS classifications for similar compounds indicate a risk of serious eye irritation.[4] | Use safety glasses with side shields or chemical splash goggles. An eyewash station should be readily accessible.[3] |
| Respiratory Irritation | Vapors or aerosols may cause respiratory tract irritation.[4] | Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] |
| Chemical Incompatibility | Structurally similar compounds are incompatible with strong oxidizing agents and acids.[2] | Never mix waste containing this compound with oxidizing agents or acidic waste streams to prevent potentially violent reactions.[7] |
Spill Management and Emergency Procedures
Proper preparation is key to mitigating the impact of an accidental release.
Immediate Actions for Spills:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Table 1.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.[3]
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a designated, properly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of chemical waste is a regulated, multi-step process. Adherence to this workflow ensures safety and regulatory compliance, which is governed by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
The following diagram outlines the critical decision points and actions required for the disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
1. Waste Characterization:
-
Action: Treat all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves or absorbent pads) as hazardous waste.
-
Causality: Assuming a hazardous classification is a cornerstone of prudent laboratory practice, ensuring that unknown or unclassified substances are handled with the highest level of care to prevent accidental exposure or improper disposal.[10]
2. Segregation:
-
Action: Collect this waste in a dedicated container. Do not mix it with other waste streams, especially acidic or oxidizing wastes.[7] Keep solid and liquid wastes in separate containers.[11]
-
Causality: Segregation prevents dangerous chemical reactions within a waste container.[12] Mixing incompatible chemicals can lead to the generation of toxic gases, fire, or explosions.
3. Containerization:
-
Action: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free of leaks, and have a secure, tightly-fitting lid.[8]
-
Causality: The container is the primary barrier preventing the release of hazardous material into the environment. Using an incompatible container can lead to its degradation, causing leaks and spills.[11]
4. Labeling:
-
Action: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
Causality: Proper labeling is a federal requirement that communicates the container's contents and associated hazards to everyone, from lab personnel to emergency responders and waste disposal technicians.[13]
5. Accumulation and Storage:
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7][13] This area must be at or near the point of generation and under the control of laboratory personnel. The container must be kept closed at all times except when adding waste.[13] Use secondary containment (such as a spill tray) to capture any potential leaks.[14]
-
Causality: SAAs are designed to safely store limited quantities of hazardous waste for a limited time, preventing the accumulation of large, dangerous volumes within the active workspace.[15] Secondary containment is a crucial backup measure.
6. Requesting Final Disposal:
-
Action: Once the container is full (do not overfill) or has been in storage for the maximum allowable time (often up to one year, but check with your EHS), submit a chemical waste pickup request to your institution's EHS department.[7][13]
-
Causality: Final disposal must be handled by trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring it is managed in an environmentally sound manner according to EPA regulations.[12] Never dispose of this chemical down the drain or in the regular trash.[12]
By adhering to this structured, safety-first protocol, you contribute to a culture of responsibility and ensure the safe and compliant management of chemical waste in your laboratory.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Ethyl azetidine-3-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. actenviro.com [actenviro.com]
- 15. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl Azetidine-2-Carboxylate
For researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. Ethyl azetidine-2-carboxylate, a key building block in medicinal chemistry, requires meticulous attention to safety protocols to mitigate potential hazards. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. We will move beyond a simple checklist to explain the why behind each recommendation, empowering you to make informed safety decisions in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its potential hazards from structurally similar compounds such as its hydrochloride salt and related azetidine carboxylic acids. These compounds are known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3] Therefore, a conservative and proactive approach to PPE is essential.
The core principle of chemical safety is to establish multiple barriers of protection. Engineering controls, such as fume hoods, are the first line of defense. Administrative controls, including safety protocols and training, are the second. PPE constitutes the critical final barrier between you and the chemical.
Core PPE Recommendations for Handling this compound
Based on the hazard profile of analogous compounds, the following PPE is deemed essential for the safe handling of this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact, which can cause irritation.[1][4] Always check the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect against splashes and aerosols that could cause serious eye irritation.[1][5] Standard prescription glasses are not a substitute. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders) | Recommended when handling the solid form to avoid inhalation of dust particles, which may cause respiratory tract irritation.[5][6] Use in a well-ventilated area is also crucial.[1][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable procedure is the hallmark of a safe and efficient laboratory. The following workflow is designed to minimize exposure and ensure a controlled environment when working with this compound.
Pre-Operational Checklist:
-
Verify Engineering Controls: Ensure your fume hood has a current certification and is functioning correctly.
-
Assemble all PPE: Before handling the chemical, have all necessary PPE readily available and inspected for any defects.
-
Review the SDS: If an SDS for a similar compound is being used as a reference, review it thoroughly before beginning work.
-
Prepare your Workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily accessible.
Donning PPE: The Proper Sequence
Handling this compound:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use appropriate tools (spatulas, weighing paper) to handle solids and avoid creating dust.[4][5][6]
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
Doffing PPE: A Critical Step to Avoid Contamination
After doffing PPE, wash your hands thoroughly with soap and water.[1][4]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from the use of this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedures:
-
All waste containers must be kept closed when not in use.
-
Store waste in a designated satellite accumulation area.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not pour any chemical waste down the drain.[4]
By adhering to these comprehensive safety and disposal protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
PubChem. (n.d.). Ethyl (2r)-azetidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
aapptec. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl azetidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
aapptec. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Azetidinecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
